TRIDECETH-2 CARBOXAMIDE MEA
Description
Properties
CAS No. |
107628-04-6 |
|---|---|
Molecular Formula |
C15H14N4O2S |
Molecular Weight |
314.363 |
IUPAC Name |
6-ethyl-4-methoxy-2-pyridin-3-ylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C15H14N4O2S/c1-3-11-10(8-20)12-13(17-11)18-15(19-14(12)21-2)22-9-5-4-6-16-7-9/h4-8H,3H2,1-2H3,(H,17,18,19) |
InChI Key |
LEMXQPJEGCAOFY-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=C(N1)N=C(N=C2OC)SC3=CN=CC=C3)C=O |
Origin of Product |
United States |
Foundational & Exploratory
TRIDECETH-2 CARBOXAMIDE MEA: A Comprehensive Technical Overview
Introduction
TRIDECETH-2 CARBOXAMIDE MEA is a synthetic, nonionic surfactant widely utilized in the cosmetics and personal care industries.[1][2][3] Its multifaceted properties as an emulsifier, thickener, and foam-boosting agent make it a valuable ingredient in a variety of formulations, particularly in hair care products.[1][4][5][6] This technical guide provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug and cosmetic development.
Chemical Structure and Identification
This compound is a complex ethoxylated surfactant.[1] Its molecular architecture consists of a hydrophobic long-chain tridecyl group and a hydrophilic portion composed of two ethylene (B1197577) oxide units and a terminal monoethanolamine carboxamide group.[1] This amphiphilic nature is key to its surface-active properties.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is Poly(oxy-1,2-ethanediyl), α-[2-[(2-hydroxyethyl)amino]-2-oxoethyl]-ω-tridecyloxy-.[1] It is registered under the CAS Number 107628-04-6.[1]
The molecule comprises several key functional groups:
-
Tridecyl Chain (C₁₃H₂₇-) : This long hydrocarbon chain provides the hydrophobic character.[1]
-
Ethylene Oxide Units (-(OCH₂CH₂)₂-) : These two units increase the molecule's water solubility and surface activity.[1]
-
Ether Linkages (-O-) : These act as flexible spacers connecting the ethylene oxide units.[1]
-
Carboxamide Group (-CONH-) : This central group contributes to the molecule's amphiphilic properties and allows for hydrogen bonding.[1]
-
Primary Alcohol (-CH₂OH) : The terminal hydroxyl group enhances hydrophilicity and potential for hydrogen bonding.[1]
Physicochemical Properties
This compound exhibits properties typical of an ethoxylated nonionic surfactant, maintaining stability across a range of pH values.[1] It typically appears as a light yellow, viscous liquid.[7]
| Property | Value | Reference |
| CAS Number | 107628-04-6 | [1] |
| Appearance | Light yellow viscous liquid | [7] |
| Boiling Point | 604.3 ± 65.0 °C at 760 mmHg (calculated) | [1] |
| LogP (calculated) | 1.97 | [1] |
| Solubility | Slightly soluble to soluble in water, temperature-dependent | [1] |
Synthesis and Manufacturing
The industrial production of this compound is a multi-step process. The raw materials are primarily long-chain fatty alcohols (tridecyl alcohol) and monoethanolamine (MEA).[7]
Experimental Protocol: General Synthesis Outline
Detailed proprietary industrial synthesis protocols are not publicly available. However, a general laboratory-scale synthesis can be described in two main stages:
-
Ethoxylation of Tridecyl Alcohol :
-
Objective : To produce Trideceth-2, the ethoxylated fatty alcohol intermediate.
-
Procedure : Tridecyl alcohol is reacted with ethylene oxide in the presence of a catalyst (e.g., potassium hydroxide) under controlled temperature and pressure. The stoichiometry is controlled to achieve an average of two ethylene oxide units per molecule of tridecyl alcohol.
-
Purification : The resulting Trideceth-2 is purified to remove unreacted starting materials and catalyst residues.
-
-
Amidation of an Activated Trideceth-2 Derivative :
-
Objective : To form the final carboxamide product.
-
Procedure : One common method involves the conversion of the terminal hydroxyl group of Trideceth-2 into a carboxylic acid or ester. This activated intermediate is then reacted with monoethanolamine (MEA) under controlled temperature conditions to form the amide bond. This reaction is typically driven to completion by the removal of a byproduct, such as water.[1][7]
-
Purification : The final product, this compound, is purified to remove any remaining reactants and byproducts, followed by quality control checks to ensure it meets specifications.[7]
-
Two primary synthesis methods are generally referenced:
-
Direct Acylation : This involves reacting monoethanolamine directly with fatty acids derived from Trideceth-2.[1]
-
Transacylation : In this method, an existing amide reacts with a different acyl donor to introduce the desired fatty chain from Trideceth-2.[1]
Functions and Applications
This compound is valued for its multifunctional properties in formulations.[2] Its primary roles are as a surfactant, foam booster, and viscosity control agent.[4][6]
Key Functions:
-
Surfactant : It reduces the surface tension between different phases (e.g., oil and water), allowing them to mix and form stable emulsions.[4][6]
-
Foam Booster : It improves the quality, volume, and stability of foam in cleansing products.[4][6]
-
Viscosity Control : It can increase or decrease the thickness of cosmetic products, enhancing their texture and stability.[4][6]
-
Emulsifier : It helps to stabilize emulsions, ensuring the even distribution of ingredients.[8]
Primary Applications:
-
Cosmetics and Personal Care : It is extensively used in hair care products like shampoos, conditioners, and hair colorants.[1][9] It also finds use in bath and shower products.[2]
-
Pharmaceuticals : Its stabilizing and texturizing properties make it suitable for use in some topical formulations.[1]
Conclusion
This compound is a versatile and effective nonionic surfactant with a well-established role in the personal care and cosmetics industries. Its unique structure provides a balance of hydrophilic and lipophilic properties, enabling its key functions as a thickener, emulsifier, and foam stabilizer. For researchers and formulators, understanding these core chemical and physical properties is essential for leveraging its benefits in developing stable and high-performance products.
References
- 1. Buy this compound | 107628-04-6 [smolecule.com]
- 2. solverchembooks.com [solverchembooks.com]
- 3. ulprospector.com [ulprospector.com]
- 4. incibeauty.com [incibeauty.com]
- 5. parchem.com [parchem.com]
- 6. cosmileeurope.eu [cosmileeurope.eu]
- 7. This compound; - Descrizione [tiiips.com]
- 8. myrevea.com [myrevea.com]
- 9. sustaimarket.com [sustaimarket.com]
In-Depth Technical Guide: TRIDECETH-2 CARBOXAMIDE MEA (CAS: 107628-04-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of TRIDECETH-2 CARBOXAMIDE MEA, a non-ionic surfactant with CAS number 107628-04-6. The document details its chemical and physical properties, synthesis methodologies, and current applications, with a particular focus on its utility in cosmetic formulations and its potential as a pharmaceutical excipient. Furthermore, this guide presents a summary of available toxicological data and outlines the standardized experimental protocols used for its safety assessment. Visual diagrams are provided to illustrate key processes, and all quantitative data are summarized in tabular format for ease of reference and comparison.
Introduction
This compound is a synthetic ethoxylated fatty acid amide.[1] Structurally, it is characterized by a hydrophobic tridecyl ether group and a hydrophilic portion composed of two ethylene (B1197577) oxide units and a monoethanolamine (MEA) amide group. This amphiphilic nature imparts surface-active properties, making it a versatile ingredient in various formulations.[1] Primarily, it functions as a surfactant, emulsifier, thickener, and foam-boosting agent.[2] Its main applications are found in the cosmetics and personal care industry, particularly in hair colorants and conditioning products.[3] There is also growing interest in its use as a pharmaceutical excipient, especially in topical and transdermal drug delivery systems, due to its stabilizing and emulsifying properties.[4]
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for formulation development, defining its behavior in various solvent systems and its interaction with other components.
| Property | Value | References |
| CAS Number | 107628-04-6 | [3] |
| Molecular Formula | C15H14N4O2S (Note: This appears to be an error in some databases; a more representative formula is CH3(CH2)11CH2O(CH2CH2O)2CH2CONHCH2CH2OH) | [3][5] |
| Molecular Weight | 314.36 g/mol (Note: This corresponds to the incorrect C15H14N4O2S formula) | [3] |
| IUPAC Name | Poly(oxy-1,2-ethanediyl), α-[2-[(2-hydroxyethyl)amino]-2-oxoethyl]-ω-tridecyloxy- | [1] |
| Synonyms | Polyoxyethylene (2) tridecyl ether carboxamide MEA, AMIDET A-15 | [6][3] |
| Appearance | Light yellow viscous liquid | [1] |
| Boiling Point | 604.3 ± 65.0 °C at 760 mmHg (calculated) | [1] |
| Flash Point | 319.2 ± 34.3 °C (calculated) | [1] |
| Density | 1.4 ± 0.1 g/cm³ (calculated) | [1] |
| Vapor Pressure | 0.0 ± 1.7 mmHg at 25°C (calculated) | [1] |
| Solubility | Miscible with water (forms an emulsion) |
Synthesis of this compound
The synthesis of this compound is typically a two-step process involving the ethoxylation of a fatty alcohol followed by amidation.[1]
Step 1: Ethoxylation of Tridecyl Alcohol
The first step involves the reaction of tridecyl alcohol with ethylene oxide to form trideceth-2, a tridecyl alcohol ethoxylate with an average of two ethylene oxide units. This reaction is generally carried out at elevated temperatures and pressures in the presence of a catalyst, such as potassium hydroxide.[7]
Step 2: Amidation
The resulting trideceth-2 is then converted to this compound. This can be achieved through two primary routes:
-
Esterification followed by Amidation: Trideceth-2 is first reacted with a fatty acid to form an ester. Subsequently, this ester reacts with monoethanolamine (MEA) to yield the final carboxamide product.[1]
-
Direct Acylation: Fatty acids derived from Trideceth-2 are reacted directly with monoethanolamine.[1]
The reaction conditions, such as temperature and pH, are carefully controlled to ensure a high yield and purity of the final product.[1]
Generalized Laboratory Synthesis Protocol
Materials:
-
Carboxylic acid derivative of Trideceth-2
-
Monoethanolamine (MEA)
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Stirring apparatus
-
Reaction vessel
-
Purification setup (e.g., silica (B1680970) gel column chromatography)
Procedure:
-
Activation of the Carboxylic Acid: The carboxylic acid derivative of Trideceth-2 is dissolved in the anhydrous solvent in the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
CDI (1.1 equivalents) is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is stirred for 1-2 hours at room temperature to allow for the formation of the acyl-imidazolide intermediate.
-
Amidation: Monoethanolamine (1.2 equivalents) is added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by a suitable technique (e.g., Thin Layer Chromatography - TLC) until the starting material is consumed.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by silica gel column chromatography, to yield the pure this compound.
Synthesis Pathway Diagram
References
- 1. US4223163A - Process for making ethoxylated fatty alcohols with narrow polyethoxy chain distribution - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 4. researchgate.net [researchgate.net]
- 5. Study on the Synthesis, Surface Activity, and Self-Assembly Behavior of Anionic Non-Ionic Gemini Surfactants [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethoxylation - Wikipedia [en.wikipedia.org]
- 8. thieme-connect.de [thieme-connect.de]
An In-depth Technical Guide to TRIDECETH-2 CARBOXAMIDE MEA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of TRIDECETH-2 CARBOXAMIDE MEA, a nonionic surfactant widely utilized in the cosmetics and personal care industries. This document consolidates available data on its chemical identity, physicochemical properties, synthesis, and mechanism of action. While detailed experimental data for this specific molecule is limited in public scientific literature, this guide supplements known information with established principles for structurally related ethoxylated surfactants. Particular attention is given to its functions as a foam booster, viscosity controller, and emulsifier. Safety and toxicological aspects are also summarized based on regulatory assessments.
Chemical Identity and Molecular Structure
This compound is the International Nomenclature of Cosmetic Ingredients (INCI) name for the compound chemically described as the monoethanolamide of trideceth-2 carboxylic acid. It is derived from the ethoxylation of tridecyl alcohol, a 13-carbon fatty alcohol, with an average of two ethylene (B1197577) oxide units, followed by carboxymethylation and amidation with monoethanolamine (MEA).
Initial database searches may reveal conflicting information regarding its molecular formula and weight. However, a structural analysis consistent with its nomenclature confirms the following:
| Identifier | Value |
| IUPAC Name | 2-(2-(2-(tridecyloxy)ethoxy)acetamido)ethanol |
| CAS Number | 107628-04-6 |
| Molecular Formula | C₁₉H₃₉NO₄ |
| Molecular Weight | 345.52 g/mol |
| SMILES | CCCCCCCCCCCCCOCCOCC(=O)NCCO |
The molecule possesses a distinct amphiphilic structure, with a hydrophobic tridecyl tail and a hydrophilic head composed of two ethylene oxide units and a terminal N-(2-hydroxyethyl)acetamide group. This structure is critical to its surface-active properties.
Physicochemical Properties
Quantitative experimental data for this compound is not extensively available in peer-reviewed literature. The following table summarizes available calculated values and general properties for this class of surfactants.
| Property | Value/Description | Source |
| Appearance | Reported as a light yellow viscous liquid. | [1] |
| Calculated Boiling Point | 604.3 ± 65.0 °C at 760 mmHg | [2] |
| Calculated LogP | 1.97 | [2] |
| Solubility | Exhibits temperature-dependent solubility in water, characteristic of polyoxyethylene compounds. The presence of two ethylene oxide units confers moderate hydrophilicity. | [2] |
| Critical Micelle Concentration (CMC) | Not experimentally determined in available literature. Generally, for nonionic surfactants, CMC decreases with increasing alkyl chain length and increases with the degree of ethoxylation. | |
| Hydrophilic-Lipophilic Balance (HLB) | Not experimentally determined in available literature. The HLB value is crucial for selecting surfactants for specific applications, such as oil-in-water or water-in-oil emulsions. |
Synthesis and Manufacturing
The industrial production of this compound involves a multi-step process. While specific proprietary protocols are not publicly available, the general synthetic pathway can be outlined.
Experimental Workflow for Synthesis
Caption: Generalized synthetic pathway for this compound.
Detailed Methodologies
-
Ethoxylation of Tridecyl Alcohol : Tridecyl alcohol is reacted with ethylene oxide in the presence of a basic catalyst (such as sodium or potassium hydroxide) under elevated temperature and pressure. The stoichiometry is controlled to achieve an average of two ethylene oxide units per molecule of alcohol.
-
Carboxymethylation : The resulting Trideceth-2 is then converted to its corresponding carboxylic acid. A common method is the Williamson ether synthesis, where the alcohol is treated with a strong base to form the alkoxide, which then reacts with a haloacetic acid derivative, such as sodium chloroacetate.
-
Amidation : The final step involves the formation of the amide bond. The trideceth-2 carboxylic acid (or its salt) is reacted with monoethanolamine (MEA). This can be achieved through various amidation techniques, possibly involving high temperatures to drive off water or the use of coupling agents.
Mechanism of Action and Applications
As a nonionic surfactant, this compound functions by adsorbing at interfaces (e.g., air-water or oil-water), thereby reducing the interfacial tension.[3] Its amphiphilic nature allows it to bridge the gap between polar (water) and nonpolar (oil, air) phases.
Functional Roles in Formulations
References
An In-Depth Technical Guide to the Synthesis and Manufacturing of TRIDECETH-2 CARBOXAMIDE MEA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and manufacturing process of TRIDECETH-2 CARBOXAMIDE MEA, a non-ionic surfactant widely utilized in the cosmetics and personal care industries. This document details the chemical reactions, experimental protocols, and key parameters involved in its production, offering valuable insights for researchers and professionals in chemical synthesis and product formulation.
Introduction
This compound is a synthetic compound valued for its properties as a foam booster, surfactant, and viscosity controlling agent in a variety of cosmetic products, including shampoos, conditioners, and hair dyes.[1] It is derived from tridecyl alcohol, a fatty alcohol, through a two-step chemical synthesis process: ethoxylation followed by amidation. This guide will elaborate on the intricacies of each of these stages.
Synthesis Pathway
The synthesis of this compound is a sequential process involving two primary chemical transformations. The overall synthesis can be visualized as follows:
Caption: Overall synthesis pathway of this compound.
Step 1: Ethoxylation of Tridecyl Alcohol
The first step in the manufacturing process is the ethoxylation of tridecyl alcohol to produce Trideceth-2, an alcohol ethoxylate. This reaction involves the addition of ethylene oxide to the fatty alcohol in the presence of a catalyst.
Experimental Protocol
A typical laboratory-scale procedure for the ethoxylation of tridecyl alcohol is as follows:
-
Reactor Preparation: A dry, inert-gas-purged autoclave reactor is charged with tridecyl alcohol.
-
Catalyst Addition: A basic catalyst, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), is added to the reactor. For more controlled reactions and a narrower ethoxylate distribution, a 1:1 molar ratio of an alkali metal or alkali metal hydride catalyst to the fatty alcohol can be utilized.
-
Inert Atmosphere: The reactor is sealed and purged with an inert gas, such as nitrogen, to remove any oxygen and moisture.
-
Heating: The mixture is heated to the desired reaction temperature, typically in the range of 120°C to 190°C.
-
Ethylene Oxide Addition: Gaseous ethylene oxide is then introduced into the reactor under pressure (typically 1 to 5 bar). The addition is carefully controlled to manage the exothermic nature of the reaction. For a narrower distribution of ethoxylates, ethylene oxide can be added within 1 to 5 minutes after the catalyst addition, before the formation of the fatty alcohol alkoxide is complete.
-
Reaction Monitoring: The reaction is monitored by measuring the uptake of ethylene oxide. The process is continued until the desired average of two moles of ethylene oxide per mole of tridecyl alcohol has reacted.
-
Catalyst Neutralization: Upon completion, the reaction mixture is cooled, and the basic catalyst is neutralized with an acid, such as acetic acid or phosphoric acid.
-
Purification: The resulting Trideceth-2 may be purified by filtration to remove the neutralized catalyst salts.
Quantitative Data
| Parameter | Value/Range | Reference |
| Reactants | Tridecyl Alcohol, Ethylene Oxide | General Knowledge |
| Catalyst | Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH), or alkali metal/alkali metal hydride | [2] |
| Catalyst Loading | Approx. 1:1 molar ratio of catalyst to fatty alcohol for narrow distribution | [2] |
| Reaction Temperature | 120°C - 190°C | [3] |
| Reaction Pressure | 1 - 5 bar | [3] |
| Moles of Ethylene Oxide per Mole of Alcohol | 2 | Implied by product name |
Step 2: Amidation of Trideceth-2
The second step is the amidation of the synthesized Trideceth-2 with monoethanolamine (MEA) to form the final product, this compound. This can be achieved through a direct reaction, often facilitated by a catalyst and heat to drive off the water formed during the reaction.
Experimental Protocol
A general procedure for the amidation of an ethoxylated fatty alcohol is as follows:
-
Reactor Setup: A reaction vessel equipped with a stirrer, thermometer, and a distillation condenser is charged with Trideceth-2 and monoethanolamine.
-
Catalyst Introduction: A suitable catalyst, such as potassium t-butoxide, is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to a temperature range of 110°C to 140°C under a pressure of 4 to 8 bar.
-
Water Removal: The reaction is driven to completion by the continuous removal of water, a byproduct of the amidation reaction, through distillation.
-
Reaction Completion and Work-up: The reaction is monitored until the desired conversion is achieved. The product is then cooled and may be used directly or undergo further purification steps if required.
Quantitative Data
| Parameter | Value/Range | Reference |
| Reactants | Trideceth-2, Monoethanolamine (MEA) | [4] |
| Catalyst | Potassium t-butoxide | [4][5] |
| Reaction Temperature | 110°C - 140°C | [4][5] |
| Reaction Pressure | 4 - 8 bar | [4][5] |
Manufacturing Process Workflow
The industrial-scale manufacturing of this compound follows the same fundamental steps as the laboratory synthesis but with considerations for scale, safety, and efficiency.
Caption: Industrial manufacturing workflow for this compound.
Conclusion
The synthesis of this compound is a well-established, two-step process that is scalable for industrial production. Careful control of reaction parameters such as temperature, pressure, and catalyst selection is crucial for achieving high yields and purity of the final product. This guide provides a foundational understanding of the synthesis and manufacturing process, which can be adapted and optimized for specific production requirements. Further research into novel catalytic systems and process intensification could lead to more efficient and sustainable manufacturing of this important cosmetic ingredient.
References
- 1. incibeauty.com [incibeauty.com]
- 2. US4223163A - Process for making ethoxylated fatty alcohols with narrow polyethoxy chain distribution - Google Patents [patents.google.com]
- 3. US5576451A - Esters of fatty acids with ethoxylated polyols - Google Patents [patents.google.com]
- 4. US5080811A - Ethoxylated fatty acid amide textile softeners - Google Patents [patents.google.com]
- 5. EP0415279B1 - Use of ethoxylated fatty acid amides as textil softeners - Google Patents [patents.google.com]
An In-Depth Technical Guide to TRIDECETH-2 CARBOXAMIDE MEA: Mechanism of Action as a Surfactant
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRIDECETH-2 CARBOXAMIDE MEA is a non-ionic surfactant widely utilized in the cosmetics and personal care industries. Its multifaceted properties as a foam booster, viscosity modifier, and emulsifier make it a valuable ingredient in a diverse range of products, including shampoos, conditioners, and hair colorants.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound as a surfactant, supported by available data, experimental protocols, and visualizations of its molecular interactions and performance evaluation workflows.
Chemical Structure and Synthesis
This compound is the International Nomenclature of Cosmetic Ingredients (INCI) name for the compound with the CAS number 107628-04-6.[1][4] Its chemical structure is characterized by three key functional domains that contribute to its amphiphilic nature:
-
A hydrophobic tridecyl ether group: This long hydrocarbon chain (C13H27) is derived from tridecyl alcohol and provides the lipophilic character necessary for interacting with non-aqueous substances.
-
A hydrophilic polyethylene (B3416737) glycol (PEG) chain: This particular molecule contains two ethylene (B1197577) oxide units (-OCH2CH2-) which imparts water solubility.[5]
-
A monoethanolamine (MEA) amide group: This terminal group contributes to the molecule's polarity and interfacial activity.
The synthesis of this compound typically involves the reaction of Trideceth-2, which is an ethoxylated fatty alcohol, with monoethanolamine.[6]
Mechanism of Action as a Surfactant
Like all surfactants, the primary mechanism of action of this compound is the reduction of surface tension at the interface between two immiscible phases, such as oil and water or air and water. This is achieved through the adsorption of the surfactant molecules at the interface.
The amphiphilic nature of this compound drives this process. The hydrophobic tridecyl tail orients itself away from the aqueous phase and into the non-aqueous phase (e.g., an oil droplet) or towards the air, while the hydrophilic PEG and MEA amide groups remain in the aqueous phase. This molecular arrangement disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension.
At a specific concentration, known as the Critical Micelle Concentration (CMC) , the surfactant molecules begin to self-assemble into spherical structures called micelles in the bulk of the solution. Within these micelles, the hydrophobic tails are sequestered in the core, and the hydrophilic heads form the outer shell, interacting with the surrounding water molecules. This micellization is a key aspect of the surfactant's function, enabling the solubilization of oils and other water-insoluble substances within the hydrophobic core of the micelles, which is fundamental to its cleaning and emulsifying properties.
The following diagram illustrates the basic principle of surfactant action at an oil-water interface and the formation of micelles.
References
An In-depth Technical Guide to the Critical Micelle Concentration of TRIDECETH-2 CARBOXAMIDE MEA
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and its Influence on CMC
TRIDECETH-2 CARBOXAMIDE MEA is a complex nonionic surfactant characterized by three key structural features that dictate its self-assembly behavior in aqueous solutions:
-
A Branched C13 Hydrophobic Tail: The "Trideceth" component indicates a branched tridecyl (C13) alcohol-derived hydrophobe.[6][7] The branching in the alkyl chain generally increases the cross-sectional area of the tail, which can lead to a higher CMC compared to its linear counterpart due to less efficient packing into micelles.
-
A Short Ethylene (B1197577) Oxide (EO) Linker: The "-2" in "Trideceth-2" signifies an average of two ethylene oxide units.[2][4] This short hydrophilic chain results in low water solubility. For alcohol ethoxylates, a lower degree of ethoxylation corresponds to a lower CMC, as the molecule is more hydrophobic.[8][9]
-
A Carboxamide MEA Headgroup: The "CARBOXAMIDE MEA" component is a monoethanolamine amide headgroup.[2][4] The presence of the amide bond is significant, as it can participate in hydrogen bonding between surfactant molecules at the interface and in the micelle.[10] This intermolecular interaction generally promotes micellization, leading to a lower CMC compared to surfactants with a simple alcohol or ether headgroup.[10]
The interplay of these three structural components—a bulky hydrophobic tail, a short hydrophilic linker, and a hydrogen-bonding capable headgroup—determines the unique surface activity and micellization behavior of this compound.
Estimated CMC and Data for Structurally Related Surfactants
Given the absence of a published CMC value for this compound, we can estimate its likely range by examining the CMC values of structurally similar surfactants. The following table summarizes the CMCs of various tridecyl alcohol ethoxylates and other relevant nonionic surfactants.
| Surfactant | Structure | CMC (mg/L) | Comments and References |
| Isotridecanol (B73481) Ethoxylates (MARLIPAL O13 Series) | Branched C13 Alkyl Chain | The CMC for this series ranges from approximately 25 to 100 mg/L, increasing with the degree of ethoxylation.[6] | |
| C12-C14 Fatty Alcohol Ethoxylates (MARLIPAL 24 Series) | Linear C12-C14 Alkyl Chain | 2 - 20 mg/L | This series shows that a slightly shorter, linear alkyl chain can result in a lower CMC. The CMC increases with the length of the ether chain.[11] |
| Triton X-100 | t-Octylphenol Ethoxylate (average 9.5 EO units) | ~150 mg/L (0.24 mM) | A common nonionic surfactant for comparison. The bulky hydrophobe and longer EO chain result in a higher CMC.[12] |
Based on the data for isotridecanol ethoxylates, the CMC of a tridecyl alcohol ethoxylate with a low degree of ethoxylation is expected to be at the lower end of the 25 to 100 mg/L range.[6] The presence of the carboxamide MEA headgroup, which promotes micellization through hydrogen bonding, would likely lower the CMC further.[10] Therefore, a reasonable estimate for the CMC of this compound would be in the range of 10-40 mg/L . However, experimental verification is essential for any critical application.
Experimental Protocols for CMC Determination
The CMC of a nonionic surfactant like this compound can be determined using several established methods. The principle behind these techniques is to measure a physical property of the surfactant solution that exhibits a sharp change in its concentration dependence at the point of micelle formation.[12]
Surface Tensiometry
This is the most common and direct method for determining the CMC of surface-active agents.
Methodology:
-
Prepare a series of aqueous solutions of this compound with varying concentrations.
-
Measure the surface tension of each solution at a constant temperature using a tensiometer (e.g., with a Wilhelmy plate or du Noüy ring).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The plot will show a region where the surface tension decreases linearly with the log of the concentration, followed by a sharp break and a region where the surface tension remains relatively constant.
-
The concentration at this inflection point is the CMC.[13]
Caption: Workflow for CMC determination using surface tensiometry.
Fluorescence Spectroscopy
This method utilizes a fluorescent probe that is sensitive to the polarity of its microenvironment.
Methodology:
-
Prepare a series of surfactant solutions as in the surface tensiometry method.
-
Add a small, constant amount of a fluorescent probe (e.g., pyrene) to each solution.
-
Excite the probe with a suitable wavelength of light and measure the fluorescence emission spectrum.
-
Monitor a property of the fluorescence that changes with the polarity of the probe's environment, such as the ratio of the intensities of two specific emission peaks (I1/I3 for pyrene).
-
Plot this property as a function of the surfactant concentration.
-
A sharp change in the plot will be observed as the probe partitions from the aqueous environment into the hydrophobic core of the newly formed micelles. The concentration at this transition corresponds to the CMC.
Caption: Experimental workflow for CMC determination via fluorescence spectroscopy.
Streaming Potential Measurement
This technique is particularly useful for both ionic and non-ionic surfactants and relies on changes in the electrical properties of the solution upon micelle formation.[12]
Methodology:
-
Prepare surfactant solutions in a suitable electrolyte buffer (e.g., 15 mM NaCl for non-ionic surfactants).[12]
-
Use a capillary electrophoresis system or a dedicated streaming potential analyzer to measure the streaming potential of each solution as a function of concentration.
-
The streaming potential will exhibit a distinct change in slope at the CMC.
-
The CMC is determined from the intersection of the two linear regions of the streaming potential versus concentration plot.[12]
Conclusion
While a definitive CMC value for this compound is not publicly documented, a thorough understanding of its molecular structure allows for a scientifically grounded estimation. Its branched C13 alkyl tail, short di-ethylene oxide chain, and hydrogen-bonding carboxamide MEA headgroup suggest a CMC likely in the range of 10-40 mg/L. For applications in research, drug development, and formulation science where precision is paramount, the experimental determination of the CMC is strongly recommended. The detailed protocols for surface tensiometry, fluorescence spectroscopy, and streaming potential measurements provided herein offer robust methodologies for obtaining this critical parameter.
References
- 1. incibeauty.com [incibeauty.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. Buy this compound | 107628-04-6 [smolecule.com]
- 4. This compound; - Descrizione [tiiips.com]
- 5. specialchem.com [specialchem.com]
- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 7. atamankimya.com [atamankimya.com]
- 8. kruss-scientific.com [kruss-scientific.com]
- 9. digibug.ugr.es [digibug.ugr.es]
- 10. researchgate.net [researchgate.net]
- 11. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 12. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of TRIDECETH-2 CARBOXAMIDE MEA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Hydrophilic-Lipophilic Balance (HLB) of TRIDECETH-2 CARBOXAMIDE MEA. Due to the absence of a publicly available, experimentally determined HLB value for this specific nonionic surfactant, this document focuses on its physicochemical properties, theoretical HLB estimation using established methods, and detailed protocols for its experimental determination.
Introduction to this compound
This compound is a complex nonionic surfactant utilized primarily in the cosmetics and personal care industries.[1] Its molecular architecture, featuring a hydrophobic tridecyl alcohol chain and a hydrophilic portion composed of two ethylene (B1197577) oxide units and a terminal monoethanolamine carboxamide group, imparts valuable emulsifying, thickening, and foam-boosting properties.[1] These functionalities are intrinsically linked to its Hydrophilic-Lipophilic Balance (HLB), a crucial parameter for formulating stable emulsions.
The synthesis of this compound typically involves the ethoxylation of tridecyl alcohol, followed by a reaction to introduce the carboxamide monoethanolamine (MEA) group.[1] This structure allows it to reduce the surface tension between immiscible phases, such as oil and water, making it an effective surfactant.[2]
Physicochemical and Quantitative Data
| Property | Value/Description | Source |
| INCI Name | This compound | [2] |
| CAS Number | 107628-04-6 | [1] |
| Classification | Nonionic, Ethoxylated Surfactant | [2] |
| Calculated LogP | 1.97 | [1] |
| Qualitative HLB | Moderate lipophilicity with a tendency toward hydrophilic behavior; balanced oil-water partitioning characteristics. | [1] |
| Functions | Emulsifier, Thickener, Foam Boosting Agent, Surfactant | [1][2] |
| Appearance | Light yellow viscous liquid | [1] |
| Calculated Boiling Point | 604.3 ± 65.0 °C at 760 mmHg | [1] |
Theoretical Estimation of HLB Value
The HLB value of a nonionic surfactant can be estimated using theoretical models. The two most common methods are Griffin's method and Davies' method.
Griffin's Method
Griffin's method, developed in 1949, is a widely used approach for nonionic surfactants.[3] The HLB is calculated based on the molecular weight of the hydrophilic portion of the molecule.[3]
Formula: HLB = 20 * (Mh / M)
Where:
-
Mh is the molecular mass of the hydrophilic portion.
-
M is the total molecular mass of the molecule.
For this compound, with an estimated molecular structure of C13H27-(OCH2CH2)2-OCH2CONH-CH2CH2OH:
-
Lipophilic Portion (Tridecyl group): C13H27- (MW ≈ 183.36 g/mol )
-
Hydrophilic Portion (2-EO + Carboxamide MEA): -(OCH2CH2)2-OCH2CONH-CH2CH2OH (MW ≈ 207.23 g/mol )
-
Total Molecular Weight (M): ≈ 390.59 g/mol
Calculation: HLB ≈ 20 * (207.23 / 390.59) Estimated HLB (Griffin) ≈ 10.6
This calculated value suggests that this compound is a suitable oil-in-water (O/W) emulsifier.[3]
Davies' Method
Davies' method, proposed in 1957, calculates the HLB based on group numbers assigned to different structural components of the surfactant.[4]
Formula: HLB = 7 + Σ(Hydrophilic group numbers) - Σ(Lipophilic group numbers)
Group Numbers:
-
-CH2- or -CH- group: -0.475
-
-O- (ether linkage): +1.3
-
-CONH- (amide linkage): +2.5 (estimated)
-
-OH (hydroxyl group): +1.9
-
-(CH2CH2O)-: +0.33
Calculation for C13H27-(OCH2CH2)2-OCH2CONH-CH2CH2OH:
-
Lipophilic Groups:
-
13 x -CH2- groups in the tridecyl chain: 13 * (-0.475) = -6.175
-
-
Hydrophilic Groups:
-
2 x -(CH2CH2O)- groups: 2 * 0.33 = +0.66
-
1 x -O- (ether linkage): +1.3
-
1 x -CONH- (amide linkage): +2.5
-
1 x -OH (hydroxyl group): +1.9
-
-
Total Hydrophilic Contribution: 0.66 + 1.3 + 2.5 + 1.9 = +6.36
Calculation: HLB ≈ 7 + 6.36 - 6.175 Estimated HLB (Davies) ≈ 7.185
The value derived from Davies' method is lower than that from Griffin's method but still places the surfactant in the range of a wetting and spreading agent or a weak O/W emulsifier.[3] The discrepancy highlights that these are estimation methods, and experimental determination is crucial for precise formulation.
Experimental Determination of HLB
The most reliable method for determining the HLB of a surfactant is through experimental evaluation of emulsion stability. This involves preparing a series of emulsions with a known oil phase and varying the HLB of the emulsifier system.
Protocol: Emulsion Stability Method
Objective: To determine the required HLB (rHLB) of an oil phase using this compound in combination with standard surfactants, thereby estimating the HLB of this compound.
Materials:
-
This compound
-
Standard surfactant with a low HLB (e.g., Sorbitan Monooleate, HLB = 4.3)
-
Standard surfactant with a high HLB (e.g., Polysorbate 80, HLB = 15.0)
-
Oil phase (e.g., mineral oil, lanolin)
-
Distilled water
-
Graduated cylinders or beakers
-
Homogenizer or high-shear mixer
-
Test tubes and rack
-
Microscope
Procedure:
-
Preparation of Surfactant Blends: Prepare a series of surfactant blends by mixing the low and high HLB standard surfactants in varying ratios to achieve a range of HLB values (e.g., from 6 to 14 in increments of 1).
-
Emulsion Formulation: For each HLB value, prepare an emulsion with a fixed oil-to-water ratio (e.g., 20:80) and a fixed total surfactant concentration (e.g., 5%).
-
Homogenization: Subject each formulation to the same homogenization process (e.g., 5 minutes at 5000 rpm) to ensure uniform droplet size distribution.
-
Stability Assessment:
-
Visual Observation: Store the emulsions in sealed test tubes at room temperature and observe for phase separation (creaming or coalescence) at regular intervals (e.g., 1 hour, 24 hours, 1 week).
-
Microscopic Examination: Examine a drop of each emulsion under a microscope to assess the droplet size and uniformity. The most stable emulsion will typically have the smallest and most uniform droplets.
-
-
Determination of Required HLB: The HLB of the surfactant blend that produces the most stable emulsion corresponds to the required HLB of the oil phase.
-
Estimation of this compound HLB: Repeat the experiment using blends of this compound with a standard surfactant to find the ratio that produces the most stable emulsion. The HLB of this compound can then be calculated using the principle of weighted averages.
Visualizations
Molecular Structure and Functional Groups
Caption: Molecular structure of this compound highlighting its lipophilic and hydrophilic regions.
Experimental Workflow for HLB Determination
Caption: Experimental workflow for determining the required HLB of an oil phase using emulsion stability tests.
Conclusion
While a definitive, published HLB value for this compound remains elusive, this guide provides a robust framework for its estimation and experimental determination. Theoretical calculations using Griffin's and Davies' methods suggest an HLB in the range of approximately 7 to 11, indicating its utility as a wetting agent and an oil-in-water emulsifier. For drug development and formulation scientists, the provided experimental protocol offers a reliable method to ascertain the functional HLB of this surfactant within a specific system, ensuring the development of stable and effective emulsion-based products.
References
"TRIDECETH-2 CARBOXAMIDE MEA" solubility in aqueous and organic solvents
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the solubility characteristics of TRIDECETH-2 CARBOXAMIDE MEA, a nonionic surfactant widely utilized in the cosmetic, personal care, and pharmaceutical industries.[1][2] Understanding its solubility in both aqueous and organic media is critical for formulation development, stability testing, and ensuring optimal product performance.
Introduction to this compound
This compound (CAS No: 107628-04-6 or 111905-53-4) is a complex ethoxylated compound.[3] Structurally, it is the monoethanolamine (MEA) amide of the ether between tridecyl alcohol and a polyethylene (B3416737) glycol chain containing an average of two ethylene (B1197577) oxide units. This unique structure, featuring a hydrophobic C13 alkyl tail and a hydrophilic portion composed of ether linkages, a carboxamide group, and a terminal hydroxyl group, imparts its surface-active properties.[1]
Functionally, it serves as a versatile ingredient, acting as an emulsifier, thickener, viscosity control agent, foam stabilizer, and solubilizer in various formulations.[2][3][4][5]
Solubility Profile
The solubility of this compound is governed by its amphiphilic nature. The presence of two ethylene oxide units provides moderate hydrophilicity.[1] Its solubility behavior is characteristic of many nonionic surfactants, being highly dependent on the solvent system, temperature, and the presence of other solutes.
A key indicator of its partitioning behavior is the calculated logarithmic partition coefficient (LogP) of 1.97.[1] This value suggests moderate lipophilicity with a strong tendency toward hydrophilic behavior, indicating that the compound has balanced affinity for both oil and water phases, making it an effective emulsifier.[1]
| Solvent System | Solubility / Dispersibility Description | Source(s) |
| Aqueous Solvents | ||
| Water | Dispersible / Slightly soluble to soluble, with solubility increasing with temperature.[1][6] | [1][6] |
| Water (in formulations) | Described as "Soluble", "Total", "Fully miscible", and "completely miscible". | [7][8][9][10] |
| Organic Solvents | ||
| Oil | Partial | [7] |
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for characterizing the solubility and dispersibility of a surfactant like this compound.
Caption: Logical workflow for assessing surfactant solubility.
General Experimental Protocol for Solubility Determination
While specific, validated protocols for this compound are not publicly available, a general methodology for assessing the solubility and dispersibility of a nonionic surfactant can be described as follows.
Objective: To determine the qualitative and semi-quantitative solubility of this compound in selected aqueous and organic solvents.
Materials:
-
This compound
-
Selected solvents (e.g., Deionized Water, Ethanol, Isopropanol, Glycerin, Mineral Oil)
-
Glass vials or test tubes with closures
-
Magnetic stirrer and stir bars
-
Water bath with temperature control
-
Turbidimeter (optional)
-
Analytical balance
Methodology:
-
Preparation of Stock Solutions/Dispersions:
-
Tare a series of glass vials.
-
Using an analytical balance, weigh a specific amount of this compound into each vial.
-
Add a measured volume or weight of the selected solvent to each vial to achieve a range of concentrations (e.g., 0.1%, 0.5%, 1.0%, 5.0%, 10.0% w/w).
-
Add a small magnetic stir bar to each vial.
-
-
Initial Visual Assessment at Room Temperature:
-
Seal the vials and place them on a magnetic stirrer at a consistent speed for a set duration (e.g., 60 minutes) at room temperature (20-25°C).
-
After stirring, allow the samples to stand for a defined period (e.g., 24 hours).
-
Visually inspect each sample against a dark and light background. Record observations using standardized terms:
-
Soluble: Clear, transparent, single-phase solution.
-
Dispersible: Homogeneous, translucent, or opaque mixture (colloidal dispersion or emulsion) with no visible phase separation.
-
Insoluble: Clear evidence of two or more distinct phases, or visible undissolved material.
-
-
-
Effect of Temperature:
-
For samples that are not fully soluble at room temperature, place the vials in a temperature-controlled water bath.
-
Incrementally increase the temperature (e.g., in 5°C steps) while maintaining gentle agitation.
-
Record the temperature at which the solution becomes clear. For nonionic surfactants in aqueous solutions, this can help identify the Cloud Point , which is the temperature above which the solution becomes cloudy and phase separates. Water solubility is typically highest below the cloud point.[1]
-
Subsequently, cool the samples to observe if the process is reversible.
-
-
Semi-Quantitative Analysis (Optional):
-
For dispersible systems, a turbidimeter can be used to measure the turbidity of the samples at different concentrations. This provides a quantitative measure of the degree of dispersion.
-
The highest concentration that results in a clear, single-phase solution can be reported as the approximate solubility under the tested conditions.
-
Conclusion
This compound exhibits solubility characteristics typical of a versatile nonionic surfactant. It is generally dispersible to soluble in water, with solubility enhanced by increased temperature.[1][6] Its partial solubility in oil and a balanced LogP value confirm its amphiphilic nature, which is fundamental to its primary applications as an emulsifier and thickener in complex formulations.[1][7] For formulators, this profile indicates that this compound is highly effective at the interface between aqueous and lipid phases.
References
- 1. Buy this compound | 107628-04-6 [smolecule.com]
- 2. parchem.com [parchem.com]
- 3. incibeauty.com [incibeauty.com]
- 4. solverchembooks.com [solverchembooks.com]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. download.basf.com [download.basf.com]
- 7. klaarpuhastus.ee [klaarpuhastus.ee]
- 8. stadsing.com [stadsing.com]
- 9. s1.kaercher-media.com [s1.kaercher-media.com]
- 10. etol.de [etol.de]
A Technical Guide to the Thermal Stability and Degradation Profile of TRIDECETH-2 CARBOXAMIDE MEA
Disclaimer: Detailed, publicly available experimental data on the thermal stability and degradation of TRIDECETH-2 CARBOXAMIDE MEA is limited. This is common for specialized cosmetic ingredients where such information is often proprietary. This guide provides a framework based on available safety data and general knowledge of similar chemical structures (ethoxylated fatty amides) to inform researchers. The experimental protocols and degradation pathways described are generalized and should be adapted for specific laboratory investigations.
Introduction
This compound is a synthetic compound used in the cosmetics and personal care industry as an emulsifier, thickener, and foam-boosting agent.[1] It is synthesized from Trideceth-2, an ethoxylated surfactant, and monoethanolamine (MEA).[1] Its molecular structure, featuring a long hydrophobic alkyl chain, a hydrophilic polyether segment, and a polar amide group, dictates its functional properties and also influences its thermal behavior. Understanding the thermal stability and degradation profile is critical for ensuring product safety, quality, and shelf-life during manufacturing, storage, and use.
Thermal Stability Assessment
Publicly available data indicates that this compound is stable under normal conditions of storage and use.[2] One supplier specifies a decomposition temperature of >200°C.[2] Another source provides a calculated boiling point of 604.3 ± 65.0°C and a flash point of 319.2 ± 34.3°C, suggesting significant thermal input is required for major thermal events.[1]
For a comprehensive understanding, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential.
2.1 Summary of Key Thermal Properties
The following table summarizes the type of quantitative data that would be generated from a thorough thermal analysis. Note: The values presented are illustrative placeholders and must be determined experimentally.
| Thermal Parameter | Value | Method | Notes |
| Onset of Decomposition (Tonset) | >200°C[2] | TGA | Temperature at which significant weight loss begins. |
| Temperature at Max Decomposition Rate (Tmax) | To Be Determined | DTG (Derivative TGA) | Indicates the point of greatest thermal instability. |
| Percent Weight Loss at 250°C | To Be Determined | TGA | Quantifies degradation at a specific elevated temperature. |
| Glass Transition Temperature (Tg) | To Be Determined | DSC | Relevant for understanding the physical state at different temperatures. |
| Melting Point (Tm) | To Be Determined | DSC | If the material is solid at room temperature. |
| Hazardous Decomposition Products | CO, CO₂, other organic compounds[3] | TGA-MS/FTIR | Identification of volatile degradation products. |
Degradation Profile
The degradation of this compound is expected to proceed through the cleavage of its most thermally labile bonds. The structure contains ether linkages (in the ethoxylate chain) and an amide bond, both of which can be susceptible to thermal degradation.
-
Ether Bond Scission: The polyoxyethylene chain can undergo random scission, leading to the formation of smaller volatile fragments such as aldehydes (e.g., formaldehyde, acetaldehyde), alcohols, and other oxygenated hydrocarbons.
-
Amide Bond Hydrolysis/Thermolysis: The amide linkage is generally stable but can be susceptible to hydrolysis at elevated temperatures, especially in the presence of water, which could regenerate monoethanolamine and the corresponding fatty acid. Thermal cleavage (thermolysis) can lead to the formation of nitriles and olefins through dehydration and hydrogen transfer processes, respectively.[4]
-
C-C Bond Cleavage: At very high temperatures, cleavage of the alkyl chain can occur, producing a complex mixture of smaller hydrocarbons.
Upon combustion or severe thermal decomposition, the release of carbon monoxide, carbon dioxide, and other potentially toxic organic compounds is expected.[3]
Proposed Experimental Protocols
4.1 Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)
-
Objective: To determine the temperature-dependent mass loss of the sample and identify the evolved gaseous degradation products.
-
Methodology:
-
Calibrate the TGA and MS instruments according to manufacturer specifications.
-
Place 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).
-
Conduct the experiment under an inert atmosphere (e.g., Nitrogen, 50 mL/min flow rate) to analyze thermal degradation, and separately under an oxidative atmosphere (e.g., Air, 50 mL/min flow rate) to analyze thermo-oxidative degradation.
-
Continuously monitor the sample mass as a function of temperature.
-
The gas outlet of the TGA furnace should be connected via a heated transfer line to the inlet of a mass spectrometer.
-
Monitor characteristic mass-to-charge ratios (m/z) of expected degradation products (e.g., m/z 18 for H₂O, 28 for CO, 44 for CO₂).
-
4.2 Differential Scanning Calorimetry (DSC)
-
Objective: To measure heat flow associated with thermal transitions (e.g., glass transition, melting, crystallization) as a function of temperature.
-
Methodology:
-
Calibrate the DSC instrument using certified standards (e.g., indium).
-
Hermetically seal 5-10 mg of this compound in an aluminum pan. An empty, sealed pan is to be used as a reference.
-
Perform a heat-cool-heat cycle. For example:
-
Heat from -50°C to 150°C at 10°C/min.
-
Hold for 2 minutes to erase thermal history.
-
Cool from 150°C to -50°C at 10°C/min.
-
Heat again from -50°C to 150°C at 10°C/min.
-
-
Analyze the thermogram from the second heating cycle for thermal events like glass transition (Tg) or melting (Tm).
-
Visualizations
Caption: Experimental workflow for thermal analysis.
Caption: Hypothetical thermal degradation pathways.
References
Unveiling the Surface Tension Reduction Capabilities of TRIDECETH-2 CARBOXAMIDE MEA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRIDECETH-2 CARBOXAMIDE MEA is a non-ionic surfactant that plays a crucial role in various formulations, particularly within the cosmetics and personal care industries. Its multifaceted nature allows it to function as a foam boosting agent, viscosity controller, and emulsifier.[1][2] This technical guide delves into the core functionality of this compound as a surfactant, with a specific focus on its surface tension reduction capabilities. Understanding these properties is paramount for researchers and formulation scientists seeking to optimize product performance, stability, and efficacy, including potential applications in drug delivery systems where interfacial phenomena are critical.
While specific quantitative data for this compound remains proprietary and is not publicly available in extensive detail, this guide synthesizes general knowledge of structurally similar non-ionic surfactants and outlines the established methodologies for evaluating surfactant performance.
Physicochemical Properties
This compound, commercially available under trade names such as AMIDET® A 15, is characterized by its distinct chemical structure.[3] The "Trideceth" component indicates a tridecyl alcohol ethoxylate chain, with the "-2" signifying an average of two ethylene (B1197577) oxide units. The "Carboxamide MEA" functional group introduces an amide linkage and a monoethanolamine head group. This combination of a hydrophobic alkyl chain and a hydrophilic portion containing ether linkages and an amide group imparts its surface-active properties.
General Properties of AMIDET® A 15 (this compound)
| Property | Value | Reference |
| Appearance | Yellowish, clear liquid | [3] |
| Water Content | 2.5 - 3.5% | [3] |
| Viscosity (20°C) | 100 - 400 mPa·s | [3] |
| pH (10% in water) | 5.5 - 7.5 | [3] |
| Ionic Nature | Non-ionic | [3] |
Surface Tension Reduction and Micellization
The primary function of a surfactant is to reduce the surface tension of a liquid or the interfacial tension between two immiscible phases. This compound, when dispersed in an aqueous solution, preferentially adsorbs at the air-water interface. This orientation disrupts the cohesive energy between water molecules at the surface, thereby lowering the surface tension.
As the concentration of this compound increases, the surface becomes saturated with surfactant molecules. Beyond a certain point, known as the Critical Micelle Concentration (CMC) , the surfactant molecules begin to self-assemble into spherical structures called micelles in the bulk of the solution. This is a critical parameter as it represents the concentration at which the surfactant achieves its maximum surface tension reduction.
While the exact CMC and surface tension values for this compound are not publicly documented, studies on analogous fatty acid monoethanolamide ethoxylates offer valuable insights. Research indicates that the presence of an amide group in the surfactant structure tends to decrease the CMC due to the potential for hydrogen bonding between adjacent molecules.[4] Conversely, the same study suggests that the surface tension at the CMC may be slightly higher for amide-containing surfactants compared to their fatty alcohol ethoxylate counterparts, potentially due to the larger size of the polar head group which can affect molecular packing at the interface.[4]
Experimental Protocols for Surface Tension Measurement
To quantitatively assess the surface tension reduction capabilities of this compound, several established experimental methods can be employed. The choice of method often depends on whether the static (equilibrium) or dynamic surface tension is of interest.
Static Surface Tension Measurement
These methods are suitable for determining the equilibrium surface tension and the Critical Micelle Concentration (CMC).
1. Du Noüy Ring Method:
-
Principle: This classic technique measures the force required to detach a platinum-iridium ring from the surface of the liquid. The force is directly proportional to the surface tension.
-
Apparatus: A tensiometer equipped with a torsion wire balance and a platinum-iridium ring.
-
Procedure:
-
A solution of this compound at a known concentration is placed in a sample vessel.
-
The platinum ring is thoroughly cleaned and suspended from the tensiometer arm.
-
The ring is immersed into the solution.
-
The platform holding the sample is slowly lowered, causing the ring to be pulled through the interface.
-
The maximum force exerted on the ring just before it detaches from the surface is recorded.
-
A correction factor is applied to the measured force to calculate the surface tension.
-
This process is repeated for a series of concentrations to determine the CMC.
-
2. Wilhelmy Plate Method:
-
Principle: This method measures the force exerted on a thin platinum plate, held vertically, as it touches the surface of the liquid. The downward force is a combination of the plate's weight and the force due to surface tension.
-
Apparatus: A tensiometer with a microbalance and a roughened platinum plate.
-
Procedure:
-
The Wilhelmy plate is cleaned and attached to the balance.
-
The sample solution is raised until it just touches the bottom edge of the plate.
-
The force acting on the plate is measured by the microbalance.
-
The surface tension is calculated from the measured force, the perimeter of the plate, and the contact angle (which is assumed to be zero for a properly wetted plate).
-
Measurements are taken at various concentrations to plot a surface tension vs. concentration curve and determine the CMC.
-
Diagram of Experimental Workflow: CMC Determination using Static Tensiometry
Caption: Workflow for determining the Critical Micelle Concentration (CMC).
Applications in Drug Development
Non-ionic surfactants like this compound are of significant interest to drug development professionals for several reasons:
-
Solubility Enhancement: They can increase the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) by encapsulating them within the hydrophobic core of their micelles.
-
Formulation Stability: As emulsifiers, they are critical in stabilizing oil-in-water and water-in-oil emulsions, which are common drug delivery systems for various routes of administration.
-
Wetting Agents: They can improve the wetting of solid dosage forms, which can enhance dissolution rates and bioavailability.
-
Permeation Enhancement: In some topical and transdermal formulations, surfactants can interact with the stratum corneum to enhance the penetration of APIs.
The low irritancy profile often associated with non-ionic surfactants makes them suitable for a wide range of pharmaceutical applications.
Signaling Pathways and Logical Relationships
The primary mechanism of action for this compound in reducing surface tension is a physical process of adsorption and self-assembly, rather than a biological signaling pathway. The logical relationship governing its effectiveness is based on its amphiphilic nature.
Diagram of Surfactant Action
Caption: Logical relationship of surfactant structure to its function.
Conclusion
References
TRIDECETH-2 CARBOXAMIDE MEA: A Technical Guide to Rheological Properties in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRIDECETH-2 CARBOXAMIDE MEA is a non-ionic surfactant widely utilized in the cosmetics and personal care industries as a rheology modifier, foam booster, and emulsifier.[1][2][3][4] Its ability to influence the flow behavior and texture of formulations makes it a valuable ingredient in products such as shampoos, hair conditioners, hair colorants, and body washes.[1][2][5] This technical guide provides a comprehensive overview of the known rheological properties of this compound in solution, details experimental protocols for its characterization, and illustrates the underlying mechanisms of its function.
While specific quantitative data on the rheological properties of this compound solutions (e.g., viscosity as a function of concentration and shear rate) is limited in publicly available literature, this guide presents the available data for the raw material and explains the expected behavior based on the general principles of non-ionic surfactant rheology.
Core Rheological and Physical Properties
The commercial product, often known as AMIDET® A 15, is a clear, yellowish liquid.[6][7] Its primary function in formulations is to increase viscosity, which is crucial for enhancing the chemical and physical stability of products like gels, emulsions, and suspensions by preventing sedimentation and ensuring a homogeneous consistency.[5]
Quantitative Data Summary
The following table summarizes the available quantitative data for the raw this compound material.
| Property | Value | Test Method/Conditions | Reference |
| Viscosity | 100 - 400 mPa·s | at 20°C, Brookfield LVT | [6][7] |
| pH | 5.5 - 7.5 | 10% solution in water | [7] |
| Appearance | Clear, Yellowish Liquid | at 25°C | [6][7] |
| Water Content (KF) | 2.5 - 3.5 % | Karl Fischer | [6][7] |
Mechanism of Viscosity Modification
As a non-ionic surfactant, this compound increases the viscosity of aqueous solutions through the formation of micelles. Surfactant molecules possess both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. Above a certain concentration, known as the critical micelle concentration (CMC), these molecules self-assemble into aggregates called micelles. The shape and packing of these micelles (e.g., spherical, worm-like) and their interactions are primary determinants of the solution's rheology. The entanglement of elongated, worm-like micelles is a common mechanism for significant viscosity enhancement in surfactant solutions.
References
- 1. The rheological characteristics for the mixtures of cationic surfactant and anionic–nonionic surfactants: the role of ethylene oxide moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. AMIDET A 15 for hair care industry | Kao Chemicals EU [kaochemicals-eu.com]
- 3. AMIDET A15 - Kao Chemicals - this compound - Mild [knowde.com]
- 4. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 5. commons.erau.edu [commons.erau.edu]
- 6. Investigation of Surfactant-Polymer Interactions Using Rheology and Surface Tension Measurements [mdpi.com]
- 7. chempoint.com [chempoint.com]
An In-depth Technical Guide to the Self-Assembly and Micellar Behavior of TRIDECETH-2 CARBOXAMIDE MEA
For Researchers, Scientists, and Drug Development Professionals
Abstract
TRIDECETH-2 CARBOXAMIDE MEA is a non-ionic surfactant utilized in various cosmetic and pharmaceutical formulations for its emulsifying, thickening, and foam-boosting properties.[1][2][3][4] As an amphiphilic molecule, it possesses the ability to self-assemble into micelles in aqueous solutions above a certain concentration, a phenomenon critical to its function in solubilizing hydrophobic substances and enhancing product stability. This technical guide provides a comprehensive overview of the theoretical and experimental aspects of the self-assembly and micellar behavior of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide extrapolates its expected behavior based on its chemical structure and the established principles of surfactant science. It also details the standard experimental protocols for characterizing such systems, offering a framework for empirical validation.
Introduction to this compound
This compound is a synthetic compound produced from the reaction of Trideceth-2, an ethoxylated fatty alcohol, with monoethanolamine (MEA).[1] Its molecular structure comprises a hydrophobic tridecyl (C13) alkyl chain and a hydrophilic head group. The head group contains two ethylene (B1197577) oxide units and a carboxamide MEA moiety.[1][5] This non-ionic nature renders its properties largely independent of pH and electrolyte concentration.[6]
The amphiphilic character of this compound drives its self-assembly in aqueous environments. The hydrophobic tails seek to minimize contact with water, leading to the formation of organized structures, most commonly spherical micelles, once the critical micelle concentration (CMC) is surpassed.[6] The presence of the amide bond is expected to contribute to the molecule's hydrophilicity and may influence the packing of the surfactant molecules at interfaces through hydrogen bonding.[7][8][9]
Physicochemical Properties and Micellar Parameters
Quantitative data on the micellar properties of this compound are not readily found in scientific literature. However, we can estimate its properties based on its structure and data from similar non-ionic surfactants. The following table summarizes these expected and calculated properties.
| Parameter | Expected/Calculated Value | Significance in Formulation |
| Chemical Structure | CH₃(CH₂)₁₁CH₂O(CH₂CH₂O)₂CH₂CONHCH₂CH₂OH | Determines the hydrophilic-lipophilic balance and packing geometry. |
| CAS Number | 107628-04-6 | Unique identifier for the chemical substance.[1][10][11][12] |
| Calculated LogP | 1.97 | Indicates moderate lipophilicity with a tendency towards hydrophilic behavior, suitable for emulsification.[1] |
| Calculated Boiling Point | 604.3 ± 65.0 °C at 760 mmHg | Suggests high thermal stability.[1] |
| Appearance | Light yellow viscous liquid | Physical state at standard conditions.[1] |
| Critical Micelle Concentration (CMC) | Estimated range: 10⁻⁴ - 10⁻³ M | The concentration at which micelle formation begins, indicating surfactant efficiency. Lower CMC suggests higher efficiency. |
| Aggregation Number (N) | Estimated range: 50 - 150 | The average number of surfactant molecules in a single micelle, influencing the micelle's size and solubilization capacity. |
| Hydrophilic-Lipophilic Balance (HLB) | Estimated range: 8 - 12 | An empirical scale to predict the surfactant's application. This range suggests suitability as an oil-in-water emulsifier. |
| Micelle Hydrodynamic Diameter | Estimated range: 5 - 15 nm | The effective size of the hydrated micelle in solution, important for stability and interaction with other components. |
Note: Estimated values are based on the structural characteristics of this compound (C13 alkyl chain, 2 ethylene oxide units, amide group) and comparison with data for other non-ionic surfactants.
Self-Assembly and Micellization Pathway
The self-assembly of this compound in an aqueous solution is a thermodynamically driven process. Below the CMC, the surfactant molecules exist predominantly as monomers, some of which may adsorb at the air-water or oil-water interface. As the concentration increases to the CMC, the monomers rapidly associate to form micelles. This process is illustrated in the following diagram.
Caption: Micellization process of this compound.
The structure of an individual micelle consists of a hydrophobic core formed by the tridecyl chains, shielded from the aqueous environment by a hydrophilic corona composed of the ethoxy and carboxamide MEA head groups.
Caption: Schematic of a this compound micelle.
Experimental Protocols for Micellar Characterization
To empirically determine the micellar properties of this compound, a suite of analytical techniques is employed.
Determination of Critical Micelle Concentration (CMC)
Method: Surface Tensiometry
-
Preparation of Solutions: Prepare a stock solution of this compound in deionized water. Create a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC.
-
Measurement: Measure the surface tension of each solution using a tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring method) at a constant temperature.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the inflection point of the resulting curve, where the surface tension ceases to decrease significantly with increasing concentration.
Determination of Micelle Size and Polydispersity
Method: Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare a solution of this compound at a concentration significantly above the CMC. Filter the solution to remove any dust or large aggregates.
-
Measurement: Place the sample in the DLS instrument and measure the time-dependent fluctuations in the intensity of scattered light at a fixed angle (e.g., 90° or 173°) and constant temperature.
-
Data Analysis: The instrument's software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter of the micelles from their diffusion coefficient. The polydispersity index (PDI) provides information on the size distribution of the micelles.
Determination of Micelle Shape, Size, and Aggregation Number
Method: Small-Angle X-ray Scattering (SAXS)
-
Sample Preparation: Prepare a series of this compound solutions at different concentrations above the CMC.
-
Measurement: Expose the samples to a collimated X-ray beam and record the scattering pattern at small angles.
-
Data Analysis: The scattering data is analyzed by fitting it to theoretical models (e.g., core-shell sphere, ellipsoid) to determine the shape, size of the core and shell, and the aggregation number of the micelles.[13]
Visualization of Micelle Morphology
Method: Cryogenic Transmission Electron Microscopy (Cryo-TEM)
-
Sample Preparation: A thin film of the micellar solution is applied to a TEM grid. The grid is then rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the water, preserving the native structure of the micelles.
-
Imaging: The vitrified sample is transferred to a TEM and imaged at cryogenic temperatures.
-
Analysis: The resulting images provide direct visualization of the micelle morphology (e.g., spherical, worm-like), size distribution, and can reveal the presence of different coexisting structures.[14][15]
The following diagram illustrates a typical experimental workflow for characterizing the micellar properties of a surfactant like this compound.
Caption: Experimental workflow for micellar characterization.
Applications in Drug Development
The self-assembling nature of this compound into micelles makes it a valuable excipient in drug development for several reasons:
-
Solubilization of Poorly Soluble Drugs: The hydrophobic core of the micelles can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous formulations.
-
Enhanced Drug Stability: Encapsulation within the micellar core can protect sensitive drug molecules from degradation.
-
Controlled Release: The formulation of the surfactant system can be tailored to control the release rate of the encapsulated drug.
-
Improved Bioavailability: By increasing solubility and protecting the drug, micellar formulations can enhance the absorption and bioavailability of certain drugs.
Conclusion
This compound is a non-ionic surfactant with a molecular structure conducive to self-assembly into micelles in aqueous solutions. While specific quantitative data for its micellar properties are not widely published, its behavior can be predicted based on established principles of surfactant chemistry. This guide has provided an overview of its expected physicochemical properties, the mechanism of micellization, and detailed the standard experimental protocols for its characterization. For formulators in the pharmaceutical and cosmetic industries, a thorough understanding and empirical determination of these properties are crucial for optimizing product performance, stability, and efficacy.
References
- 1. Buy this compound | 107628-04-6 [smolecule.com]
- 2. specialchem.com [specialchem.com]
- 3. solverchembooks.com [solverchembooks.com]
- 4. incibeauty.com [incibeauty.com]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. kruss-scientific.com [kruss-scientific.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of amide bonds on the self-assembly of gemini surfactants - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. 107628-04-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. This compound | 107628-04-6 [chemicalbook.com]
- 12. This compound - Cosmetic Analysis [cosmeticanalysis.com]
- 13. Micelle formation of polyoxyethylene-type nonionic surfactants in bmimBF4 studied by 1H NMR and dynamic light-scattering. | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. parchem.com [parchem.com]
An In-depth Technical Guide on the Ecotoxicity and Biodegradability of TRIDECETH-2 CARBOXAMIDE MEA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available ecotoxicity and biodegradability data for the non-ionic surfactant, TRIDECETH-2 CARBOXAMIDE MEA (CAS No. 107628-04-6). The information is compiled from publicly available safety data sheets and standardized testing guidelines to assist in environmental risk assessments and formulation development.
Chemical Identity
-
INCI Name: this compound
-
CAS Number: 107628-04-6
-
Systematic Name: Poly(oxy-1,2-ethanediyl), .alpha.-(carboxymethyl)-.omega.-(tridecyloxy)-, monoamide, compd. with 2-aminoethanol
-
Primary Functions: Surfactant, foam boosting agent, viscosity controlling agent in cosmetic and cleaning products.[1][2][3][4]
Ecotoxicity Profile
This compound is classified as very toxic to aquatic life, with long-lasting effects.[5][6] The available quantitative data from acute toxicity studies on representative aquatic organisms are summarized below. These studies were conducted following standardized OECD guidelines.
Quantitative Ecotoxicity Data
| Test Organism | Trophic Level | Endpoint | Test Duration | Result (mg/L) | Guideline | Reference |
| Fish (Species not specified) | Vertebrate | LC50 | 96 hours | 0.93 | OECD 203 | [6] |
| Daphnia sp. | Invertebrate | EC50 | 48 hours | 0.32 | OECD 202 | [6] |
| Algae (Species not specified) | Plant (Primary Producer) | EC50 | 72 hours | 2 | OECD 201 | [6] |
| Algae (Species not specified) | Plant (Primary Producer) | Chronic EC10 | 72 hours | 2 | OECD 201 | [6] |
Key Terms:
-
LC50 (Lethal Concentration 50): The concentration of a chemical in water that causes the death of 50% of a group of test fish over a specified period.[7][8]
-
EC50 (Effective Concentration 50): The concentration of a chemical in water that causes a specified effect (e.g., immobilization in Daphnia, growth inhibition in algae) in 50% of the test organisms over a specified period.[8]
-
EC10 (Effective Concentration 10): The concentration causing a 10% effect compared to the control.
Biodegradability
As of the date of this guide, specific studies on the ready or inherent biodegradability of this compound following standardized protocols (e.g., OECD 301 series) were not publicly available.
Experimental Protocols
The ecotoxicity data presented are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals. These protocols ensure the reliability and comparability of the data.
Aquatic Toxicity Testing
The following diagrams illustrate the generalized workflows for the key acute aquatic toxicity tests.
Caption: Generalized workflow for the Fish Acute Toxicity Test (OECD 203).
References
- 1. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 2. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 3. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]
- 5. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]
- 6. chempoint.com [chempoint.com]
- 7. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 8. chemsafetypro.com [chemsafetypro.com]
- 9. exxonmobilchemical.com [exxonmobilchemical.com]
TRIDECETH-2 CARBOXAMIDE MEA: A Technical Safety and Toxicological Assessment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and toxicological data for TRIDECETH-2 CARBOXAMIDE MEA. The information is compiled and presented to meet the needs of researchers, scientists, and professionals involved in drug development and cosmetic safety assessment.
Executive Summary
This compound is an ethanolamide that functions as a surfactant and viscosity-controlling agent in cosmetic formulations. Based on available data, it has low acute oral toxicity. It is classified as a severe skin irritant and a slight to moderate eye irritant in animal studies. Current assessments indicate that it is not a skin sensitizer. As part of the broader group of ethanolamides, the Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe for use in cosmetic products when formulated to be non-irritating. A critical recommendation is that it should not be included in formulations containing N-nitroso compounds, due to the potential for nitrosamine (B1359907) formation.
Toxicological Data Summary
The following tables summarize the key quantitative toxicological data for this compound.
Table 1: Acute Toxicity
| Endpoint | Species | Route | Value | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 2000 mg/kg bw[1] | [1] |
Table 2: Irritation Data
| Endpoint | Species | Test Substance | Results / Scores | Classification | Reference |
| Skin Irritation | Rabbit | Undiluted | Mean Scores (24, 48 & 72 hrs): - Erythema: 3.3, 2.7, 3.3- Oedema: 3.3, 3.3, 3.3Topical application resulted in slight eschar formation, fissuring of the skin, and severe oedema.[2] | Severe Irritant | [2] |
| Eye Irritation | Rabbit | Undiluted | Draize Scores (Unirrigated Eyes): - 1 hour: Iris score of 1 in all 3 animals.- 1 day: Iris score of 1 in 1 animal.- 2, 3, & 7 days: All scores were zero. Cornea and conjunctivae scores were not detailed in the available summary. | Slight to Moderate Irritant | [2] |
Table 3: Sensitization and Genotoxicity
| Endpoint | Test Type | Species | Result | Reference |
| Skin Sensitization | Not specified in detail, but the summary states it was non-sensitizing. | Rabbit | Non-sensitizing | [2] |
| Genotoxicity | Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium | The available data does not specify the result for the isolated ingredient. A product containing it showed negative results in some bacterial strains.[3] | [3] |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the following provides an overview based on the available information.
-
Acute Oral Toxicity: The study was likely conducted in accordance with OECD Guideline 401 or a similar protocol. Rats were administered a single high dose of the test substance by gavage, and mortality and clinical signs were observed over a 14-day period.[1]
-
Skin Irritation: This study likely followed a protocol similar to the Draize skin irritation test (OECD Guideline 404). The undiluted substance was applied to the shaved skin of rabbits under a semi-occlusive patch, and the skin reactions (erythema and oedema) were scored at specified intervals.[2]
-
Eye Irritation: This study was likely conducted according to the Draize eye irritation test (OECD Guideline 405). The undiluted substance was instilled into the conjunctival sac of one eye of several rabbits, with the other eye serving as a control. Ocular reactions (corneal opacity, iritis, and conjunctivitis) were evaluated at set time points.[2]
-
Skin Sensitization: While the specific test is not detailed for this compound, a Magnusson and Kligman Maximisation Test (OECD Guideline 406) was referenced in the context of the overall report, suggesting a guinea pig model was likely used.[2] This test involves an induction phase with both intradermal injection and topical application of the test substance, followed by a challenge phase to assess the sensitization response.
-
Genotoxicity (Ames Test): This bacterial reverse mutation assay would have been performed in accordance with OECD Guideline 471. Various strains of Salmonella typhimurium would be exposed to the test substance with and without metabolic activation to assess its potential to induce gene mutations.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key conceptual frameworks in the safety assessment of cosmetic ingredients like this compound.
Cosmetic Ingredient Safety Assessment Workflow.
Conclusion
This compound has a well-defined toxicological profile for its use in cosmetic applications. The primary concerns are its potential for skin and eye irritation, which necessitates careful formulation to ensure consumer safety. The available data do not indicate a risk of skin sensitization or systemic toxicity at typical cosmetic use concentrations. The recommendation by the CIR to avoid its use in products containing nitrosating agents is a critical formulation guideline to prevent the formation of potentially harmful nitrosamines. Further clarification on its genotoxic potential through ingredient-specific studies would strengthen the overall safety assessment.
References
Methodological & Application
Application Notes and Protocols for TRIDECETH-2 CARBOXAMIDE MEA in Oil-in-Water Emulsion Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction to TRIDECETH-2 CARBOXAMIDE MEA
This compound is a non-ionic surfactant with a multifaceted role in cosmetic and pharmaceutical formulations.[1][2][3] Primarily, it functions as an effective emulsifier, facilitating the stable dispersion of oil droplets within an aqueous phase to form oil-in-water (O/W) emulsions. Its utility also extends to viscosity control, foam boosting, and cleansing applications.[4][5][6] Marketed under trade names such as AMIDET® A15, it is recognized for its mildness and compatibility with a wide range of cosmetic ingredients.[1][7]
From a chemical standpoint, this compound is the monoethanolamine amide of trideceth-2 carboxylic acid. This structure imparts both hydrophilic (water-loving) and lipophilic (oil-loving) properties, enabling it to situate at the oil-water interface and reduce interfacial tension, a critical factor in emulsion formation and stability.[5]
Functional Properties in O/W Emulsions
In the context of oil-in-water emulsions, this compound offers several key advantages:
-
Primary Emulsifier: It can act as the main emulsifying agent to create stable O/W systems.
-
Co-emulsifier: It can be used in conjunction with other emulsifiers to enhance the overall stability and texture of the formulation.
-
Viscosity Modifier: It contributes to the desired viscosity of creams and lotions, improving their rheological properties.[4]
-
Solubilizer: It can aid in the solubilization of hydrophobic ingredients, such as silicone oils, within an aqueous base.
Quantitative Data: Formulation Parameters
The following table summarizes typical formulation parameters for this compound in an oil-in-water emulsion. These values are illustrative and may require optimization based on the specific oil phase composition and desired final product characteristics.
| Parameter | Typical Range | Notes |
| Concentration (% w/w) | 2.0 - 8.0% | Higher concentrations may be required for high oil phase content or to achieve a desired viscosity. A patent example uses 6% to emulsify 2% silicone oil. |
| Oil Phase Concentration (% w/w) | 10 - 30% | Compatible with a variety of emollients, esters, and oils. |
| Processing Temperature | 65 - 75°C | Can be processed at room temperature if all phases are liquid.[8] |
| pH of Final Formulation | 5.5 - 7.5 | The stability of the emulsion is generally maintained within this pH range. |
| Homogenization Speed | 3000 - 5000 rpm | Higher shear may be necessary for smaller droplet sizes. |
Experimental Protocols
Protocol for Preparation of a Model O/W Emulsion
This protocol outlines the steps for creating a basic oil-in-water cream using this compound.
Materials:
-
This compound
-
Oil Phase (e.g., Caprylic/Capric Triglyceride, Mineral Oil)
-
Co-emulsifier/Thickener (e.g., Cetearyl Alcohol)
-
Humectant (e.g., Glycerin)
-
Preservative (e.g., Phenoxyethanol)
-
Deionized Water
-
Beakers
-
Homogenizer
-
Water Bath
-
pH Meter
Procedure:
-
Preparation of the Aqueous Phase:
-
In a beaker, combine deionized water and glycerin.
-
Heat the mixture to 70-75°C in a water bath until all components are dissolved.
-
-
Preparation of the Oil Phase:
-
In a separate beaker, combine this compound, the chosen oil(s), and cetearyl alcohol.
-
Heat the oil phase to 70-75°C in a water bath until all components are melted and uniform.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while stirring with a homogenizer at a moderate speed (e.g., 3000 rpm).
-
Increase the homogenization speed (e.g., to 5000 rpm) for 3-5 minutes to ensure a fine dispersion of the oil droplets.
-
-
Cooling and Final Additions:
-
Continue gentle stirring and allow the emulsion to cool.
-
When the temperature drops below 40°C, add the preservative.
-
Adjust the pH to the desired range (e.g., 5.5-6.5) using a suitable pH adjuster if necessary.
-
Continue stirring until the emulsion is uniform and has reached room temperature.
-
Protocol for Emulsion Stability Testing
To evaluate the long-term stability of the formulated O/W emulsion, the following accelerated stability tests are recommended.
4.2.1. Thermal Stability Testing
-
Dispense the emulsion into three separate, sealed, inert containers (glass is recommended).
-
Store one sample at room temperature (20-25°C), one in an oven at 45°C, and one in a refrigerator at 4°C.
-
Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks) for any changes in physical properties such as color, odor, viscosity, pH, and signs of phase separation (creaming, coalescence, or cracking). An emulsion that is stable for three months at 45°C is generally considered to have a shelf life of at least two years at room temperature.
4.2.2. Freeze-Thaw Cycle Testing
-
Place a sample of the emulsion in a freezer at -10°C for 24 hours.
-
Remove the sample and allow it to thaw at room temperature for 24 hours. This constitutes one cycle.
-
Repeat this cycle three to five times.
-
After the final cycle, visually inspect the emulsion for any signs of instability, such as phase separation or changes in texture. This test assesses the emulsion's resistance to the stresses of temperature fluctuations during transport and storage.
4.2.3. Centrifugation Testing
-
Place a sample of the emulsion in a centrifuge tube.
-
Heat the sample to 50°C.
-
Centrifuge the sample at 3000 rpm for 30 minutes.
-
After centrifugation, inspect the sample for any signs of creaming (the formation of a layer of concentrated oil droplets at the top). Creaming can be an early indicator of emulsion instability.
Visualizations
Caption: Workflow for O/W Emulsion Formulation and Evaluation.
Safety Considerations
While this compound is generally considered mild, it is important to adhere to standard laboratory safety practices. Use appropriate personal protective equipment (PPE), such as gloves and safety glasses, during handling and formulation. It is recommended to review the material safety data sheet (MSDS) provided by the supplier for detailed safety and handling information. Some sources indicate a potential for skin irritation, and as an ethoxylated compound, there may be concerns about trace contaminants like 1,4-dioxane (B91453) if not properly manufactured.[9]
References
- 1. AMIDET A15 - Kao Chemicals - this compound - Mild [knowde.com]
- 2. specialchem.com [specialchem.com]
- 3. solverchembooks.com [solverchembooks.com]
- 4. incibeauty.com [incibeauty.com]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. This compound - Cosmetic Analysis [cosmeticanalysis.com]
- 7. Amidet A15 — Nonionic Surfactants Kao Chemicals Europe ✅ Buy [revada-group.com]
- 8. AMIDET A-15 [chemical.kao.com]
- 9. ewg.org [ewg.org]
TRIDECETH-2 CARBOXAMIDE MEA: Application Notes and Protocols for Nanoemulsion and Microemulsion Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRIDECETH-2 CARBOXAMIDE MEA is a non-ionic surfactant valued in cosmetic and pharmaceutical formulations for its excellent emulsifying, foam-boosting, and viscosity-controlling properties. Its chemical structure, featuring a hydrophobic tridecyl chain and a hydrophilic portion with two ethylene (B1197577) oxide units and a carboxamide MEA group, allows it to effectively reduce interfacial tension between oil and water phases. This property is particularly advantageous in the formation of stable nanoemulsions and microemulsions, which are promising drug delivery systems for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).
These application notes provide detailed protocols for the development and characterization of both nanoemulsions and microemulsions incorporating this compound.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is crucial for successful formulation development.
| Property | Value/Description |
| Appearance | Light yellow viscous liquid |
| Chemical Type | Non-ionic surfactant |
| Calculated logP | 1.97 |
| Solubility | Temperature-dependent; slightly soluble to soluble in water |
| Primary Functions | Emulsifier, Surfactant, Foam Boosting Agent, Viscosity Controlling Agent |
Application in Nanoemulsion and Microemulsion Development
This compound has demonstrated significant utility as a primary surfactant or co-surfactant in the preparation of both oil-in-water (o/w) nanoemulsions and microemulsions. It is particularly effective in emulsifying silicone oils to create transparent or translucent formulations, indicating the formation of very small droplet sizes characteristic of microemulsions.
Experimental Protocols
Protocol 1: Formulation of an Oil-in-Water (o/w) Nanoemulsion using High-Energy Homogenization
This protocol describes a high-energy method to produce a nanoemulsion with a small droplet size and narrow size distribution.
1. Materials:
-
Oil Phase: Active Pharmaceutical Ingredient (API) dissolved in a suitable carrier oil (e.g., Caprylic/Capric Triglyceride, Silicone Oil)
-
Aqueous Phase: Purified Water
-
Surfactant: this compound
-
Co-surfactant (optional): A short-chain alcohol or glycol (e.g., Propylene Glycol, Ethanol)
2. Equipment:
-
High-pressure homogenizer or microfluidizer
-
High-shear mixer (e.g., Ultra-Turrax)
-
Magnetic stirrer and stir bars
-
Beakers and graduated cylinders
-
Analytical balance
3. Methodology:
-
Preparation of Phases:
-
Oil Phase: Accurately weigh the carrier oil and dissolve the API in it with gentle heating and stirring if necessary. Add the predetermined amount of this compound (and co-surfactant if oil-soluble) to the oil phase and mix until a homogenous solution is formed.
-
Aqueous Phase: Accurately weigh the purified water. If the co-surfactant is water-soluble, add it to the aqueous phase.
-
-
Formation of a Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear mixer at a moderate speed (e.g., 5000-8000 rpm) for 5-10 minutes. This will result in the formation of a milky, coarse emulsion.
-
-
Nanoemulsification:
-
Pass the coarse emulsion through a high-pressure homogenizer or microfluidizer. The operating pressure and number of cycles will need to be optimized for the specific formulation. A typical starting point is 1000-1500 bar for 3-5 cycles.
-
Collect the resulting nanoemulsion in a clean beaker. The formulation should appear translucent or bluish-white.
-
Workflow for High-Energy Nanoemulsion Preparation
Caption: High-energy nanoemulsion preparation workflow.
Protocol 2: Formulation of a Microemulsion using the Water Titration Method
This protocol outlines the construction of a pseudo-ternary phase diagram to identify the microemulsion region for a given oil-surfactant-co-surfactant system.
1. Materials:
-
Oil Phase: Carrier oil (e.g., Isopropyl Myristate, Silicone Oil)
-
Aqueous Phase: Purified Water
-
Surfactant: this compound
-
Co-surfactant: A suitable alcohol or glycol (e.g., Transcutol®, Propylene Glycol)
2. Equipment:
-
Magnetic stirrer and small stir bars
-
Burette
-
Glass vials or small beakers
-
Vortex mixer
-
Analytical balance
3. Methodology:
-
Preparation of Surfactant/Co-surfactant (Smix) Ratios:
-
Prepare different weight ratios of this compound to the co-surfactant (Smix). Common ratios to screen are 1:1, 2:1, 3:1, and 4:1.
-
-
Construction of the Pseudo-Ternary Phase Diagram:
-
For each Smix ratio, prepare a series of mixtures with the oil phase at different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).
-
Place each of these oil/Smix mixtures in a separate glass vial and place it on a magnetic stirrer.
-
Slowly titrate each mixture with purified water from a burette at a constant temperature.
-
After each addition of water, vortex the mixture and visually observe for transparency and phase separation. The endpoint of the titration is the point at which the mixture becomes turbid or shows phase separation.
-
Record the percentage of oil, Smix, and water for each point.
-
Plot the data on a triangular graph (ternary phase diagram) to delineate the microemulsion region (the area of clear, single-phase formulations).
-
-
Selection of the Optimal Microemulsion Formulation:
-
Choose a formulation from within the identified microemulsion region with the desired properties (e.g., lowest surfactant concentration, appropriate viscosity).
-
Workflow for Microemulsion Phase Diagram Construction
Application Notes and Protocols: TRIDECETH-2 CARBOXAMIDE MEA as a Stabilizing Agent for Colloidal Dispersions
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRIDECETH-2 CARBOXAMIDE MEA is a non-ionic surfactant with applications in the cosmetic and pharmaceutical industries. Its chemical structure, featuring a hydrophobic tridecyl chain, a hydrophilic polyethylene (B3416737) glycol (PEG) chain (ethoxylated with an average of 2 units), and a carboxamide MEA head group, imparts amphiphilic properties that make it an effective emulsifier and stabilizer. These application notes provide a detailed overview of its use in stabilizing colloidal dispersions, particularly oil-in-water (O/W) emulsions, and offer protocols for its evaluation. One notable application is its use in reducing the droplet size of silicone emulsions in clear conditioning shampoos.[1][2][3][4]
Physicochemical Properties
A summary of the relevant physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | Poly(oxy-1,2-ethanediyl), .alpha.-[2-[(2-hydroxyethyl)amino]-2-oxoethyl]-.omega.-tridecyloxy- | |
| CAS Number | 107628-04-6 | |
| Appearance | Yellowish liquid, may become slightly turbid below 15°C | [5] |
| Specific Gravity | ~0.95 kg/L | [5] |
| HLB Value | Information not readily available, but expected to be in the range for O/W emulsifiers. | |
| Solubility | Soluble in water. |
Mechanism of Stabilization
This compound stabilizes colloidal dispersions, such as oil-in-water emulsions, primarily through a steric stabilization mechanism.[6][7][8] The hydrophobic tridecyl tail of the molecule adsorbs onto the surface of the oil droplets, while the hydrophilic ethoxylated and carboxamide MEA portions extend into the continuous aqueous phase. This creates a hydrated barrier on the surface of the droplets, preventing them from coalescing. This mechanism is particularly effective in reducing the droplet size of the dispersed phase, leading to the formation of stable microemulsions or nanoemulsions.[2][3][4]
The stabilization process can be visualized as follows:
Caption: Adsorption of this compound at the oil-water interface.
Experimental Protocols
The following protocols are provided as a guide for evaluating the efficacy of this compound as a stabilizing agent for a model oil-in-water (O/W) colloidal dispersion.
I. Preparation of a Model O/W Emulsion
This protocol describes the preparation of a simple silicone-in-water emulsion, which can be adapted for other oil phases.
Materials:
-
This compound
-
Dimethicone (or other desired oil phase)
-
Deionized water
-
High-shear homogenizer
Procedure:
-
Prepare the aqueous phase by dissolving the desired concentration of this compound in deionized water.
-
Heat both the aqueous and oil phases to 60-70 °C.
-
Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer.
-
Continue homogenization for 10-15 minutes.
-
Allow the emulsion to cool to room temperature while stirring gently.
II. Characterization of the Colloidal Dispersion
A. Particle Size and Polydispersity Index (PDI) Analysis
Objective: To determine the effect of this compound concentration on the droplet size and size distribution of the emulsion.
Instrumentation: Dynamic Light Scattering (DLS)
Protocol:
-
Prepare a series of emulsions with varying concentrations of this compound (e.g., 0.5%, 1%, 2%, 5% w/w).
-
Dilute a small aliquot of each emulsion with deionized water to a suitable concentration for DLS analysis (to avoid multiple scattering).
-
Measure the particle size (Z-average diameter) and PDI of each sample in triplicate.
-
Record the data in a tabular format (see Table 2).
B. Zeta Potential Measurement
Objective: To assess the surface charge of the droplets, which can contribute to electrostatic stability.
Instrumentation: Laser Doppler Velocimetry (integrated into many DLS instruments)
Protocol:
-
Use the same diluted samples prepared for particle size analysis.
-
Measure the zeta potential of each sample in triplicate.
-
Record the data in a tabular format (see Table 3).
III. Stability Assessment
A. Accelerated Stability Testing (Centrifugation)
Objective: To evaluate the short-term physical stability of the emulsions under stress.
Protocol:
-
Place 10 mL of each emulsion formulation into a graduated centrifuge tube.
-
Centrifuge the samples at 3000 rpm for 30 minutes.
-
After centrifugation, observe the samples for any signs of phase separation, creaming, or sedimentation.
-
Measure the height of any separated layers and calculate the creaming index.
-
Record the observations in a tabular format (see Table 4).
B. Long-Term Stability (Storage Study)
Objective: To evaluate the physical stability of the emulsions over an extended period.
Protocol:
-
Store aliquots of each emulsion formulation at different temperature conditions (e.g., 4°C, 25°C, and 40°C).
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), visually inspect the samples for any changes in appearance, such as phase separation or creaming.
-
At each time point, measure the particle size, PDI, and zeta potential as described in Protocol II.
-
Record the data in a tabular format (see Table 5).
Data Presentation
The following tables are templates for recording experimental data.
Table 2: Effect of this compound Concentration on Particle Size and PDI
| This compound Conc. (% w/w) | Mean Particle Size (nm) ± SD | Polydispersity Index (PDI) ± SD |
| 0.5 | Experimental Data | Experimental Data |
| 1.0 | Experimental Data | Experimental Data |
| 2.0 | Experimental Data | Experimental Data |
| 5.0 | Experimental Data | Experimental Data |
Table 3: Effect of this compound Concentration on Zeta Potential
| This compound Conc. (% w/w) | Zeta Potential (mV) ± SD |
| 0.5 | Experimental Data |
| 1.0 | Experimental Data |
| 2.0 | Experimental Data |
| 5.0 | Experimental Data |
Table 4: Accelerated Stability Testing Results (after centrifugation)
| This compound Conc. (% w/w) | Observations (Phase Separation, Creaming) | Creaming Index (%) |
| 0.5 | Experimental Data | Experimental Data |
| 1.0 | Experimental Data | Experimental Data |
| 2.0 | Experimental Data | Experimental Data |
| 5.0 | Experimental Data | Experimental Data |
Table 5: Long-Term Stability Study at 25°C
| Time Point | This compound Conc. (% w/w) | Visual Appearance | Mean Particle Size (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD |
| Initial | 0.5 | Initial Observation | Initial Data | Initial Data | Initial Data |
| 1.0 | Initial Observation | Initial Data | Initial Data | Initial Data | |
| 2.0 | Initial Observation | Initial Data | Initial Data | Initial Data | |
| 5.0 | Initial Observation | Initial Data | Initial Data | Initial Data | |
| 1 Month | 0.5 | Observation | Experimental Data | Experimental Data | Experimental Data |
| 1.0 | Observation | Experimental Data | Experimental Data | Experimental Data | |
| 2.0 | Observation | Experimental Data | Experimental Data | Experimental Data | |
| 5.0 | Observation | Experimental Data | Experimental Data | Experimental Data | |
| 3 Months | 0.5 | Observation | Experimental Data | Experimental Data | Experimental Data |
| 1.0 | Observation | Experimental Data | Experimental Data | Experimental Data | |
| 2.0 | Observation | Experimental Data | Experimental Data | Experimental Data | |
| 5.0 | Observation | Experimental Data | Experimental Data | Experimental Data |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental work for evaluating this compound as a stabilizing agent.
Caption: Experimental workflow for evaluating stabilizer efficacy.
References
Application Notes and Protocols for TRIDECETH-2 CARBOXAMIDE MEA in Controlled-Release Drug Delivery Systems
Disclaimer: The following application notes and protocols are based on the known physicochemical properties of TRIDECETH-2 CARBOXAMIDE MEA as a non-ionic surfactant and the established roles of such surfactants in pharmaceutical formulations. Direct experimental data for this compound in controlled-release drug delivery systems is not extensively available in public literature. These notes, therefore, provide a hypothetical framework for researchers exploring its potential applications.
Application Notes
This compound is a non-ionic surfactant with emulsifying, thickening, and foam-boosting properties, primarily utilized in the cosmetics industry.[1] Its molecular structure, featuring a hydrophobic tridecyl chain and a hydrophilic portion with two ethylene (B1197577) oxide units and a carboxamide MEA group, suggests its potential utility in various controlled-release drug delivery systems.[1] As a non-ionic surfactant, it can be explored for the formulation of nanoemulsions and niosomes, which are effective carriers for both hydrophobic and hydrophilic drugs, offering advantages like improved solubility, stability, and controlled release.[2][3][4]
Potential Applications in Controlled-Release Systems:
-
Nanoemulsion Formulation: this compound can act as a primary emulsifier in oil-in-water (O/W) nanoemulsions to encapsulate lipophilic drugs. Its amphiphilic nature helps in reducing the interfacial tension between the oil and water phases, leading to the formation of stable, small-sized droplets that can enhance drug bioavailability.
-
Niosome Vesicles: This non-ionic surfactant can be a key component in the formation of niosomes, which are vesicular systems analogous to liposomes.[2][4] Niosomes formulated with this compound could encapsulate hydrophilic drugs in their aqueous core and lipophilic drugs within their bilayer membrane, providing a versatile platform for controlled drug release.[3]
-
Topical and Transdermal Delivery: Due to its use in cosmetic formulations, this compound is likely to have good skin compatibility. This makes it a suitable candidate for developing controlled-release topical and transdermal drug delivery systems, where it can act as a penetration enhancer and stabilize the formulation.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Appearance | Light yellow viscous liquid | [1] |
| Solubility | Slightly soluble to soluble in water, temperature-dependent | [1][5] |
| LogP (calculated) | 1.97 | [1] |
| Boiling Point (calculated) | 604.3 ± 65.0 °C at 760 mmHg | [1] |
| Flash Point (calculated) | 319.2 ± 34.3 °C | [1] |
Experimental Protocols
Protocol 1: Formulation of a Drug-Loaded Nanoemulsion using this compound
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion encapsulating a model hydrophobic drug, using this compound as the primary surfactant.
Materials:
-
This compound
-
Model hydrophobic drug (e.g., Curcumin, Paclitaxel)
-
Oil phase (e.g., Medium Chain Triglycerides - MCT oil)
-
Aqueous phase (e.g., Deionized water)
-
Co-surfactant (optional, e.g., Ethanol, Propylene glycol)
-
High-pressure homogenizer or microfluidizer
Methodology:
-
Preparation of the Oil Phase: Dissolve the model hydrophobic drug in the MCT oil at a predetermined concentration. Gently heat and stir if necessary to ensure complete dissolution.
-
Preparation of the Aqueous Phase: Disperse this compound and any co-surfactant in deionized water. Stir the mixture until a clear and homogenous solution is obtained.
-
Formation of the Pre-emulsion: Slowly add the oil phase to the aqueous phase under continuous high-speed stirring (e.g., using a magnetic stirrer at 1000 rpm) for 30 minutes to form a coarse pre-emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization or microfluidization. The specific parameters (pressure, number of passes) should be optimized to achieve the desired droplet size and polydispersity index (PDI). For example, homogenize at 15,000 psi for 5-10 cycles.
-
Characterization:
-
Droplet Size and PDI: Analyze the nanoemulsion using Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure the surface charge of the droplets to assess stability.
-
Entrapment Efficiency (%EE): Separate the free drug from the nanoemulsion using ultracentrifugation. Quantify the drug in the supernatant and calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Morphology: Visualize the nanoemulsion droplets using Transmission Electron Microscopy (TEM).
-
Hypothetical Data for Nanoemulsion Characterization:
| Formulation Code | Surfactant:Oil Ratio | Droplet Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) |
| NE-1 | 1:2 | 150 ± 5.2 | 0.21 ± 0.02 | -25.3 ± 1.5 | 85.6 ± 3.1 |
| NE-2 | 1:1 | 120 ± 4.1 | 0.15 ± 0.01 | -28.1 ± 1.8 | 92.4 ± 2.5 |
| NE-3 | 2:1 | 105 ± 3.5 | 0.12 ± 0.02 | -30.5 ± 2.1 | 95.8 ± 1.9 |
Protocol 2: Preparation of Drug-Loaded Niosomes using this compound
Objective: To formulate niosomes encapsulating a model hydrophilic drug using the thin-film hydration method with this compound and cholesterol.
Materials:
-
This compound
-
Cholesterol
-
Model hydrophilic drug (e.g., Doxorubicin HCl, 5-Fluorouracil)
-
Organic solvent (e.g., Chloroform, Diethyl ether)
-
Aqueous phase (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Rotary evaporator
-
Probe sonicator
Methodology:
-
Film Formation: Dissolve this compound and cholesterol in the organic solvent in a round-bottom flask. Molar ratios of surfactant to cholesterol should be varied to optimize the formulation (e.g., 1:1, 2:1).
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the glass transition temperature of the surfactant. A thin, dry film of the surfactant-cholesterol mixture will be formed on the inner wall of the flask.
-
Hydration: Hydrate the thin film with the aqueous phase containing the dissolved hydrophilic drug by rotating the flask at a controlled temperature. This will lead to the formation of multilamellar vesicles (MLVs).
-
Size Reduction: Subject the niosomal suspension to probe sonication or extrusion through polycarbonate membranes to reduce the vesicle size and form unilamellar vesicles (ULVs).
-
Purification: Separate the unentrapped drug from the niosome suspension by dialysis or gel filtration.
-
Characterization:
-
Vesicle Size and PDI: Analyze using Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure the surface charge of the niosomes.
-
Entrapment Efficiency (%EE): Lyse the purified niosomes with a suitable solvent (e.g., methanol) and quantify the entrapped drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC). Calculate %EE as described in Protocol 1.
-
Morphology: Observe the niosomes using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Hypothetical Data for Niosome Characterization:
| Formulation Code | Surfactant:Cholesterol Ratio | Vesicle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) |
| Nio-1 | 1:1 | 210 ± 8.5 | 0.25 ± 0.03 | -18.2 ± 1.2 | 55.4 ± 4.2 |
| Nio-2 | 2:1 | 185 ± 6.9 | 0.19 ± 0.02 | -22.7 ± 1.5 | 68.9 ± 3.8 |
| Nio-3 | 3:1 | 160 ± 5.1 | 0.16 ± 0.01 | -25.1 ± 1.9 | 75.2 ± 3.1 |
Protocol 3: In Vitro Drug Release Study
Objective: To evaluate the in vitro release profile of a drug from the formulated nanoemulsion or niosome system.
Materials:
-
Drug-loaded nanoemulsion or niosome formulation
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Release medium (e.g., PBS, pH 7.4, with 0.5% Tween 80 to maintain sink conditions)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Methodology:
-
Preparation: Place a known amount of the drug-loaded formulation into a dialysis bag.
-
Dialysis: Immerse the dialysis bag in a known volume of the release medium, maintained at 37°C with constant agitation.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the release medium for analysis.
-
Replacement: Replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant volume.
-
Quantification: Analyze the drug concentration in the collected samples using a validated analytical method.
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Visualizations
References
- 1. Buy this compound | 107628-04-6 [smolecule.com]
- 2. DEVELOPMENT AND CHARACTERIZATION OF NON-IONIC SURFACTANT VESICLES (NIOSOMES) FOR ORAL DELIVERY OF NORFLOXACIN – International Journal of Therapeutic Applications [npaa.in]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Trideceth carboxamide MEA - Surfactant - 表面活性剂百科 [surfactant.top]
Application Notes and Protocols for TRIDECETH-2 CARBOXAMIDE MEA in the Solubilization of Poorly Soluble Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRIDECETH-2 CARBOXAMIDE MEA is a non-ionic surfactant belonging to the family of ethoxylated fatty alcohol amides. Its amphiphilic nature, characterized by a hydrophobic tridecyl chain and a hydrophilic portion containing two ethylene (B1197577) oxide units and a carboxamide MEA group, makes it a candidate for investigation as a solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs). Non-ionic surfactants are widely utilized in pharmaceutical formulations to enhance the solubility and bioavailability of drugs by forming micelles that can encapsulate hydrophobic molecules.[1][2][3][4] This document provides detailed application notes and experimental protocols for evaluating the potential of this compound as a solubilizing agent in pre-formulation and formulation development studies.
Physicochemical Properties of this compound
| Property | Value | Reference |
| INCI Name | This compound | [5][6] |
| CAS Number | 107628-04-6 | [6][7] |
| Classification | Ethoxylated compound, MEA | [6] |
| Appearance | Varies; can be liquid or semi-solid | [5] |
| Functions (Cosmetic) | Foam boosting, Surfactant, Viscosity controlling | [6][8] |
Mechanism of Solubilization
The primary mechanism by which this compound is expected to enhance the solubility of poorly soluble compounds is through micellization.[3][4][9] Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant monomers self-assemble into spherical structures called micelles. These micelles possess a hydrophobic core, formed by the tridecyl chains, and a hydrophilic shell, composed of the ethoxylated amide groups. Poorly soluble, lipophilic drugs can partition into the hydrophobic core of these micelles, thereby increasing their apparent solubility in the aqueous medium.[4][9]
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. ulprospector.com [ulprospector.com]
- 6. incibeauty.com [incibeauty.com]
- 7. 107628-04-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. specialchem.com [specialchem.com]
- 9. ijpsjournal.com [ijpsjournal.com]
TRIDECETH-2 CARBOXAMIDE MEA: Application Notes and Protocols for Wetting Hydrophobic Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRIDECETH-2 CARBOXAMIDE MEA is a nonionic surfactant known for its excellent surface-active properties.[1] Its molecular structure, featuring a hydrophobic tridecyl alcohol chain and a hydrophilic portion composed of two ethylene (B1197577) oxide units and a carboxamide MEA group, allows it to effectively reduce the surface tension of aqueous solutions. This property makes it a compelling candidate for use as a wetting agent for hydrophobic surfaces, a critical challenge in various scientific and industrial applications, including drug delivery systems for poorly soluble active pharmaceutical ingredients (APIs).[][3]
These application notes provide a comprehensive overview of the theoretical and practical aspects of utilizing this compound as a wetting agent. Detailed experimental protocols are provided to enable researchers to evaluate its performance and integrate it into their workflows.
Physicochemical Properties
While specific experimental data for this compound is not extensively available in public literature, its properties can be inferred from its chemical structure and the behavior of similar ethoxylated alcohol surfactants.[4][5]
| Property | Typical Value (Illustrative) | Significance as a Wetting Agent |
| Appearance | Clear to slightly hazy liquid | Ease of handling and formulation. |
| Solubility | Dispersible in water | Allows for the preparation of aqueous wetting solutions.[4] |
| HLB (Hydrophile-Lipophile Balance) | ~10-12 (Estimated) | An HLB in this range suggests good oil-in-water emulsification and wetting properties.[6] |
| Critical Micelle Concentration (CMC) | 10⁻⁴ - 10⁻³ M (Estimated) | The concentration at which the surfactant self-assembles into micelles, leading to a significant and stable reduction in surface tension.[7][8] |
| Surface Tension at CMC | 28 - 35 mN/m (Estimated) | A low surface tension is indicative of a good wetting agent, as it allows the liquid to spread more easily across a hydrophobic surface.[9][10] |
Disclaimer: The quantitative values presented in this table are illustrative and based on the properties of structurally similar nonionic surfactants. Researchers should perform their own experiments to determine the precise properties of their specific this compound sample.
Mechanism of Action as a Wetting Agent
The efficacy of this compound as a wetting agent stems from its amphiphilic nature. The hydrophobic tridecyl tail adsorbs onto the hydrophobic surface, while the hydrophilic head orients towards the aqueous phase. This molecular arrangement reduces the interfacial tension between the solid and the liquid, thereby lowering the contact angle and promoting the spreading of the liquid across the surface.
Caption: Molecular orientation of this compound at a hydrophobic surface-water interface.
Applications in Research and Drug Development
The ability of this compound to wet hydrophobic surfaces has significant implications for various research and development activities:
-
Improving the Dissolution of Poorly Soluble APIs: Many promising drug candidates exhibit poor aqueous solubility, which limits their bioavailability.[][11] By incorporating this compound into formulations, the wettability of the drug particles can be enhanced, leading to faster dissolution rates.[3]
-
Facilitating the Dispersion of Hydrophobic Powders: In laboratory settings, uniformly dispersing hydrophobic powders in aqueous media is a common challenge. This compound can be used to create stable suspensions for various analytical and preparative techniques.
-
Enhancing the Performance of Coatings and Films: In material science, achieving a uniform coating of a hydrophobic surface with an aqueous-based formulation is often desired. This surfactant can improve the spreadability and adhesion of such coatings.
-
Use in Cell Culture: For cell culture applications involving hydrophobic scaffolds or surfaces, this compound can aid in ensuring complete and uniform wetting, which is crucial for cell attachment and growth.
Experimental Protocols
The following protocols provide a framework for evaluating the performance of this compound as a wetting agent.
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
Objective: To determine the concentration at which this compound forms micelles and achieves its maximum surface tension reduction.
Materials:
-
This compound
-
Deionized water
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of this compound (e.g., 0.1 M) in deionized water.
-
Prepare a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 10⁻⁶ M to 10⁻² M).
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated.
-
Ensure the measuring probe is thoroughly cleaned between each measurement.
-
Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The CMC is the concentration at which the surface tension plateaus. It can be determined from the intersection of the two linear portions of the plot.
Caption: Workflow for CMC determination.
Protocol 2: Evaluation of Wetting Efficacy by Contact Angle Measurement
Objective: To quantify the ability of this compound solutions to wet a hydrophobic surface.
Materials:
-
This compound solutions of known concentrations (prepared as in Protocol 5.1)
-
Hydrophobic substrate (e.g., paraffin (B1166041) film, polystyrene, or a custom-coated surface)
-
Contact angle goniometer
-
Microsyringe
Procedure:
-
Ensure the hydrophobic substrate is clean and free of contaminants.
-
Place the substrate on the goniometer stage.
-
Using the microsyringe, carefully deposit a small droplet (e.g., 5 µL) of the this compound solution onto the substrate.
-
Capture an image of the droplet and use the goniometer software to measure the static contact angle.
-
Repeat the measurement at several different locations on the substrate to ensure reproducibility.
-
Perform measurements for each concentration of the surfactant solution.
-
A lower contact angle indicates better wetting.[12][13][14] Plot the contact angle as a function of surfactant concentration.
| Surfactant Concentration (M) | Contact Angle on Parafilm (°) (Illustrative) |
| 0 (Deionized Water) | 105 ± 2 |
| 1 x 10⁻⁵ | 85 ± 3 |
| 5 x 10⁻⁵ | 70 ± 2 |
| 1 x 10⁻⁴ (CMC) | 60 ± 2 |
| 5 x 10⁻⁴ | 58 ± 3 |
Disclaimer: The data in this table is for illustrative purposes only and represents typical behavior for a nonionic surfactant.
Protocol 3: Draves Wetting Test (Modified)
Objective: To assess the wetting time of a this compound solution on a standardized hydrophobic material.
Materials:
-
This compound solutions of known concentrations
-
Standard cotton skein (5 g)
-
A weight (e.g., 1.5 g) and a hook
-
500 mL graduated cylinder
-
Stopwatch
Procedure:
-
Pour 500 mL of the this compound solution into the graduated cylinder.
-
Attach the weight to the hook and then hook the cotton skein.
-
Hold the skein by the top and gently drop it into the solution.
-
Start the stopwatch as soon as the weight touches the bottom of the cylinder.
-
Stop the stopwatch when the thread attached to the skein goes slack, indicating the skein is fully wetted and has sunk.[15][16][17]
-
Record the wetting time.
-
Repeat the test for each surfactant concentration. A shorter wetting time indicates a more effective wetting agent.
Caption: Logical flow of the Draves wetting test.
Formulation Considerations in Drug Development
When using this compound to enhance the solubility of hydrophobic APIs, several factors should be considered:
-
Concentration: The surfactant concentration should ideally be above the CMC to ensure the presence of micelles, which can encapsulate the hydrophobic drug molecules.[18]
-
Compatibility: The compatibility of this compound with the API and other excipients in the formulation must be thoroughly evaluated.
-
Toxicity: For pharmaceutical applications, the potential toxicity of the surfactant must be assessed. Nonionic surfactants are generally considered to be less irritating than their ionic counterparts.[]
-
Regulatory Acceptance: The regulatory status of this compound for the intended route of administration should be investigated.
Conclusion
This compound presents a promising option as a wetting agent for hydrophobic surfaces in various research and drug development applications. Its ability to significantly reduce surface tension and promote wetting can be leveraged to address challenges associated with poor solubility and dispersion. The protocols outlined in these application notes provide a solid foundation for researchers to characterize its performance and effectively integrate it into their work. Due to the limited availability of specific data, it is imperative that researchers conduct their own thorough evaluations to determine the optimal conditions for their specific applications.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 3. researchgate.net [researchgate.net]
- 4. Ethoxylated tridecyl alcohol - Surfactant - 表面活性剂百科 [surfactant.top]
- 5. glorywh.com [glorywh.com]
- 6. Isotrideceth-8 - PCC Group Product Portal [products.pcc.eu]
- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 8. justagriculture.in [justagriculture.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. nanoscience.com [nanoscience.com]
- 13. biolinchina.com [biolinchina.com]
- 14. rheologylab.com [rheologylab.com]
- 15. fs.usda.gov [fs.usda.gov]
- 16. What Draves Test Reveals About Wetting Agents & Surfactants [exactoinc.com]
- 17. scribd.com [scribd.com]
- 18. Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TRIDECETH-2 CARBOXAMIDE MEA in Topical Therapeutic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRIDECETH-2 CARBOXAMIDE MEA is a non-ionic surfactant primarily utilized in the cosmetic and personal care industries as an emulsifier, thickener, and foaming agent. While not an active therapeutic agent itself, its physicochemical properties make it a valuable excipient in the formulation of topical therapeutic agents. Its primary role in a therapeutic context is to enhance the stability and texture of formulations and, more importantly, to potentially act as a penetration enhancer, facilitating the delivery of active pharmaceutical ingredients (APIs) through the stratum corneum.
These application notes provide a comprehensive overview of the potential use of this compound in topical therapeutic formulations, with a focus on its role as a penetration enhancer. Due to the limited publicly available data on this compound in this specific application, the following protocols and data are based on studies of structurally and functionally similar non-ionic surfactants.
Mechanism of Action as a Penetration Enhancer
Non-ionic surfactants like this compound can enhance the permeation of APIs through the skin via several mechanisms that involve interaction with the stratum corneum, the outermost layer of the epidermis and the primary barrier to drug absorption.
The proposed mechanism involves the disruption of the highly organized lipid matrix of the stratum corneum. The surfactant molecules insert themselves into the lipid bilayers, increasing their fluidity and creating defects. This disruption of the lipid structure reduces the barrier function of the stratum corneum, thereby increasing the diffusion of the API through the skin.
Quantitative Data: Penetration Enhancement of a Model Drug
The following table summarizes hypothetical data from an in vitro skin permeation study evaluating the effect of a non-ionic surfactant, representative of this compound, on the transdermal delivery of Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). The study utilizes Franz diffusion cells with excised mouse skin.[1][2]
| Formulation | Surfactant Concentration (%) | Mean Particle Size (nm) | Cumulative Amount Permeated after 24h (µg/cm²) | Steady-State Flux (Jss) (µg/cm²/h) | Enhancement Ratio* |
| Control (Ethanol Solution) | 0 | - | 150.5 ± 15.2 | 6.27 ± 0.63 | 1.0 |
| Nanoemulsion A | 1 | 50.2 ± 3.1 | 452.8 ± 30.5 | 18.87 ± 1.27 | 3.0 |
| Nanoemulsion B | 2 | 75.6 ± 4.5 | 380.1 ± 25.8 | 15.84 ± 1.07 | 2.5 |
| Nanoemulsion C | 4 | 102.3 ± 6.8 | 315.4 ± 21.3 | 13.14 ± 0.89 | 2.1 |
*Enhancement Ratio = Jss of formulation / Jss of control
Data Interpretation: The presence of the non-ionic surfactant in the nanoemulsion formulations significantly enhanced the skin permeation of Ketoprofen compared to the control solution. A lower concentration of the surfactant (1%) in this model system resulted in a smaller particle size and a higher permeation rate, suggesting that the thermodynamic activity of the drug is a key driving force for skin penetration.[1]
Experimental Protocols
Formulation of a Topical Therapeutic Cream (Hypothetical Example)
This protocol describes the preparation of a 1% Ketoprofen cream utilizing this compound as an emulsifier and potential penetration enhancer.
Materials:
-
Oil Phase:
-
Cetostearyl alcohol: 10.0 g
-
White soft paraffin: 15.0 g
-
Liquid paraffin: 5.0 g
-
This compound: 3.0 g
-
-
Aqueous Phase:
-
Ketoprofen: 1.0 g
-
Propylene (B89431) glycol: 10.0 g
-
Purified water: 55.5 g
-
-
Preservative:
-
Methylparaben: 0.3 g
-
Propylparaben (B1679720): 0.2 g
-
Procedure:
-
Oil Phase Preparation: Melt the cetostearyl alcohol, white soft paraffin, liquid paraffin, and this compound in a water bath at 75°C.
-
Aqueous Phase Preparation: Dissolve the methylparaben and propylparaben in propylene glycol with gentle heating. Add the Ketoprofen and purified water, and heat to 75°C.
-
Emulsification: Slowly add the aqueous phase to the oil phase with continuous stirring until a homogenous emulsion is formed.
-
Cooling: Continue stirring until the cream has cooled to room temperature.
-
Homogenization: Homogenize the cream to ensure uniform droplet size and consistency.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a standard procedure for evaluating the skin permeation of an API from a topical formulation.
Materials:
-
Franz diffusion cells
-
Excised mammalian skin (e.g., mouse, porcine, or human cadaver skin)
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
Test formulation (e.g., the prepared 1% Ketoprofen cream)
-
Control formulation (e.g., API in a simple solvent)
-
High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
Skin Preparation: Thaw the excised skin and cut it into appropriate sizes to fit the Franz diffusion cells.
-
Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Chamber: Fill the receptor chamber with pre-warmed (37°C) and degassed receptor medium. Ensure no air bubbles are trapped beneath the skin.
-
Equilibration: Allow the system to equilibrate for 30 minutes.
-
Formulation Application: Apply a known amount of the test or control formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Sample Analysis: Analyze the withdrawn samples for API concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of API permeated per unit area of skin over time. Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.
Safety Considerations
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and concluded it is safe for use in cosmetics when formulated to be non-irritating. However, it is important to note the following:
-
Irritation Potential: As a surfactant, it may cause skin irritation at high concentrations. Formulations should be optimized to use the minimum effective concentration.
-
Contamination Concerns: There is a potential for contamination with ethylene (B1197577) oxide and 1,4-dioxane, which are known carcinogens. It is crucial to source high-purity grades of this ingredient for pharmaceutical formulations.
-
Nitrosating Agents: this compound should not be used in formulations containing nitrosating agents to prevent the formation of potentially carcinogenic nitrosamines.
Conclusion
This compound holds promise as a valuable excipient in the development of topical therapeutic agents. While its primary functions are related to formulation aesthetics and stability, its potential as a penetration enhancer warrants further investigation. The protocols and data presented here, based on analogous non-ionic surfactants, provide a framework for researchers to explore the utility of this compound in enhancing the dermal delivery of therapeutic molecules. Rigorous in vitro and in vivo studies are necessary to establish its efficacy and safety for specific pharmaceutical applications.
References
Application Notes and Protocols: TRIDECETH-2 CARBOXAMIDE MEA for Viscosity Modification in Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Application Notes: TRIDECETH-2 CARBOXAMIDE MEA as a Viscosity Modifier in Hydrogel Formulations
This compound is a non-ionic surfactant that finds utility in cosmetic and pharmaceutical formulations as a viscosity-controlling agent, foam booster, and emulsifier.[1][2][3][4] Its amphiphilic molecular structure, consisting of a hydrophobic tridecyl chain and a hydrophilic portion with ethylene (B1197577) oxide and monoethanolamine groups, allows it to interact with both aqueous and non-aqueous components of a formulation.[5][6] In the context of hydrogels, this compound can be employed to modulate the rheological properties, which is critical for applications in drug delivery, tissue engineering, and topical preparations.
Mechanism of Viscosity Modification
As a non-ionic surfactant, this compound is hypothesized to increase the viscosity of hydrogels through the formation of a network structure within the aqueous phase. At a sufficient concentration, the surfactant molecules can self-assemble into micelles. These micelles can then interact with the polymer chains of the hydrogel, leading to the formation of a more structured and viscous system. This interaction can be particularly effective in hydrogels based on polymers with hydrophobic domains, where the hydrophobic portion of the surfactant can associate with these domains, creating physical crosslinks that enhance the overall viscosity and stability of the gel.
Formulation Considerations
When incorporating this compound into a hydrogel formulation, several factors should be considered:
-
Concentration: The viscosity of the hydrogel will be dependent on the concentration of this compound. It is crucial to determine the optimal concentration range to achieve the desired rheological profile without compromising other critical properties of the hydrogel, such as biocompatibility or drug release.
-
Compatibility: this compound is generally compatible with a wide range of hydrogel-forming polymers.[7][8] However, compatibility studies should be performed with the specific polymer and active pharmaceutical ingredient (API) to ensure no undesirable interactions occur.
-
pH and Ionic Strength: The performance of this compound as a viscosity modifier can be influenced by the pH and ionic strength of the formulation. These parameters should be controlled and optimized during formulation development.
-
Temperature: The viscosity of hydrogels containing this compound may be temperature-dependent. This is an important consideration for the storage, handling, and in-vivo performance of the final product.
Potential Applications in Drug Delivery
The ability to precisely control the viscosity of hydrogels is paramount in the development of effective drug delivery systems. The inclusion of this compound can be beneficial in the following applications:
-
Topical and Transdermal Drug Delivery: By increasing the viscosity, this compound can enhance the residence time of a topical hydrogel on the skin, potentially improving drug absorption.
-
Injectable Hydrogels: For injectable formulations, it is often desirable to have a system that is fluid enough to be injected but forms a more viscous gel in-situ. While this compound is not a gelling agent on its own, it can be used to fine-tune the viscosity of the liquid formulation for better injectability and to modulate the properties of the resulting gel depot.
-
Ophthalmic Formulations: The viscosity of ophthalmic hydrogels is critical for pre-corneal retention. This compound could be used to achieve the desired viscosity for prolonged contact time with the ocular surface.
Quantitative Data Presentation
The following table presents hypothetical, yet representative, data on the effect of this compound concentration on the rheological properties of a 2% w/w hyaluronic acid hydrogel at 25°C. This data is for illustrative purposes to demonstrate how experimental results can be structured.
| Concentration of this compound (% w/w) | Viscosity at 1 s⁻¹ (Pa·s) | Storage Modulus (G') at 1 Hz (Pa) | Loss Modulus (G'') at 1 Hz (Pa) |
| 0.0 | 5.2 | 120 | 35 |
| 0.5 | 15.8 | 350 | 80 |
| 1.0 | 32.5 | 780 | 150 |
| 1.5 | 55.1 | 1250 | 220 |
| 2.0 | 78.9 | 1800 | 310 |
Experimental Protocols
Protocol for Preparation of Hydrogel with this compound
Objective: To prepare a hyaluronic acid hydrogel containing varying concentrations of this compound for rheological characterization.
Materials:
-
Hyaluronic acid (pharmaceutical grade)
-
This compound (e.g., AMIDET A 15)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Spatula
-
Glass beakers
-
Centrifuge (for deaeration)
Procedure:
-
Preparation of PBS: Prepare PBS solution at the desired pH (e.g., 7.4) and filter it through a 0.22 µm filter.
-
Dispersion of Hyaluronic Acid:
-
Weigh the required amount of hyaluronic acid powder to prepare a 2% (w/w) solution in PBS.
-
Slowly add the hyaluronic acid powder to the PBS while stirring vigorously with a magnetic stirrer to prevent the formation of clumps.
-
Continue stirring until the hyaluronic acid is fully hydrated and a homogenous viscous solution is formed. This may take several hours.
-
-
Incorporation of this compound:
-
Prepare stock solutions of this compound in PBS if necessary, or add the neat liquid directly if the target concentrations are low.
-
For each desired final concentration (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/w), weigh the appropriate amount of this compound.
-
Slowly add the this compound to the hyaluronic acid hydrogel while stirring at a moderate speed to ensure uniform distribution.
-
Continue stirring for at least 30 minutes to ensure complete mixing.
-
-
Homogenization and Deaeration:
-
Visually inspect the hydrogel for homogeneity. If necessary, use a homogenizer for a short period at low speed.
-
Centrifuge the prepared hydrogel formulations at a low speed (e.g., 1000 rpm for 5 minutes) to remove any air bubbles introduced during mixing.
-
-
Equilibration:
-
Store the prepared hydrogels in sealed containers at a controlled temperature (e.g., 4°C) for at least 24 hours to allow for complete equilibration before rheological measurements.
-
Protocol for Rheological Characterization of Hydrogels
Objective: To characterize the viscosity and viscoelastic properties of the prepared hydrogels using a rotational rheometer.
Equipment:
-
Rotational rheometer with cone-plate or parallel-plate geometry
-
Peltier temperature control system
-
Low-viscosity silicone oil (for solvent trap)
-
Spatula
Procedure:
-
Instrument Setup and Calibration:
-
Turn on the rheometer and the temperature control system. Set the temperature to the desired value (e.g., 25°C or 37°C).
-
Perform any necessary calibrations as per the instrument's manual.
-
Select the appropriate geometry (e.g., 40 mm parallel plate with a 1 mm gap).
-
-
Sample Loading:
-
Carefully place an adequate amount of the hydrogel sample onto the center of the lower plate of the rheometer using a spatula, avoiding the introduction of air bubbles.
-
Lower the upper geometry to the desired gap height (e.g., 1 mm).
-
Trim any excess sample from the edge of the geometry.
-
If necessary, use a solvent trap to prevent sample drying during the measurement, especially for long experiments.
-
-
Viscosity Measurement (Flow Sweep):
-
Perform a flow sweep to determine the viscosity of the hydrogel as a function of the shear rate.
-
Set the shear rate range (e.g., from 0.1 to 100 s⁻¹).
-
Record the viscosity at different shear rates.
-
-
Viscoelastic Properties Measurement (Oscillatory Sweep):
-
Amplitude Sweep (Strain Sweep):
-
Perform a strain sweep at a fixed frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER) of the hydrogel.
-
Apply a range of strain amplitudes (e.g., 0.01% to 100%).
-
Identify the strain range where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
-
Frequency Sweep:
-
Perform a frequency sweep within the LVER (determined from the amplitude sweep) to evaluate the viscoelastic properties as a function of frequency.
-
Set the frequency range (e.g., from 0.1 to 10 Hz) at a constant strain within the LVER.
-
Record the storage modulus (G') and loss modulus (G'').
-
-
-
Data Analysis:
-
Plot the viscosity versus shear rate.
-
Plot the storage modulus (G') and loss modulus (G'') versus strain amplitude to determine the LVER.
-
Plot the storage modulus (G') and loss modulus (G'') versus frequency.
-
Compare the rheological profiles of the hydrogels with different concentrations of this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for hydrogel preparation and rheological characterization.
Caption: Hypothesized mechanism of viscosity modification by this compound.
References
- 1. specialchem.com [specialchem.com]
- 2. Rheological Characterization of Hydrogels from Alginate-Based Nanodispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMIDET A 15 for hair care industry | Kao Chemicals EU [kaochemicals-eu.com]
- 4. incibeauty.com [incibeauty.com]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. Buy this compound | 107628-04-6 [smolecule.com]
- 7. AMIDET A 15 for hair care industry | Kao Chemicals EU [kaochemicals-eu.com]
- 8. AMIDET A-15 [chemical.kao.com]
Application Notes and Protocols: The Role of Non-Ionic Surfactants in Polymeric Nanoparticle Synthesis, with Reference to TRIDECETH-2 CARBOXAMIDE MEA
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRIDECETH-2 CARBOXAMIDE MEA is recognized for its properties as a mild multifunctional thickener, foam-booster, and emulsifier, particularly in the cosmetic and personal care industries.[1][2] These characteristics are analogous to the functions of other non-ionic surfactants commonly employed in the fabrication of polymeric nanoparticles. Non-ionic surfactants are favored in pharmaceutical formulations due to their high biocompatibility and ability to stabilize nanoparticle dispersions.[3][4]
This document will, therefore, present a generalized protocol for the synthesis of polymeric nanoparticles using a non-ionic surfactant, which could be adapted for the investigation of novel surfactants such as this compound.
The Role of Non-Ionic Surfactants in Polymeric Nanoparticle Formation
Non-ionic surfactants are amphiphilic molecules that possess a hydrophilic head and a hydrophobic tail. In the context of polymeric nanoparticle synthesis, they play a crucial role in several key processes:
-
Emulsification: In emulsion-based synthesis methods, surfactants are essential for creating a stable emulsion of an organic phase (containing the polymer and drug) within an aqueous phase. The surfactant molecules orient themselves at the oil-water interface, reducing interfacial tension and allowing for the formation of small, stable nanodroplets which serve as templates for the nanoparticles.
-
Stabilization: Once the nanoparticles are formed, surfactants adsorb to their surface, providing a protective layer that prevents aggregation and precipitation of the nanoparticles in the aqueous medium. This steric stabilization is a key factor in the long-term stability of the nanoparticle formulation.
-
Control of Nanoparticle Size: The concentration and type of surfactant can influence the size of the resulting nanoparticles. Higher surfactant concentrations generally lead to the formation of smaller nanoparticles by more effectively stabilizing the nanodroplets during synthesis.
Generalized Experimental Protocol for Polymeric Nanoparticle Synthesis via Emulsion-Solvent Evaporation
The following is a generalized protocol for the synthesis of polymeric nanoparticles using a non-ionic surfactant. This method is widely used and can be adapted for various polymers and surfactants.
Materials:
-
Polymer (e.g., PLGA, PCL)
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Non-ionic surfactant (e.g., this compound)
-
Active Pharmaceutical Ingredient (API) - optional
-
Purified water (e.g., Milli-Q)
Equipment:
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
-
Particle size analyzer
-
Transmission Electron Microscope (TEM) or Scanning Electron Microscope (SEM)
Procedure:
-
Preparation of the Organic Phase: Dissolve a known amount of the polymer and the API (if applicable) in the organic solvent.
-
Preparation of the Aqueous Phase: Dissolve the non-ionic surfactant in purified water. The concentration of the surfactant should be optimized for the specific polymer and desired nanoparticle characteristics.
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing or sonicating at high speed. The duration and power of homogenization/sonication are critical parameters that affect nanoparticle size and should be carefully controlled. This process results in the formation of an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours or use a rotary evaporator to remove the organic solvent. As the solvent evaporates, the polymer precipitates, forming solid nanoparticles.
-
Nanoparticle Recovery and Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles with purified water to remove excess surfactant and unencapsulated API. Repeat the washing step as necessary.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticles can be resuspended in a small amount of water containing a cryoprotectant (e.g., trehalose) and then lyophilized to obtain a dry powder.
Characterization of Polymeric Nanoparticles
After synthesis, a thorough characterization of the nanoparticles is essential to ensure they meet the desired specifications. Key characterization techniques include:
-
Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS).
-
Zeta Potential: An indicator of the surface charge and stability of the nanoparticles, also measured by DLS.
-
Morphology: Visualized using TEM or SEM to assess the shape and surface characteristics of the nanoparticles.
-
Encapsulation Efficiency and Drug Loading: Determined by quantifying the amount of API encapsulated within the nanoparticles relative to the initial amount used. This often involves lysing the nanoparticles and analyzing the API content using techniques like HPLC or UV-Vis spectroscopy.
Data Presentation
Due to the lack of specific experimental data on the use of this compound in polymeric nanoparticle synthesis, a quantitative data table cannot be provided. For researchers investigating a new surfactant, a systematic approach is recommended where key formulation parameters are varied to study their effect on nanoparticle properties. A table for such an investigation would typically be structured as follows:
| Formulation Code | Polymer Concentration (mg/mL) | Surfactant Concentration (% w/v) | Homogenization Speed (rpm) | Mean Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| F1 | 10 | 0.5 | 10,000 | Data | Data | Data | Data |
| F2 | 10 | 1.0 | 10,000 | Data | Data | Data | Data |
| F3 | 20 | 1.0 | 10,000 | Data | Data | Data | Data |
| F4 | 10 | 1.0 | 15,000 | Data | Data | Data | Data |
Data to be filled in based on experimental results.
Visualizations
Caption: Experimental workflow for polymeric nanoparticle synthesis.
References
- 1. Product Finder Tool | Kao Chemicals EU [kaochemicals-eu.com]
- 2. US6803050B2 - Transparent aqueous compositions comprising hydrophobic silicone oils - Google Patents [patents.google.com]
- 3. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses | MDPI [mdpi.com]
- 4. [PDF] Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: TRIDECETH-2 CARBOXAMIDE MEA as a Dispersing Agent for Pigments and Particles
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRIDECETH-2 CARBOXAMIDE MEA is a non-ionic surfactant known for its multifaceted properties, including emulsification, viscosity modification, and foam boosting.[1][2][3][4] These characteristics make it a strong candidate for use as a dispersing agent for pigments and other fine particles in various formulations, particularly within the cosmetic and pharmaceutical industries.[5][6][7] Its utility as a leveling agent in hair colorants suggests its potential in achieving uniform distribution of pigments.[7][8]
These application notes provide a comprehensive overview of the functional attributes of this compound and detail experimental protocols for its evaluation as a dispersing agent. The protocols outlined below are standard industry methods for assessing the performance of dispersing agents.
Functional Properties of this compound
This compound, also known by the trade name Aminol A15, is a polyoxyethylene fatty acid alkanolamide.[9][10] Its primary functions in formulations include:
-
Surfactant: Reduces the surface tension of liquids, facilitating the wetting of solid particles.[1][11]
-
Emulsifier: Stabilizes mixtures of immiscible liquids, such as oil and water.[3][5]
-
Viscosity Control Agent: Can increase or decrease the viscosity of a formulation, which is crucial for the stability and application of dispersions.[1][2][11]
-
Foam Booster and Stabilizer: Improves the quality and stability of foam.[1][2]
These properties collectively contribute to its potential as an effective dispersing agent, aiding in the deagglomeration and stabilization of pigments and other particles within a liquid medium.
Mechanism of Action as a Dispersing Agent
The efficacy of this compound as a dispersing agent is attributed to its molecular structure, which consists of both hydrophilic (water-loving) and lipophilic (oil-loving) moieties. This amphiphilic nature allows it to adsorb onto the surface of pigment particles, providing a steric and/or electrostatic barrier that prevents re-agglomeration.
References
- 1. Particle Size Analysis of Pigments and Inks | PDF [slideshare.net]
- 2. paint.org [paint.org]
- 3. How to identify the quality of dispersants? - Deco Chemical Technology Co.,Ltd [dcachem.com]
- 4. nordicrheologysociety.org [nordicrheologysociety.org]
- 5. measurlabs.com [measurlabs.com]
- 6. azom.com [azom.com]
- 7. specialchem.com [specialchem.com]
- 8. Nonionic surfactants ✅ Product Catalog from Revada [revada-group.com]
- 9. AMIDET A 15 for hair care industry | Kao Chemicals EU [kaochemicals-eu.com]
- 10. patents.justia.com [patents.justia.com]
- 11. pcimag.com [pcimag.com]
Application Notes and Protocols: TRIDECETH-2 CARBOXAMIDE MEA in Foam Generation and Stability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRIDECETH-2 CARBOXAMIDE MEA is a nonionic surfactant used in a variety of cosmetic and personal care formulations.[1] Its primary functions in these products include cleansing, foam boosting, and viscosity control.[2][3] As a foam-boosting agent, this compound enhances the quality of foam by increasing its volume, improving its structure, and extending its durability.[2] This ingredient is often incorporated into shampoos, shower gels, and soaps to improve the sensory experience and efficacy of the product by creating a rich and stable lather.[2][4]
The performance of this compound as a foam booster is attributed to the general principles of surfactant action. Surfactants reduce the surface tension of a liquid, which facilitates the formation of bubbles.[5][6] They also stabilize these bubbles by forming a protective film at the gas-liquid interface, which prevents them from coalescing.[5][7] The molecular structure of the surfactant, its concentration, and external factors such as temperature and pH all influence its foaming properties.[5][7]
This document provides detailed protocols for evaluating the foam generation and stability of formulations containing this compound.
Mechanism of Foam Stabilization by Surfactants
Surfactants like this compound play a critical role in both the creation and stabilization of foam. The process involves the reduction of surface tension and the formation of a resilient film around gas bubbles.
Caption: Mechanism of foam stabilization by a surfactant.
Experimental Protocols
To quantitatively assess the foam generation and stability of formulations containing this compound, the following standardized methods are recommended.
Protocol 1: Ross-Miles Foam Test
This method is a widely used standard (ASTM D1173) for evaluating the initial foam height and its stability over time under low agitation.[8]
Objective: To determine the initial foamability and foam stability of a surfactant solution.
Materials:
-
Ross-Miles foam apparatus (graduated glass column with a reservoir and orifice)
-
Test solution containing this compound at a specified concentration (e.g., 0.1% and 1%)
-
Distilled or deionized water
-
Thermometer
-
Stopwatch
Procedure:
-
Ensure the Ross-Miles apparatus is clean and free of any residues.
-
Prepare the test solution by dissolving the formulation containing this compound in water to the desired concentration.
-
Bring the test solution to a specified temperature (e.g., 25°C).
-
Pour 200 mL of the test solution into the bottom of the graduated column.
-
Add 50 mL of the same solution to the reservoir at the top of the apparatus.
-
Allow the solution in the reservoir to drain through the orifice into the column, creating foam.
-
Record the initial height of the foam in millimeters immediately after all the solution has drained from the reservoir.
-
Start the stopwatch and record the foam height at predetermined intervals (e.g., 1, 2, and 5 minutes) to assess foam stability.
Protocol 2: Dynamic Foam Analysis (Sparging Method)
This method evaluates foam generation and stability under continuous gas flow, providing insights into the dynamic properties of the foam.
Objective: To measure foam volume and decay rate under controlled gas sparging.
Materials:
-
Graduated glass column
-
Gas flow meter
-
Fritted disc or sparger
-
Gas source (e.g., compressed air or nitrogen)
-
Test solution with this compound
-
Camera for image capture (optional)
-
Conductivity meter (for liquid fraction measurement, optional)
Procedure:
-
Add a specific volume of the test solution to the graduated glass column.
-
Position the fritted disc at the bottom of the column, ensuring it is submerged in the solution.
-
Connect the gas source to the fritted disc via the flow meter.
-
Start the gas flow at a constant, predetermined rate (e.g., 50 mL/min).[9]
-
Allow the foam to generate and reach a maximum stable height. Record this volume as the initial foam volume.
-
Stop the gas flow and simultaneously start a stopwatch.
-
Record the foam volume at regular intervals until the foam has completely collapsed or reached a stable lower volume.
-
The rate of foam decay can be calculated from this data.
Data Presentation
The quantitative data obtained from the experimental protocols should be organized into tables for clear comparison and analysis.
Table 1: Ross-Miles Foam Test Results
| Formulation | Concentration (%) | Initial Foam Height (mm) | Foam Height at 1 min (mm) | Foam Height at 5 min (mm) |
| Control (without this compound) | 1.0 | |||
| Formulation A (with this compound) | 0.5 | |||
| Formulation B (with this compound) | 1.0 |
Table 2: Dynamic Foam Analysis Results
| Formulation | Concentration (%) | Maximum Foam Volume (mL) | Time to 50% Foam Decay (s) |
| Control (without this compound) | 1.0 | ||
| Formulation A (with this compound) | 0.5 | ||
| Formulation B (with this compound) | 1.0 |
Experimental Workflow
The following diagram illustrates a general workflow for the characterization of foam properties of a surfactant-containing formulation.
Caption: General workflow for foam characterization.
Conclusion
The protocols and data presentation formats outlined in this document provide a framework for the systematic evaluation of this compound as a foam-boosting agent. By employing standardized methods, researchers can obtain reliable and comparable data on foam generation and stability, which is crucial for the development and optimization of cosmetic and personal care products. The illustrative diagrams help in understanding the underlying mechanism of foam stabilization and the experimental process.
References
- 1. solverchembooks.com [solverchembooks.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. paulaschoice.nl [paulaschoice.nl]
- 4. This compound (with Product List) [incidecoder.com]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. labinsights.nl [labinsights.nl]
- 7. brewerint.com [brewerint.com]
- 8. jrhessco.com [jrhessco.com]
- 9. Protocol for Studying Aqueous Foams Stabilized by Surfactant Mixtures - ProQuest [proquest.com]
Application Notes and Protocols for TRIDECETH-2 CARBOXAMIDE MEA in Agrochemical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of TRIDECETH-2 CARBOXAMIDE MEA as a non-ionic surfactant and adjuvant in agrochemical formulations. While direct data on this specific molecule in agricultural contexts is limited, its known surfactant properties from other industries suggest significant potential for enhancing the efficacy of pesticides, herbicides, and other crop protection agents. The following sections detail its proposed applications, supported by illustrative data and detailed experimental protocols for evaluation.
Introduction to this compound
This compound is a non-ionic surfactant belonging to the family of alcohol ethoxylates. Its molecular structure, featuring a hydrophobic tridecyl tail and a hydrophilic head derived from ethoxylation and subsequent amidation, imparts surface-active properties that are highly valuable in formulation science.[1] In agrochemical applications, such surfactants are crucial for overcoming the challenges of delivering active ingredients to their target sites on plants.[2]
The primary proposed functions of this compound in agrochemical formulations are:
-
Wetting and Spreading Agent: To reduce the surface tension of spray solutions, allowing for more uniform coverage on waxy plant surfaces.[3][4]
-
Penetrant: To enhance the uptake of active ingredients through the plant cuticle.[5][6][7]
-
Emulsifier: To create stable oil-in-water (O/W) or water-in-oil (W/O) emulsions for water-insoluble active ingredients.[3][8]
Proposed Applications in Agrochemical Formulations
The efficacy of many post-emergence herbicides is dependent on their ability to be absorbed by the leaves of target weeds. This compound can be incorporated into herbicide formulations to improve their performance through several mechanisms. By reducing the surface tension of the spray droplets, it ensures better contact with the leaf surface, which is often hydrophobic.[9][10] This enhanced wetting and spreading can lead to a significant increase in the absorption of the active ingredient.[11]
Illustrative Performance Data:
The following table summarizes the expected performance of this compound as a herbicide adjuvant based on typical data for non-ionic surfactants.
| Parameter | Control (Water) | Formulation with this compound (0.2% w/v) |
| Surface Tension (mN/m) | 72 | 28 - 35 |
| Contact Angle on Soybean Leaf (°) | 145 | < 60 |
| Herbicide Uptake (%) | 15 | 45 - 60 |
Many potent insecticides and fungicides are lipophilic and thus have poor solubility in water. To enable their application as aqueous sprays, they are often formulated as emulsifiable concentrates (ECs) or oil-in-water emulsions (EWs). This compound, with its amphiphilic nature, can act as an effective emulsifier, stabilizing the dispersion of oil-based active ingredients in water.[3][8][12]
Illustrative Emulsion Stability Data:
| Formulation Parameter | Formulation without this compound | Formulation with this compound (5% w/v) |
| Emulsion Type | Unstable O/W | Stable O/W |
| Droplet Size (μm) | > 20 (coalescence) | 1 - 5 |
| Creaming Index after 24h | > 10% | < 2% |
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the performance of this compound in agrochemical formulations.
Objective: To determine the effect of this compound on the surface tension of an aqueous solution.
Materials:
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
This compound
-
Deionized water
-
Glass beakers
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of this compound (e.g., 1% w/v) in deionized water.
-
Create a series of dilutions from the stock solution to achieve concentrations ranging from 0.001% to 0.5% w/v.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of deionized water as a control.
-
For each dilution, pour the solution into a clean glass beaker and allow it to equilibrate to a constant temperature.
-
Measure the surface tension of each solution, ensuring the ring or plate is thoroughly cleaned between measurements.
-
Record the surface tension in mN/m for each concentration.
-
Plot surface tension as a function of concentration to determine the critical micelle concentration (CMC).
Objective: To assess the wetting and spreading ability of formulations containing this compound on a hydrophobic surface.
Materials:
-
Goniometer or contact angle measurement system
-
Microsyringe
-
Hydrophobic substrate (e.g., Parafilm as a model for a waxy leaf surface, or actual plant leaves)
-
Test solutions (control and formulations with varying concentrations of this compound)
Procedure:
-
Place the hydrophobic substrate on the goniometer stage.
-
Fill the microsyringe with the test solution.
-
Carefully dispense a small droplet (e.g., 5 µL) of the solution onto the substrate.
-
Immediately capture an image of the droplet.
-
Use the goniometer software to measure the contact angle between the droplet and the substrate.
-
Repeat the measurement at least five times for each solution to ensure reproducibility.
-
Compare the contact angles of the formulations containing this compound with the control.
Objective: To evaluate the effectiveness of this compound as an emulsifier in an agrochemical formulation.
Materials:
-
Oil-soluble active ingredient or a model oil (e.g., vegetable oil)
-
This compound
-
Water (standard hard water is often used for agrochemical testing)
-
High-shear mixer or homogenizer
-
Graduated cylinders
-
Microscope with a calibrated slide
-
Particle size analyzer (optional)
Procedure:
-
Prepare the oil phase by dissolving the active ingredient and this compound in the oil.
-
Prepare the aqueous phase (water).
-
Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer.
-
Homogenize the mixture for a specified time (e.g., 5 minutes) to form an emulsion.
-
Pour 100 mL of the freshly prepared emulsion into a graduated cylinder and seal it.
-
Observe and record the initial appearance of the emulsion.
-
At regular intervals (e.g., 1, 4, and 24 hours), record any signs of instability, such as creaming, sedimentation, or phase separation. Measure the volume of any separated layers.
-
For droplet size analysis, take a small sample of the fresh emulsion and observe it under a microscope. Estimate the average droplet size. A particle size analyzer can be used for more accurate measurements.
-
Compare the stability of the emulsion containing this compound with a control formulation prepared without the emulsifier.
Visualizations
The following diagram illustrates the proposed mechanism by which this compound enhances the efficacy of a foliar-applied agrochemical.
References
- 1. The Emerging Role of Alcohol Ethoxylates in Sustainable Agriculture and Crop Protection | Future Market Insights [einpresswire.com]
- 2. Boosting Pesticide Effectiveness with Agricultural Surfactants | Unitop Chemicals [unitopchemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. Advanced Agricultural Surfactants for Pesticide Formulation | Unitop Chemicals [unitopchemicals.com]
- 5. bioone.org [bioone.org]
- 6. Interaction of Surfactants with Plant Cuticles | Weed Technology | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. brewerint.com [brewerint.com]
- 9. cales.arizona.edu [cales.arizona.edu]
- 10. nuturf.com.au [nuturf.com.au]
- 11. researchgate.net [researchgate.net]
- 12. Formulation of oil-in-water emulsions for pesticide applications: impact of surfactant type and concentration on physical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TRIDECETH-2 CARBOXAMIDE MEA in Laboratory Cleaning and Decontamination
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRIDECETH-2 CARBOXAMIDE MEA is a non-ionic surfactant recognized for its emulsifying, thickening, and foam-boosting properties, primarily within the cosmetics and personal care industries.[1][2][3][4][5][6] Its chemical structure, featuring a hydrophobic tridecyl tail and a hydrophilic polyethylene (B3416737) glycol and amide head, imparts surface-active properties that are highly valuable for cleaning and decontamination applications in a laboratory setting. As a non-ionic surfactant, it offers excellent detergency for removing organic soils and oils and can be formulated into low-foaming cleaning solutions suitable for various cleaning-in-place (CIP) systems.[7][8][9]
These application notes provide a comprehensive guide for utilizing this compound in the development of laboratory cleaning and decontamination protocols. The information is based on the general properties of non-ionic surfactants and is intended to serve as a foundation for creating and validating specific procedures tailored to individual laboratory needs.
Chemical and Physical Properties
A summary of the key properties of this compound relevant to its application as a cleaning agent is provided below.
| Property | Value/Description | Significance in Cleaning Applications |
| Chemical Name | Poly(oxy-1,2-ethanediyl), .alpha.-(carboxymethyl)-.omega.-(tridecyloxy)-, monoamide with 2-aminoethanol | Provides a basis for understanding its chemical interactions. |
| CAS Number | 107628-04-6 | Unique identifier for the chemical substance. |
| Type of Surfactant | Non-ionic | Neutral charge prevents interaction with charged contaminants and surfaces, making it effective in hard water and compatible with other detergent types.[7] |
| Appearance | Liquid | Easy to handle and formulate into aqueous cleaning solutions.[3] |
| Solubility | Water soluble | Essential for creating effective aqueous cleaning solutions. |
| Biodegradability | Expected to be biodegradable | An important consideration for environmental impact and waste disposal. |
Principles of Cleaning and Decontamination using this compound
The cleaning efficacy of this compound is derived from its molecular structure. The hydrophobic (water-repelling) tridecyl tail adsorbs to oily and organic residues, while the hydrophilic (water-attracting) head allows these residues to be lifted from the surface and dispersed into the aqueous cleaning solution. This mechanism, known as micelle formation, is fundamental to the detergent action of surfactants.
Caption: Mechanism of soil removal by this compound.
Application Notes
General Laboratory Cleaning
This compound can be formulated into a general-purpose laboratory cleaner for benchtops, glassware, and equipment surfaces. Its ability to emulsify oils and lift particulate matter makes it effective against a wide range of common laboratory soils.
Decontamination of Biological Residues
While not a disinfectant itself, this compound is an excellent pre-treatment for decontamination procedures. By removing organic soils, it enhances the efficacy of subsequently used disinfectants, which can be inactivated by the presence of biological matter.
Cleaning of Sensitive Equipment
The non-ionic nature of this compound makes it less likely to cause corrosion or damage to sensitive equipment compared to ionic surfactants. However, material compatibility should always be verified.
Formulation of Cleaning-in-Place (CIP) Solutions
Due to its potential for low-foaming formulations, this compound is a suitable candidate for CIP systems used for cleaning bioreactors, fermentation tanks, and other large-scale equipment.[7]
Experimental Protocols
The following protocols are provided as a starting point for developing and validating cleaning procedures using this compound. Researchers must validate these protocols for their specific applications and equipment.
Preparation of a 1% (w/v) Stock Cleaning Solution
-
Objective: To prepare a concentrated stock solution of this compound.
-
Materials:
-
This compound
-
Deionized (DI) or purified water
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Graduated cylinder
-
-
Procedure:
-
Measure 990 mL of DI water using a graduated cylinder and transfer it to a 1 L glass beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Begin stirring the water to create a vortex.
-
Weigh 10 g of this compound.
-
Slowly add the this compound to the vortex of the stirring water.
-
Continue stirring until the surfactant is completely dissolved.
-
Store the stock solution in a clearly labeled container at room temperature.
-
Protocol for General Surface Cleaning
-
Objective: To clean laboratory surfaces of general soils.
-
Materials:
-
1% (w/v) this compound stock solution
-
DI water
-
Spray bottle
-
Lint-free wipes
-
-
Procedure:
-
Prepare a working solution by diluting the 1% stock solution to 0.1% (w/v) with DI water (e.g., 10 mL of stock solution in 90 mL of DI water).
-
Spray the surface to be cleaned with the 0.1% cleaning solution.
-
Wipe the surface with a lint-free wipe in a unidirectional manner.
-
For heavily soiled surfaces, allow the cleaning solution to remain on the surface for 1-5 minutes before wiping.
-
Rinse the surface with DI water and wipe dry with a clean, lint-free wipe.
-
Protocol for Cleaning Validation (Conceptual)
Cleaning validation is essential to ensure that no residues from the cleaning agent or the processed material remain on the equipment.
-
Objective: To validate the cleaning protocol for the removal of a specific contaminant and the cleaning agent itself.
-
Methodology:
-
Spiking: Intentionally contaminate a surface with a known amount of a target compound.
-
Cleaning: Perform the cleaning procedure as defined.
-
Sampling:
-
Swab Sampling: Use a swab to sample a defined area of the cleaned surface.
-
Rinse Sampling: Collect the final rinse water for analysis.
-
-
Analysis: Analyze the swab or rinse sample for the presence of the target contaminant and the cleaning agent (this compound). Analytical methods such as High-Performance Liquid Chromatography (HPLC) or Total Organic Carbon (TOC) analysis can be used.[10]
-
Acceptance Criteria: The amount of residual contaminant and cleaning agent must be below a pre-defined acceptable limit.
-
Caption: A typical workflow for cleaning validation.
Material Compatibility
While non-ionic surfactants are generally compatible with a wide range of materials found in laboratories, it is crucial to verify compatibility with specific surfaces and equipment. Preliminary testing on a small, inconspicuous area is recommended before widespread use.
General Compatibility of Non-ionic Surfactants:
| Material | Compatibility | Notes |
| Stainless Steel | Excellent | Commonly used in laboratory equipment and surfaces. |
| Glass | Excellent | Standard material for laboratory glassware. |
| Polypropylene (PP) | Good | Commonly used for containers and labware. |
| Polyethylene (PE) | Good | Used for bottles and tubing. |
| Polytetrafluoroethylene (PTFE) | Excellent | Highly resistant to chemicals. |
| Elastomers (e.g., Silicone, Viton) | Variable | Swelling or degradation may occur with prolonged exposure. Testing is recommended. |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling this compound and its solutions.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
-
Work in a well-ventilated area.
-
In case of skin or eye contact, rinse thoroughly with water.[11]
Conclusion
This compound presents a viable option for use in laboratory cleaning and decontamination protocols due to its properties as a non-ionic surfactant. Its effectiveness in removing organic soils, potential for low-foaming formulations, and general material compatibility make it a versatile cleaning agent. The protocols and information provided herein serve as a comprehensive guide for researchers to develop and validate their own cleaning procedures, ensuring the cleanliness and integrity of their laboratory environment and experimental results. It is imperative that end-users perform their own validation studies to confirm the suitability of this compound for their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. shreechem.in [shreechem.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physico-chemical treatments for the complete removal of non-ionic surfactants from effluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 9. pharmadevils.com [pharmadevils.com]
- 10. Cleaning Validation Methods [pharmaceuticalonline.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: TRIDECETH-2 CARBOXAMIDE MEA Emulsion Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRIDECETH-2 CARBOXAMIDE MEA in emulsion formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in an emulsion?
A1: this compound is a non-ionic surfactant. In emulsions, it primarily functions as an emulsifier, helping to mix and stabilize oil and water phases. It also acts as a viscosity-controlling agent and a foam booster.[1][2][3][4] Its non-ionic nature means it does not have a net electrical charge, making it generally stable across a range of pH values.[5]
Q2: What are the common signs of instability in emulsions containing this compound?
A2: Emulsion instability can manifest in several ways:
-
Phase Separation: The oil and water phases completely separate into distinct layers. This is an irreversible process.
-
Creaming: The dispersed phase (e.g., oil droplets in an oil-in-water emulsion) rises to the top, forming a concentrated layer. This is often a precursor to coalescence and is potentially reversible with agitation.
-
Sedimentation: The dispersed phase settles at the bottom of the container.
-
Flocculation: The dispersed droplets clump together without merging. This can be a reversible process.
-
Coalescence: The dispersed droplets merge to form larger droplets, eventually leading to phase separation. This is an irreversible process.
-
Changes in Viscosity: A significant increase or decrease in the emulsion's thickness can indicate structural changes and potential instability.
-
Changes in Appearance: The emulsion may become grainy, lumpy, or lose its uniform appearance.
Q3: Can this compound be used with other types of surfactants?
A3: Yes, this compound can be effectively combined with other surfactants. In fact, using it with co-surfactants can enhance the overall stability of the emulsion.[5] For instance, combining a non-ionic surfactant like this compound with an anionic surfactant can increase the electrostatic repulsion between droplets, thereby improving stability against flocculation and coalescence.
Q4: How does temperature affect the stability of emulsions formulated with this compound?
A4: As a non-ionic surfactant, the solubility of this compound in water is temperature-dependent. Generally, the water solubility of non-ionic surfactants decreases as the temperature increases. Elevated temperatures can also decrease the viscosity of the continuous phase, which can accelerate creaming or sedimentation. Extreme temperature fluctuations, such as those experienced during freeze-thaw cycles, can severely stress the emulsion and lead to irreversible phase separation.
Troubleshooting Guide: Emulsion Instability and Phase Separation
This guide addresses common issues encountered during the formulation of emulsions with this compound.
dot
Caption: Troubleshooting workflow for emulsion instability.
| Issue | Potential Cause | Recommended Action |
| Immediate Phase Separation | Insufficient Emulsifier Concentration: The amount of this compound is too low to adequately cover the surface of the dispersed phase droplets. | Increase the concentration of this compound in increments. Consider adding a co-emulsifier to improve stability. |
| Incorrect Phase Ratio: The volume of the dispersed phase is too high for the amount of continuous phase and emulsifier. | Adjust the oil-to-water ratio. For oil-in-water emulsions, a higher water content is generally more stable. | |
| Inadequate Mixing/Homogenization: The energy input is not sufficient to break down the dispersed phase into small, stable droplets.[6] | Increase the mixing speed or time. Use a high-shear homogenizer for a finer droplet size distribution.[7] | |
| Creaming or Sedimentation over Time | Low Viscosity of Continuous Phase: The droplets of the dispersed phase can move more freely, leading to separation due to density differences. | Increase the viscosity of the continuous phase by adding a thickening agent or polymer. This compound itself contributes to viscosity. |
| Large Droplet Size: Larger droplets have a greater tendency to cream or sediment according to Stokes' Law. | Improve the homogenization process to achieve a smaller average droplet size. | |
| Flocculation and Coalescence | Weak Interfacial Film: The emulsifier layer around the droplets is not robust enough to prevent them from aggregating and merging. | Optimize the concentration of this compound. The addition of a co-surfactant or polymer can strengthen the interfacial film. |
| Temperature Fluctuations: Changes in temperature can affect the solubility of this compound and the overall energy of the system, promoting droplet collisions. | Maintain a consistent storage temperature. Conduct freeze-thaw stability testing to assess robustness against temperature changes. | |
| Changes in Viscosity (Thinning or Thickening) | Structural Reorganization: The internal structure of the emulsion is changing over time. | Evaluate the compatibility of all ingredients in the formulation. Changes in pH or ionic strength could be a factor, although non-ionic surfactants are generally less sensitive. |
Experimental Protocols
General Protocol for Laboratory-Scale Oil-in-Water (O/W) Emulsion Preparation
This protocol provides a basic framework for preparing an O/W emulsion using this compound.
dot
Caption: Workflow for O/W emulsion preparation.
Materials and Equipment:
-
Beakers
-
Heating plate with magnetic stirrer
-
High-shear homogenizer
-
Water bath
-
pH meter
-
Oil phase ingredients (lipids, oils, oil-soluble actives)
-
Water phase ingredients (deionized water, humectants, water-soluble actives)
-
This compound
-
Co-emulsifiers and stabilizers (optional)
-
Preservatives
-
pH adjusters
Procedure:
-
Phase Preparation:
-
In one beaker, combine all oil-soluble components. Heat to 70-75°C with gentle stirring until all ingredients are melted and uniform.
-
In a separate beaker, combine the deionized water and all water-soluble components, including this compound. Heat to 70-75°C with stirring until all solids are dissolved.
-
-
Emulsification:
-
Slowly add the water phase to the oil phase while mixing with a high-shear homogenizer.
-
Continue homogenization for 5-10 minutes to ensure a fine and uniform droplet size distribution.
-
-
Cooling:
-
Transfer the emulsion to a water bath to cool while maintaining gentle stirring.
-
Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients, such as preservatives and fragrances.
-
-
Final Adjustments:
-
Continue stirring until the emulsion reaches room temperature.
-
Check the final pH and adjust if necessary using appropriate acids or bases.
-
Accelerated Stability Testing Protocols
To predict the long-term stability of an emulsion, accelerated aging tests are performed.
1. Centrifugation Test:
-
Objective: To accelerate creaming or sedimentation.
-
Procedure:
-
Place a known volume of the emulsion in a graduated centrifuge tube.
-
Centrifuge at 3000-5000 rpm for 30 minutes.
-
Observe for any phase separation, and measure the volume of the separated layer.
-
A stable emulsion will show no or minimal separation.
-
2. Freeze-Thaw Cycling:
-
Objective: To assess stability against temperature fluctuations.
-
Procedure:
-
Place the emulsion sample in a container and store at -10°C to -20°C for 24 hours.[4]
-
Allow the sample to thaw at room temperature (approximately 25°C) for 24 hours.[2]
-
This completes one cycle. A minimum of three cycles is recommended.[2]
-
After each cycle, visually inspect the sample for signs of instability such as phase separation, crystallization, or changes in texture.
-
Quantitative Data Presentation
The following tables illustrate how to present quantitative data from emulsion stability studies. The values provided are for illustrative purposes and will vary depending on the specific formulation.
Table 1: Effect of this compound Concentration on Emulsion Properties
| Concentration of this compound (% w/w) | Mean Droplet Size (nm) | Zeta Potential (mV) | Viscosity (cP) | Creaming Index (%) after 24h |
| 1.0 | 850 | -15 | 1500 | 12 |
| 2.0 | 550 | -25 | 2500 | 5 |
| 3.0 | 300 | -35 | 4000 | <1 |
| 4.0 | 280 | -38 | 4200 | 0 |
Table 2: Accelerated Stability Testing Results
| Formulation ID | Centrifugation (Separation Layer in mm) | Freeze-Thaw (3 Cycles) | Visual Appearance after 4 Weeks at 45°C |
| F1 (1% Emulsifier) | 8 | Phase Separation | Separated |
| F2 (2% Emulsifier) | 2 | Slight Creaming | Slight Creaming |
| F3 (3% Emulsifier) | 0 | Stable | Homogeneous |
| F4 (3% Emulsifier + 0.5% Stabilizer) | 0 | Stable | Homogeneous |
Signaling Pathways and Logical Relationships
dot
Caption: Factors influencing emulsion stability.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. incibeauty.com [incibeauty.com]
- 3. specialchem.com [specialchem.com]
- 4. This compound - Cosmetic Analysis [cosmeticanalysis.com]
- 5. ulprospector.com [ulprospector.com]
- 6. AMIDET A 15 for hair care industry | Kao Chemicals EU [kaochemicals-eu.com]
- 7. How to Achieve Stable Oil-in-Water Emulsions [pion-inc.com]
Technical Support Center: Optimizing TRIDECETH-2 CARBOXAMIDE MEA for Stable Emulsions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of TRIDECETH-2 CARBOXAMIDE MEA for the formulation of stable emulsions.
Troubleshooting Guide: Common Issues and Solutions
Researchers may encounter several challenges when formulating emulsions with this compound. This guide outlines common problems and provides actionable solutions to achieve stable and effective formulations.
| Issue | Potential Cause | Recommended Solution |
| Phase Separation (Creaming or Sedimentation) | Insufficient concentration of this compound. | Gradually increase the concentration of this compound in small increments (e.g., 0.5% w/w) and observe the impact on stability. |
| Inadequate mixing energy. | Increase the homogenization speed or time to ensure proper dispersion of the oil phase and formation of small, uniform droplets. | |
| Incorrect oil-to-water ratio. | Re-evaluate the phase volume ratio. For oil-in-water (O/W) emulsions, the aqueous phase should typically be the major component. | |
| Flocculation (Droplet Aggregation) | Suboptimal concentration of this compound. | While insufficient surfactant can cause flocculation, an excessive amount can also lead to instability. Experiment with a range of concentrations to find the optimal level. |
| Presence of electrolytes. | Evaluate the impact of any salts or charged molecules in your formulation, as they can disrupt the stability imparted by the non-ionic surfactant. | |
| Inappropriate pH. | Although this compound is a non-ionic surfactant and less sensitive to pH changes, extreme pH values can affect the stability of other components in the emulsion. | |
| Coalescence (Merging of Droplets) | Insufficient interfacial film strength. | Consider using this compound in combination with a co-emulsifier to create a more robust interfacial film around the oil droplets. |
| High storage temperature. | Store the emulsion at a controlled room temperature. Elevated temperatures can increase droplet movement and lead to coalescence. | |
| Incorrect HLB of the emulsifier system. | Ensure the overall Hydrophile-Lipophile Balance (HLB) of your emulsifier system is appropriate for the oil phase being used. | |
| Changes in Viscosity Over Time | Ostwald Ripening. | This phenomenon, where larger droplets grow at the expense of smaller ones, can be minimized by creating a narrow droplet size distribution through optimized homogenization. |
| Microbial contamination. | Ensure proper preservation of the emulsion to prevent microbial growth, which can alter the emulsion's properties. |
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary functions in an emulsion?
This compound is a non-ionic surfactant.[1][2] In emulsions, it serves multiple functions:
-
Emulsifier: It reduces the interfacial tension between oil and water, allowing them to mix and form a stable emulsion.[1][2]
-
Viscosity Controller: It can increase or decrease the viscosity of cosmetic formulations.[1][2]
-
Foam Booster: It improves the quality and stability of foam in applicable products.[1]
2. What is a typical starting concentration for this compound in an oil-in-water (O/W) emulsion?
While the optimal concentration is highly dependent on the specific oil phase and other ingredients, a general starting point for non-ionic surfactants in O/W emulsions is typically in the range of 1% to 5% (w/w) . It is recommended to start with a concentration in this range and optimize based on stability testing.
3. How does the concentration of this compound affect emulsion stability?
The concentration of this compound directly impacts emulsion stability. Insufficient surfactant will result in a weak interfacial film, leading to droplet coalescence and phase separation. Conversely, an excessive concentration can sometimes lead to instability through mechanisms like micellar aggregation. The goal is to find the critical concentration that provides a stable, uniform droplet size.
4. What experimental parameters should be evaluated to determine the optimal concentration?
To determine the optimal concentration of this compound, the following parameters should be systematically evaluated:
-
Droplet Size and Distribution: Smaller, more uniform droplet sizes generally lead to more stable emulsions.
-
Viscosity: The viscosity of the emulsion should remain stable over time.
-
Zeta Potential: For O/W emulsions, a higher absolute zeta potential can indicate better stability due to electrostatic repulsion between droplets.
-
Accelerated Stability Testing: This includes methods like centrifugation and freeze-thaw cycles to predict long-term stability.
Experimental Protocols
Protocol 1: Preparation of a Test Oil-in-Water (O/W) Emulsion
This protocol outlines the preparation of a basic O/W emulsion to test varying concentrations of this compound.
Materials:
-
Deionized water
-
Oil phase (e.g., mineral oil, isopropyl myristate)
-
This compound
-
Preservative (optional, for long-term stability testing)
-
Beakers
-
Homogenizer (e.g., rotor-stator or high-pressure)
-
Heating plate and magnetic stirrer
-
Water bath
Procedure:
-
Prepare the Aqueous Phase: In a beaker, combine deionized water and any water-soluble components. Heat to 75-80°C while stirring.
-
Prepare the Oil Phase: In a separate beaker, combine the oil phase and this compound. Heat to 75-80°C while stirring until fully dissolved.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed.
-
Homogenization: Increase the homogenization speed and continue for 5-10 minutes to ensure a fine, uniform emulsion.
-
Cooling: Transfer the emulsion to a water bath and continue to stir gently as it cools to room temperature.
-
Add Final Ingredients: If using, add any heat-sensitive ingredients, such as preservatives, once the emulsion has cooled below 40°C.
-
Characterization: Evaluate the emulsion for droplet size, viscosity, and stability.
Protocol 2: Evaluation of Emulsion Stability
This protocol describes methods for assessing the stability of the prepared emulsions.
1. Macroscopic Observation:
-
Visually inspect the emulsion immediately after preparation and at set time intervals (e.g., 24 hours, 1 week, 1 month) for any signs of phase separation, creaming, or changes in appearance. Store samples at different temperature conditions (e.g., room temperature, 40°C, 4°C).
2. Microscopic Analysis:
-
Place a small drop of the emulsion on a microscope slide and cover with a coverslip.
-
Observe the droplet size and distribution using an optical microscope. Look for any signs of droplet aggregation or coalescence over time.
3. Droplet Size Analysis:
-
Use a particle size analyzer (e.g., laser diffraction or dynamic light scattering) to obtain quantitative data on the mean droplet size and size distribution.[3][4][5] A narrow distribution of small droplets is generally indicative of a more stable emulsion.
4. Viscosity Measurement:
-
Measure the viscosity of the emulsion using a viscometer at a controlled temperature.
-
Repeat the measurement at different time intervals to assess any changes in the emulsion's rheological properties.
5. Accelerated Stability Testing:
-
Centrifugation: Centrifuge a sample of the emulsion at a set speed (e.g., 3000 rpm) for a specific time (e.g., 30 minutes). Observe for any phase separation. A stable emulsion should show no separation.
-
Freeze-Thaw Cycles: Subject the emulsion to several cycles of freezing (e.g., -10°C for 24 hours) and thawing (room temperature for 24 hours). After each cycle, observe for any signs of instability.
Data Presentation
Table 1: Effect of this compound Concentration on Emulsion Properties
| Concentration of this compound (% w/w) | Mean Droplet Size (µm) | Polydispersity Index (PDI) | Viscosity (cP) at 25°C | Stability after Centrifugation (3000 rpm, 30 min) |
| 1.0 | 5.2 | 0.65 | 1500 | Phase Separation |
| 2.0 | 3.8 | 0.42 | 2200 | Slight Creaming |
| 3.0 | 2.1 | 0.25 | 2800 | Stable |
| 4.0 | 2.3 | 0.28 | 2950 | Stable |
| 5.0 | 2.5 | 0.31 | 3100 | Stable |
(Note: The data in this table is illustrative and will vary depending on the specific formulation.)
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Relationship between surfactant concentration and emulsion stability.
References
- 1. incibeauty.com [incibeauty.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. Droplet Size Analysis of Pharmaceutical Emulsions: Lab and In-Process Testing [learning.aaps.org]
- 4. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 5. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
"TRIDECETH-2 CARBOXAMIDE MEA" effect of pH and ionic strength on performance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRIDECETH-2 CARBOXAMIDE MEA. The information addresses common issues encountered during experimentation, with a focus on the effects of pH and ionic strength on performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
A1: this compound is a nonionic surfactant. Its primary functions in cosmetic and pharmaceutical formulations include acting as a foam booster, viscosity controlling agent, and emulsifier.[1][2][3] It is utilized to enhance the quality and stability of foam, increase or decrease the viscosity of products, and facilitate the even distribution of a product during use by reducing surface tension.[1]
Q2: How does pH affect the stability and performance of this compound?
A2: As a nonionic surfactant, this compound is generally stable across a wide pH range.[4] However, extreme pH values should be avoided. The amide functional group within the molecule may be susceptible to slow hydrolysis outside the typical environmental pH range of 4 to 9.[5] While this hydrolysis is generally slow, it is a factor to consider for long-term stability of formulations.
Q3: What is the impact of ionic strength on formulations containing this compound?
A3: The introduction of electrolytes (salts) can influence the performance of this compound, particularly its thickening and emulsifying properties. Increased ionic strength can affect the hydration of the surfactant molecules and the structure of micelles, which may lead to changes in viscosity and emulsion stability. The specific effects can vary depending on the type and concentration of the electrolyte.
Q4: Can this compound be used as a primary emulsifier?
A4: While this compound possesses emulsifying properties, it is often used as a co-emulsifier and thickener in formulations.[2][6] Its effectiveness as a primary emulsifier will depend on the specific oil phase and the desired characteristics of the emulsion. For complex systems, it is often used in combination with other surfactants to achieve optimal stability.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Viscosity in a Formulation
Possible Causes:
-
pH Shift: A significant shift in the formulation's pH, particularly to highly acidic or alkaline levels, could initiate slow hydrolysis of the amide group in this compound, leading to a loss of thickening performance over time.
-
High Electrolyte Concentration: The addition of high concentrations of salts can disrupt the micellar structure formed by the surfactant, resulting in a decrease in viscosity.
Troubleshooting Steps:
-
Measure pH: Verify that the pH of your formulation is within the recommended range (typically 4-9).
-
Evaluate Ionic Strength: If your formulation contains electrolytes, consider reducing their concentration or using an alternative salt.
-
Compatibility Check: Ensure that other ingredients in the formulation are not interacting in a way that alters the pH or ionic strength unexpectedly.
Issue 2: Poor Emulsion Stability (Phase Separation)
Possible Causes:
-
Inadequate Surfactant Concentration: The concentration of this compound may be insufficient to properly emulsify the oil phase.
-
Suboptimal pH: The pH of the aqueous phase may not be ideal for the overall stability of the emulsion, even if it doesn't directly degrade the surfactant.
-
High Ionic Strength: Excessive salt content can lead to flocculation or coalescence of the dispersed phase droplets.
Troubleshooting Steps:
-
Optimize Surfactant Level: Incrementally increase the concentration of this compound and observe the effect on emulsion stability.
-
Adjust pH: Prepare small batches of the emulsion at different pH values (within the 4-9 range) to identify the optimal pH for stability.
-
Modify Ionic Strength: If salts are present, experiment with lower concentrations or different types of electrolytes.
Issue 3: Insufficient or Unstable Foam
Possible Causes:
-
Low Surfactant Concentration: The amount of this compound may be too low to generate and sustain the desired foam volume.
-
Presence of Defoaming Agents: Other ingredients in the formulation, such as certain oils or silicones, may be acting as defoamers.
-
Influence of pH and Ionic Strength: While generally stable, extreme pH or high salt concentrations can impact the properties of the interfacial film, affecting foam stability.
Troubleshooting Steps:
-
Increase Surfactant Concentration: Gradually increase the level of this compound to enhance foam boosting.
-
Review Formulation Components: Identify and, if possible, replace any ingredients known to have defoaming properties.
-
Optimize pH and Ionic Strength: Test the foaming performance at various pH levels and salt concentrations to find the optimal conditions.
Data Presentation
Table 1: Illustrative Effect of pH on the Viscosity of a 5% this compound Solution
| pH | Viscosity (cP at 25°C) | Observations |
| 3.0 | 1800 | Potential for slow hydrolysis over time. |
| 5.0 | 2500 | Stable viscosity. |
| 7.0 | 2550 | Optimal viscosity and stability. |
| 9.0 | 2500 | Stable viscosity. |
| 11.0 | 1750 | Potential for slow hydrolysis over time. |
Note: This data is illustrative and represents typical behavior for a nonionic surfactant thickener. Actual results may vary based on the complete formulation.
Table 2: Illustrative Effect of NaCl Concentration on the Stability of an Oil-in-Water Emulsion (10% Oil Phase, 3% this compound)
| NaCl Concentration (wt%) | Emulsion Stability (Days until phase separation) | Observations |
| 0 | > 30 | Stable emulsion. |
| 0.5 | > 30 | Stable emulsion. |
| 1.0 | 25 | Minor creaming observed. |
| 2.0 | 10 | Significant creaming and coalescence. |
| 3.0 | < 3 | Rapid phase separation. |
Note: This data is illustrative. The tolerance to ionic strength will depend on the specific oil phase and other formulation ingredients.
Experimental Protocols
Protocol 1: Determination of the Effect of pH on Viscosity
Objective: To assess the impact of pH on the thickening performance of this compound in an aqueous solution.
Methodology:
-
Prepare a 5% (w/w) stock solution of this compound in deionized water.
-
Aliquot the stock solution into separate beakers.
-
Adjust the pH of each aliquot to the desired levels (e.g., 3, 5, 7, 9, 11) using a suitable acid (e.g., citric acid) or base (e.g., sodium hydroxide).
-
Allow the solutions to equilibrate for 24 hours at room temperature.
-
Measure the viscosity of each solution using a rotational viscometer at a constant temperature (e.g., 25°C).
-
Record the viscosity readings and any visual observations.
Protocol 2: Evaluation of Emulsion Stability at Varying Ionic Strength
Objective: To determine the effect of electrolyte concentration on the stability of an oil-in-water emulsion stabilized with this compound.
Methodology:
-
Prepare the oil phase of your formulation.
-
Prepare the aqueous phase containing 3% (w/w) this compound and varying concentrations of sodium chloride (e.g., 0%, 0.5%, 1%, 2%, 3% w/w).
-
Heat both phases to 75°C.
-
Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed.
-
Continue homogenization for 5-10 minutes to form the emulsion.
-
Cool the emulsion to room temperature with gentle stirring.
-
Store the emulsion samples in sealed containers at room temperature.
-
Visually inspect the samples daily for signs of instability, such as creaming, coalescence, or phase separation, and record the time to failure.
Visualizations
Caption: Troubleshooting workflow for viscosity reduction issues.
Caption: Experimental workflow for evaluating emulsion stability.
References
- 1. Study of Foam in Dishwashing Detergents: Effect of Nonionic Surfactant Addition on Foam Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. brewerint.com [brewerint.com]
"TRIDECETH-2 CARBOXAMIDE MEA" compatibility with other surfactants and polymers
Welcome to the technical support center for TRIDECETH-2 CARBOXAMIDE MEA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the compatibility of this compound with other common surfactants and polymers in your formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in a formulation?
A1: this compound is a non-ionic surfactant. Its primary functions in cosmetic and pharmaceutical formulations include acting as a thickener, foam booster, and emulsifier.[1][2][3][4] It is particularly effective in enhancing the stability and texture of products like shampoos, conditioners, and hair dyes.[5]
Q2: Is this compound compatible with anionic surfactants like Sodium Laureth Sulfate (SLES)?
A2: Yes, this compound is highly compatible with anionic surfactants such as SLES. It often works in synergy with them to improve foam quality and viscosity. Non-ionic and anionic surfactant combinations are common and generally stable in formulations like shampoos.
Q3: Can I use this compound with cationic surfactants such as Cetrimonium Chloride?
A3: Yes, this compound is compatible with cationic surfactants. As a non-ionic surfactant, it does not have a net charge and therefore does not form a precipitate with positively charged cationic surfactants. This makes it a good choice for conditioning shampoos and other formulations where cationic conditioning agents are used.
Q4: How does this compound interact with amphoteric surfactants like Cocamidopropyl Betaine?
A4: this compound shows excellent compatibility and synergistic effects with amphoteric surfactants. This combination can lead to enhanced mildness, improved foam stability, and better viscosity control in cleansing products.
Q5: What is the compatibility of this compound with common polymers like Carbomer or Xanthan Gum?
A5: this compound is generally compatible with common rheology-modifying polymers. With Carbomer, it can contribute to the viscosity of the gel, although the primary thickening effect will be from the neutralized Carbomer. With natural gums like Xanthan Gum, it is also compatible and can help to stabilize the emulsion and modify the final texture of the product.
Q6: Are there any known safety concerns with this compound?
A6: According to the Cosmetic Ingredient Review (CIR) Expert Panel, this compound is considered safe for use in cosmetics in the present practices of use and concentration when formulated to be non-irritating. It is recommended that it should not be used in cosmetic products in which N-nitroso compounds may be formed.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Decreased Viscosity of Formulation | - pH Shift: The pH of the formulation may be outside the optimal range for the thickening system, especially if using pH-sensitive polymers like carbomers.- Electrolyte Imbalance: High concentrations of electrolytes can sometimes reduce the viscosity of surfactant systems. | - Check and Adjust pH: Ensure the pH is within the recommended range for all ingredients.- Optimize Electrolyte Level: Gradually add electrolytes and monitor viscosity. Consider using a salt-insensitive thickener if high electrolyte content is necessary.- Review Ingredient Order of Addition: The order in which ingredients are mixed can impact the final viscosity. |
| Phase Separation or Instability | - Incompatible Ingredients: Although this compound is widely compatible, extreme ratios or the presence of other challenging ingredients might cause instability.- Improper Emulsification: Insufficient mixing speed or time can lead to a poorly formed emulsion. | - Verify Compatibility: Conduct small-scale compatibility tests with individual ingredients.- Optimize Mixing Process: Ensure adequate shear and mixing time to properly disperse all phases.- Consider a Co-emulsifier: The addition of another emulsifier can sometimes improve long-term stability. |
| Poor Foaming Performance | - Presence of Foam-Suppressing Ingredients: Oils, silicones, or certain polymers can inhibit foam formation.- Incorrect Surfactant Ratio: The ratio of this compound to other surfactants may not be optimal for foam generation. | - Adjust Surfactant Blend: Experiment with different ratios of this compound and other surfactants.- Incorporate a Foam Booster: While this compound is a foam booster, adding a small amount of another type, like a sultaine, can sometimes help.- Evaluate Other Ingredients: Identify and potentially reduce the concentration of any foam-suppressing agents. |
| Gelling or Clumping During Mixing | - Improper Hydration of Polymers: Polymers like Xanthan Gum or Carbomer can form clumps if not properly dispersed and hydrated.- Temperature Effects: Some non-ionic surfactants can form gel phases at certain temperatures when mixed with water.[6] | - Proper Polymer Dispersion: Pre-disperse polymers in a non-aqueous solvent like glycerin or propylene (B89431) glycol before adding to water. Ensure vigorous mixing during hydration.- Control Temperature: Be aware of the temperature during mixing and consider if it could be contributing to gel phase formation. |
Data Presentation
Note: The following tables present illustrative data based on typical formulation principles, as specific quantitative data for this compound combinations were not available in the public domain. The results of your own experiments may vary.
Table 1: Illustrative Viscosity (cP at 25°C) of this compound in Combination with Various Surfactants.
| This compound Conc. | With 10% SLES | With 5% Cocamidopropyl Betaine | With 1% Cetrimonium Chloride |
| 1% | 1500 | 800 | 500 |
| 3% | 3500 | 2000 | 1200 |
| 5% | 6000 | 4500 | 2500 |
Table 2: Illustrative Foam Volume (mL, Ross-Miles method) of this compound with Other Surfactants.
| This compound Conc. | With 10% SLES | With 5% Cocamidopropyl Betaine |
| 1% | 180 | 160 |
| 3% | 210 | 190 |
| 5% | 230 | 215 |
Table 3: Illustrative Viscosity (cP at 25°C) of this compound in Combination with Common Polymers.
| This compound Conc. | With 0.5% Carbomer (neutralized) | With 1% Xanthan Gum |
| 1% | 5500 | 3000 |
| 3% | 6500 | 3800 |
| 5% | 7500 | 4500 |
Experimental Protocols
Protocol 1: Evaluation of Surfactant Compatibility and Viscosity
Objective: To determine the compatibility and viscosity profile of this compound when combined with another surfactant (e.g., anionic, cationic, or amphoteric).
Materials:
-
This compound
-
Secondary surfactant (e.g., Sodium Laureth Sulfate, Cetrimonium Chloride, Cocamidopropyl Betaine)
-
Deionized water
-
Citric acid or Sodium Hydroxide for pH adjustment
-
Beakers, magnetic stirrer, and stir bars
-
Viscometer (e.g., Brookfield viscometer)
-
pH meter
Methodology:
-
Prepare a stock solution of the secondary surfactant at a fixed concentration (e.g., 10% active) in deionized water.
-
In separate beakers, add the secondary surfactant stock solution.
-
While stirring, add this compound at varying concentrations (e.g., 1%, 3%, 5% w/w).
-
Continue stirring until the mixture is homogeneous.
-
Adjust the pH to a desired level (e.g., 5.5 - 6.5 for a shampoo base) using citric acid or sodium hydroxide.
-
Allow the solution to equilibrate for at least 24 hours at room temperature.
-
Visually inspect the samples for any signs of incompatibility, such as precipitation, cloudiness, or phase separation.
-
Measure the viscosity of each sample using a viscometer at a controlled temperature (e.g., 25°C). Record the viscosity in centipoise (cP).
Protocol 2: Assessment of Polymer Compatibility and Rheology
Objective: To assess the compatibility and rheological impact of this compound on a polymer-thickened system.
Materials:
-
This compound
-
Polymer (e.g., Carbomer, Xanthan Gum)
-
Deionized water
-
Neutralizer for Carbomer (e.g., Triethanolamine)
-
Glycerin or Propylene Glycol (for polymer dispersion)
-
Beakers, overhead stirrer with appropriate impeller
-
Viscometer or Rheometer
-
pH meter
Methodology:
-
If using a powder polymer like Xanthan Gum or Carbomer, first create a dispersion by slowly adding the polymer to a vortex of deionized water (or pre-disperse in glycerin/propylene glycol to prevent clumping). Mix until fully hydrated.
-
If using Carbomer, neutralize the dispersion to the desired pH (e.g., 6.5-7.0) with a suitable neutralizer to build viscosity.
-
In separate beakers of the hydrated polymer solution, add this compound at different concentrations (e.g., 1%, 3%, 5% w/w) while mixing gently.
-
Continue mixing until the system is uniform.
-
Allow the samples to rest for 24 hours.
-
Observe the samples for any visual changes, such as a loss of clarity, gelling, or thinning.
-
Measure the viscosity of each sample. For a more detailed analysis, a rheometer can be used to measure properties like yield stress and shear-thinning behavior.
Visualizations
Caption: Experimental workflow for compatibility testing.
References
Technical Support Center: TRIDECETH-2 CARBOXAMIDE MEA in Suspension Formulations
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of TRIDECETH-2 CARBOXAMIDE MEA to prevent creaming and flocculation in suspensions.
Frequently Asked Questions (FAQs)
What is this compound and how does it stabilize suspensions?
This compound is a non-ionic surfactant. In suspensions, it primarily functions by providing steric stabilization.[1][2] The surfactant molecules adsorb onto the surface of suspended particles. Its hydrophilic (water-loving) chains extend into the surrounding liquid medium, forming a protective layer. When two particles approach each other, these layers create a physical barrier and a repulsive force, preventing the particles from aggregating (flocculation) and subsequently creaming or sedimenting.[1]
What is the difference between creaming and flocculation?
Flocculation is the process where suspended particles aggregate to form larger clusters or "flocs." Creaming is the upward migration of these flocs or individual particles to the surface of the suspension, often due to a density difference between the dispersed particles and the continuous phase. Conversely, sedimentation is the downward settling of particles.
What is the optimal concentration of this compound to use?
The optimal concentration is critical and must be determined experimentally for each specific formulation. At low concentrations, incomplete surface coverage of the particles can lead to bridging flocculation, where a single surfactant molecule attaches to two different particles, promoting aggregation.[3] Conversely, an excessively high concentration can lead to depletion flocculation or micelle formation, which can also destabilize the suspension. An adsorption isotherm experiment is recommended to determine the point of complete surface coverage.[3]
Can this compound be used in combination with other stabilizers?
Yes, it can be used with other non-ionic surfactants, polymers, or viscosity modifiers to enhance suspension stability. Synergistic effects are often observed when using a combination of stabilizers.[4] For instance, viscosity modifiers can slow down the rate of creaming or sedimentation as described by Stokes' Law.[5][6]
Does this compound affect the zeta potential of the particles?
As a non-ionic surfactant, this compound does not carry a net electrical charge and therefore is not expected to significantly alter the zeta potential of the suspended particles.[4] Stability is primarily achieved through steric hindrance rather than electrostatic repulsion.[1] However, it is still advisable to measure the zeta potential as part of a comprehensive stability assessment, as the surface chemistry of the particles themselves can play a role.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Creaming or Sedimentation Observed | Insufficient stabilization, leading to flocculation and subsequent separation. | 1. Optimize Surfactant Concentration: Conduct a concentration optimization study to ensure complete particle surface coverage.[3]2. Particle Size Reduction: Smaller particles are generally more stable.[5] Consider further milling or homogenization.3. Increase Continuous Phase Viscosity: Add a viscosity-modifying agent to slow down particle movement.[5][6] |
| Flocculation (Particle Aggregation) | 1. Inadequate Surfactant Concentration: The particle surfaces may not be fully covered.[3]2. Bridging Flocculation: This can occur at low surfactant concentrations. | 1. Increase Surfactant Concentration: Systematically increase the concentration of this compound.2. Improve Dispersion: Ensure high-shear mixing is sufficient to break down initial agglomerates and allow for proper surfactant adsorption. |
| Phase Separation (Coalescence) | This is more common in emulsions but can indicate severe instability in suspensions. It suggests a complete failure of the stabilizing layer. | 1. Re-evaluate the entire formulation: Consider the compatibility of all components.2. Investigate Temperature Effects: Changes in temperature can affect surfactant performance and solubility. |
| Changes in Viscosity Over Time | This can be a sign of ongoing flocculation or changes in the structure of the continuous phase. | 1. Conduct Rheological Studies: Measure viscosity at different shear rates over time to understand the nature of the change.[5][6]2. Particle Size Analysis: Monitor for changes in particle size distribution that would indicate aggregation.[3] |
Experimental Protocols
Key Stability Assessment Experiments
| Experiment | Methodology | Purpose |
| Particle Size Analysis | Method: Dynamic Light Scattering (DLS) or Laser Diffraction.Procedure: 1. Prepare the suspension at the desired concentration of this compound.2. Dilute a sample of the suspension in an appropriate solvent to a concentration suitable for the instrument.3. Measure the particle size distribution at initial time point (T=0).4. Store the bulk suspension under controlled conditions (e.g., different temperatures).5. Repeat the measurement at specified time intervals (e.g., 1, 7, 30 days) to monitor for any increase in particle size, which would indicate flocculation. | To quantify the size of the suspended particles and detect aggregation over time.[3] |
| Zeta Potential Measurement | Method: Electrophoretic Light Scattering (ELS).Procedure: 1. Prepare samples as for DLS.2. Measure the electrophoretic mobility of the particles, from which the zeta potential is calculated.3. While this compound is non-ionic, this measurement provides a baseline of the particle's surface charge and can help diagnose issues if other ionic species are present. | To assess the electrostatic stability of the suspension. A zeta potential with a magnitude greater than |30 mV| generally indicates good electrostatic stability.[6] |
| Rheological Analysis | Method: Rotational Rheometry.Procedure: 1. Load the suspension sample into the rheometer.2. Perform a flow sweep to measure viscosity as a function of shear rate.3. A stable suspension should ideally exhibit shear-thinning behavior with a stable viscosity at low shear rates. An increase in low-shear viscosity over time can indicate flocculation. | To characterize the flow behavior of the suspension and detect changes in its structure.[5][6] |
| Visual Observation (Sedimentation/Creaming Rate) | Method: Graduated Cylinders.Procedure: 1. Pour the suspension into a graduated cylinder and seal.2. Store at rest and visually inspect at regular intervals.3. Measure the height of the sediment or cream layer over time. Calculate the sedimentation/creaming volume as a percentage of the total volume. | A simple yet effective method to qualitatively and quantitatively assess the physical stability of the suspension.[8] |
Visualizations
Caption: Troubleshooting workflow for suspension instability.
References
- 1. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. Investigation of the synergistic effect of nonionic surfactants on emulsion resolution using response surface methodology - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04816G [pubs.rsc.org]
- 5. rheologylab.com [rheologylab.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. irjpms.com [irjpms.com]
- 8. journal-jps.com [journal-jps.com]
Technical Support Center: TRIDECETH-2 CARBOXAMIDE MEA in Scaled-Up Formulations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges when scaling up formulations containing TRIDECETH-2 CARBOXAMIDE MEA.
Troubleshooting Guide
This guide addresses common issues observed during the scale-up of formulations with this compound, a non-ionic surfactant known for its viscosity-enhancing and foam-boosting properties.[1]
Issue 1: Inconsistent Viscosity Between Lab-Scale and Production-Scale Batches
Question: We developed a shampoo formulation with this compound at lab scale with a target viscosity. However, upon scale-up, the viscosity is significantly lower/higher than expected. What could be the cause?
Possible Causes and Solutions:
-
Mixing Dynamics: The type, speed, and duration of mixing can significantly impact the final viscosity. Larger vessels may require different mixing parameters to achieve the same shear as in the lab.
-
Solution: Document all mixing parameters from the lab-scale batch. When scaling up, aim to replicate the shear forces rather than just the RPM. This may require using different types of mixers or adjusting mixing times.[2] Conduct pilot batches to establish the optimal mixing parameters for the larger scale.
-
-
Rate and Order of Addition: The sequence in which ingredients are added can affect how this compound structures the formulation.
-
Temperature Control: Temperature fluctuations during manufacturing can alter the viscosity of the final product.[5]
-
Solution: Implement strict temperature controls during all stages of manufacturing. Ensure that the batch is cooled to the appropriate temperature before adding temperature-sensitive ingredients. For instance, in a hair color cream formulation, the water phase is heated to 60-70°C before adding this compound.[6]
-
-
Ingredient Variability: Raw material batches, including this compound, can have slight variations that impact viscosity.
-
Solution: Request and review the Certificate of Analysis (CoA) for each batch of raw materials. Conduct incoming raw material testing to ensure they meet specifications.
-
Issue 2: Emulsion Instability (Phase Separation) in Creams and Lotions
Question: Our cream formulation containing this compound as a co-emulsifier is showing signs of phase separation after scaling up. How can we improve its stability?
Possible Causes and Solutions:
-
Inadequate Homogenization: The energy input during homogenization at the lab scale may not be replicated in the larger production equipment.
-
Solution: Optimize the homogenization speed and time for the production-scale equipment. A pilot batch should be used to determine the most effective homogenization parameters to achieve the desired droplet size and distribution.
-
-
Improper Emulsifier Concentration: The ratio of this compound to the oil and water phases may need adjustment at a larger scale.
-
Solution: Re-evaluate the emulsifier system. It may be necessary to adjust the concentration of this compound or introduce another co-emulsifier to enhance stability.
-
-
pH Shift: The pH of the formulation can influence the stability of the emulsion.
-
Solution: Monitor and adjust the pH of the formulation throughout the manufacturing process. Ensure the final pH is within the optimal range for all ingredients. The pH of a 10% solution of a commercial-grade this compound (AMIDET A 15) is between 5.5 and 7.5.
-
Issue 3: Excessive Foaming During Manufacturing
Question: We are experiencing excessive foaming in our shampoo production line since scaling up, which is causing issues with filling. How can we control this?
Possible Causes and Solutions:
-
High Shear Mixing: Vigorous mixing, especially in the presence of a foam-boosting agent like this compound, can lead to excessive foam.
-
Solution: Adjust mixing speeds and avoid incorporating air into the batch. Use mixers designed for low-aeration.
-
-
Order of Ingredient Addition: Adding this compound too early in the process with high agitation can generate excessive foam.
-
Solution: Consider adding this compound later in the manufacturing process when less vigorous mixing is required.
-
-
Use of Antifoaming Agents: In some cases, the use of an antifoaming agent may be necessary.
-
Solution: If other methods fail, introduce a suitable antifoaming agent at a low concentration. Ensure it is compatible with all other ingredients and does not negatively impact the final product's performance.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound in formulations?
A1: The concentration of this compound will vary depending on the desired viscosity and foam characteristics of the final product. In a sample hair color cream formulation, it is used at 8.00%.[6] As a non-ionic surfactant, it can be used as a co-surfactant, thickener, and foam booster.[5][7][8][9][10][11]
Q2: How does pH affect the performance of this compound?
A2: As a non-ionic surfactant, this compound is generally stable over a wide pH range. However, the overall formulation pH can impact other ingredients and the stability of the emulsion. A typical pH range for a 10% solution of a commercial grade is 5.5 - 7.5.
Q3: What are the recommended storage and handling conditions for this compound?
A3: It is recommended to store this compound in a cool, dry place in unopened packaging at temperatures between 15 and 35°C. If the product has been stored for a long time or exposed to low temperatures, it is advisable to homogenize it before use.
Q4: Can this compound be used in cold-process formulations?
A4: Yes, a commercial grade of this compound, AMIDET A-15, is processable at room temperature, making it suitable for cold-process formulations.[12]
Data Presentation
Table 1: Typical Properties of a Commercial Grade of this compound (AMIDET® A 15)
| Property | Value |
| Appearance (25°C) | Clear, Yellowish Liquid |
| Ionic Nature | Nonionic |
| pH (10% in water) | 5.5 - 7.5 |
| Water Content (KF; %) | 2.5 - 3.5 |
| Viscosity (20°C, Brookfield) | 100 - 400 mPa·s |
Table 2: Example Formulation - Hair Colour Cream
| Ingredient | Concentration (%) | Function |
| Deionized Water | q.s. to 100 | Solvent |
| Ceteareth-23 | 5.00 | Emulsifier |
| Cetearyl Alcohol | 10.00 | Co-emulsifier, Thickener |
| This compound | 8.00 | Thickener, Foam Booster |
| Monoethanolamine | q.s. | pH Adjuster |
| Oxidative Dyes | q.s. | Colorant |
This formulation has a final viscosity of approximately 46,000 cP and was stable for 1 month at 40°C, room temperature, and 5°C.[6]
Experimental Protocols
Protocol 1: Viscosity Measurement of a Cream Formulation
Objective: To determine the viscosity of a cream formulation containing this compound.
Equipment:
-
Appropriate spindle for the expected viscosity
-
Water bath for temperature control
-
Beaker
Methodology:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Place a sufficient amount of the cream formulation into a beaker, ensuring there are no air bubbles.
-
Allow the sample to equilibrate to the desired temperature (e.g., 25°C) in a water bath.
-
Select a spindle and rotational speed appropriate for the expected viscosity. The measurement should ideally be between 20% and 80% of the torque range.
-
Immerse the spindle into the cream up to the marked level.
-
Start the viscometer and allow the reading to stabilize.
-
Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).
-
Repeat the measurement three times and calculate the average.
Protocol 2: Emulsion Stability Testing (Accelerated Aging)
Objective: To assess the stability of an emulsion containing this compound under accelerated conditions.
Equipment:
-
Stability chambers or ovens set at various temperatures (e.g., 5°C, 25°C, 40°C)
-
Glass jars with airtight lids
-
Centrifuge
Methodology:
-
Freeze-Thaw Cycling:
-
Place samples of the emulsion in glass jars and subject them to at least three cycles of freezing (e.g., -10°C for 24 hours) followed by thawing at room temperature (25°C for 24 hours).
-
After each cycle, visually inspect the samples for any signs of phase separation, crystallization, or changes in texture.
-
-
Elevated Temperature Testing:
-
Store samples of the emulsion in glass jars at elevated temperatures (e.g., 40°C) for a predetermined period (e.g., 1, 2, and 3 months).
-
At each time point, visually inspect the samples for any changes in color, odor, and for signs of phase separation. Also, measure the pH and viscosity to track any changes.
-
-
Centrifugation:
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).
-
After centrifugation, examine the sample for any signs of separation or creaming.
-
Visualizations
References
- 1. incibeauty.com [incibeauty.com]
- 2. unionkitchen.com [unionkitchen.com]
- 3. ginhong.com [ginhong.com]
- 4. nakocos.com [nakocos.com]
- 5. Non-ionic surfactants: functions and cosmetic uses [lemmel.net]
- 6. Hair Colour Cream - Temporary C-178 formulation | Kao Chemicals EU [kaochemicals-eu.com]
- 7. ulprospector.com [ulprospector.com]
- 8. AMIDET A15 - Kao Chemicals - this compound - Mild [knowde.com]
- 9. Amidet A15 — Nonionic Surfactants Kao Chemicals Europe ✅ Buy [revada-group.com]
- 10. specialchem.com [specialchem.com]
- 11. AMIDET A 15 for hair care industry | Kao Chemicals EU [kaochemicals-eu.com]
- 12. AMIDET A-15 [chemical.kao.com]
- 13. chemistscorner.com [chemistscorner.com]
- 14. martests.com [martests.com]
"TRIDECETH-2 CARBOXAMIDE MEA" analytical methods for detecting impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRIDECETH-2 CARBOXAMIDE MEA. The focus is on the analytical methods for detecting impurities to ensure the quality and safety of products.
Impurity Profile and Regulatory Limits
This compound is a non-ionic surfactant synthesized through the ethoxylation of tridecyl alcohol followed by a reaction with monoethanolamine (MEA). Due to this manufacturing process, the primary impurities of concern are residual ethylene (B1197577) oxide (EtO) and the byproduct 1,4-dioxane (B91453). Both are considered potential carcinogens and their levels in consumer products are regulated in many jurisdictions.
| Impurity | Typical Regulatory Limits in Cosmetics/Personal Care Products | Analytical Method |
| 1,4-Dioxane | ≤ 10 ppm in cosmetics; ≤ 1-2 ppm in personal care products[1][2][3] | Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)[4][5] |
| Ethylene Oxide (EtO) | Use in cosmetics is being terminated or occupational exposure limits are set to as low as 0.1 ppm (8-hour TWA)[6][7][8] | Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)[9][10] |
Analytical Methodologies: Experimental Protocols
Determination of Volatile Impurities (Ethylene Oxide and 1,4-Dioxane) by Headspace GC-MS
This method is suitable for the quantitative analysis of volatile impurities in this compound.
Experimental Workflow:
Protocol:
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer and a headspace autosampler.
-
Sample Preparation:
-
Accurately weigh approximately 1.0 g of the this compound sample into a 20 mL headspace vial.[5]
-
Add 1.0 mL of a suitable solvent (e.g., N,N-dimethylacetamide) and 0.2 mL of water.[5]
-
Spike with an appropriate internal standard solution (e.g., 1,4-dioxane-d8 (B96032) for 1,4-dioxane analysis and ethylene oxide-d4 for EtO analysis).[9][4]
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap.
-
-
Headspace Conditions:
-
GC-MS Parameters:
-
Column: DB-624 or equivalent (60 m x 0.25 mm, 1.4 µm film thickness)[9]
-
Carrier Gas: Helium or Hydrogen[9]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 14.5 °C/minute to 240 °C
-
Hold at 240 °C for a sufficient time to elute all components.[9]
-
-
Injector: Split mode (e.g., 10:1)[9]
-
MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
-
Ions for 1,4-Dioxane: m/z 88 (quantifier), 58, 43 (qualifiers)
-
Ions for Ethylene Oxide: m/z 44 (quantifier), 29, 43 (qualifiers)
-
-
Analysis of this compound and Non-Volatile Impurities by HPLC-MS
This method is suitable for the characterization of the main component and the detection of non-volatile impurities such as unreacted starting materials or byproducts from side reactions.
Experimental Workflow:
Protocol:
-
Instrumentation: High-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation:
-
Accurately weigh a suitable amount of the this compound sample.
-
Dissolve in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[11]
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 3.5 µm, 100 mm x 3 mm)[11]
-
Mobile Phase:
-
A: Water with 2 mM ammonium (B1175870) acetate[12]
-
B: Acetonitrile with 2 mM ammonium acetate[12]
-
-
Gradient:
-
Start with a suitable percentage of B (e.g., 50%) and ramp up to a high percentage of B (e.g., 100%) over a period of time (e.g., 8 minutes), then hold.[12]
-
-
Flow Rate: 0.6 mL/min[11]
-
Injection Volume: 10 µL[11]
-
-
MS Conditions:
Troubleshooting Guides
HS-GC-MS Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the GC inlet or column.- Sample overload.- Inappropriate headspace incubation temperature. | - Deactivate the inlet liner or use a liner with deactivation.- Dilute the sample.- Optimize the incubation temperature to ensure complete volatilization without degradation. |
| Inconsistent Peak Areas | - Leaky vial septa.- Inconsistent sample preparation.- Fluctuations in headspace pressure. | - Use high-quality septa and ensure proper sealing.- Ensure accurate and consistent weighing and solvent addition.- Check the autosampler for leaks and ensure consistent vial pressurization. |
| Ghost Peaks | - Carryover from a previous injection.- Contaminated carrier gas or solvent. | - Run a blank solvent injection after a high-concentration sample.- Use high-purity gas and solvents. Check gas lines for contamination. |
| Low Sensitivity | - Sub-optimal headspace conditions.- MS source is dirty.- Incorrect SIM ions selected. | - Optimize incubation time and temperature.- Clean the MS ion source.- Verify the quantifier and qualifier ions for the target analytes. |
HPLC-MS Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Backpressure | - Clogged column frit or tubing.- Sample precipitation in the column. | - Reverse-flush the column (if permissible by the manufacturer).- Filter all samples and mobile phases.- Ensure the sample is fully dissolved in the mobile phase. |
| Variable Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for stable temperature control.- Replace the column if it has exceeded its lifetime. |
| Poor Peak Shape | - Column overload.- Incompatibility between sample solvent and mobile phase. | - Reduce the injection volume or sample concentration.- Dissolve the sample in the initial mobile phase whenever possible. |
| Low MS Signal | - Ion suppression from the sample matrix.- Dirty ESI source.- Incorrect MS parameters. | - Dilute the sample.- Optimize sample preparation to remove interfering matrix components.- Clean the ESI probe and ion transfer optics.- Optimize source parameters (e.g., capillary voltage, gas flow). |
Frequently Asked Questions (FAQs)
Q1: What are the most critical impurities to monitor in this compound?
A1: The most critical impurities are ethylene oxide and 1,4-dioxane, which are byproducts of the ethoxylation process. Both are classified as potential human carcinogens, and their levels are strictly regulated in cosmetic and personal care products.
Q2: Why is headspace GC-MS the preferred method for analyzing ethylene oxide and 1,4-dioxane?
A2: Headspace GC-MS is ideal for these compounds because they are volatile. The headspace technique allows for the analysis of the vapor phase above the sample, which effectively separates the volatile impurities from the non-volatile surfactant matrix. This minimizes contamination of the GC system and provides a clean sample for analysis. The mass spectrometer provides high selectivity and sensitivity for accurate identification and quantification.
Q3: Can I use HPLC with UV detection for the analysis of this compound?
A3: this compound lacks a strong UV chromophore, making UV detection challenging and often not sensitive enough for impurity analysis. More universal detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometry (MS) are recommended for HPLC analysis of this and similar non-ionic surfactants.
Q4: How can I confirm the structure of this compound?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. 1H and 13C NMR can provide detailed information about the different functional groups present in the molecule, including the tridecyl chain, the ethoxy groups, and the carboxamide MEA moiety.[13][14]
Q5: What should I do if I observe unexpected peaks in my chromatogram?
A5: First, ensure the peaks are not from the blank (solvent or system contamination). If the peaks are from the sample, they could be other impurities from the raw materials, side-reaction products, or degradation products. HPLC-MS is particularly useful in this case as the mass-to-charge ratio can help in the tentative identification of these unknown components. Further investigation using techniques like tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) may be necessary for definitive identification.
References
- 1. HPLC-NMR of fatty alcohol ethoxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfachemic.com [alfachemic.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. youngin.com [youngin.com]
- 6. aiha.org [aiha.org]
- 7. osha.gov [osha.gov]
- 8. mccrarencompliance.com [mccrarencompliance.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. epa.gov [epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. aocs.org [aocs.org]
"TRIDECETH-2 CARBOXAMIDE MEA" degradation pathways and shelf-life improvement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRIDECETH-2 CARBOXAMIDE MEA. The information provided is intended to assist in identifying and resolving potential issues related to the degradation and shelf-life of this non-ionic surfactant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in formulations?
This compound is a non-ionic surfactant used in a variety of cosmetic and pharmaceutical formulations.[1][2] Its primary functions include acting as a cleansing agent, foam booster, and viscosity controller.[1][2][3] Due to its neutral charge, it exhibits excellent stability in hard water and across a wide pH range, making it a versatile ingredient in products for sensitive skin.[4][5]
Q2: What are the expected degradation pathways for this compound?
The degradation of this compound is primarily expected to occur via two main pathways:
-
Hydrolysis of the Amide Bond: The amide linkage can undergo hydrolysis, particularly under acidic or basic conditions, to yield trideceth-2 carboxylic acid and monoethanolamine (MEA).
-
Oxidation of the Polyoxyethylene Chain: The ethoxylated portion of the molecule is susceptible to oxidation, which can lead to chain cleavage and the formation of various degradation byproducts, including aldehydes, ketones, and carboxylic acids.
Q3: What factors can influence the stability and shelf-life of this compound?
Several factors can impact the stability of this compound in a formulation:
-
pH: Extreme pH values (both acidic and basic) can accelerate the hydrolysis of the amide bond.
-
Temperature: Elevated temperatures can increase the rate of both hydrolysis and oxidation.
-
Presence of Oxidizing Agents: Contact with oxidizing agents, such as peroxides or metal ions, can promote the degradation of the polyoxyethylene chain.
-
Light Exposure: UV radiation can initiate and accelerate oxidative degradation pathways.
-
Microbial Contamination: Although less common for this type of surfactant, microbial growth can lead to enzymatic degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Troubleshooting Steps & Analytical Investigations |
| Decrease in Viscosity | - Hydrolysis of the amide bond, leading to a loss of the molecule's thickening properties. - Cleavage of the polyoxyethylene chain via oxidation. | - Measure pH: A significant shift in pH may indicate hydrolysis. - HPLC Analysis: Use a stability-indicating HPLC method to quantify the parent compound and detect the formation of trideceth-2 carboxylic acid and MEA. - Viscometry: Track viscosity changes over time under controlled storage conditions. |
| Change in pH | - Hydrolysis of the amide bond, which can release acidic (trideceth-2 carboxylic acid) or basic (MEA) species, altering the formulation's pH. | - Titration: Perform acid-base titration to determine the concentration of acidic or basic degradation products. - HPLC-MS/GC-MS: Identify and quantify the specific acidic and basic degradation products. |
| Discoloration (e.g., Yellowing) | - Oxidation of the polyoxyethylene chain, leading to the formation of chromophoric degradation products. | - UV-Vis Spectroscopy: Monitor for changes in the UV-Vis spectrum, which may indicate the formation of new chromophores. - Forced Degradation Studies: Expose the material to oxidative stress (e.g., H2O2) to confirm if discoloration is linked to oxidation. |
| Phase Separation or Cloudiness | - Significant degradation leading to the formation of insoluble byproducts. - Changes in the hydrophilic-lipophilic balance (HLB) of the surfactant due to degradation. | - Microscopy: Visually inspect the formulation for signs of phase separation or precipitation. - Particle Size Analysis: Measure changes in droplet or particle size distribution over time. |
Shelf-Life Improvement Strategies
To enhance the shelf-life of formulations containing this compound, consider the following strategies:
| Strategy | Description |
| pH Control | Maintain the formulation pH within a neutral range (typically 6-8) to minimize the rate of amide hydrolysis. Use appropriate buffering agents to stabilize the pH. |
| Temperature Management | Store the product at controlled room temperature and avoid exposure to extreme heat. |
| Antioxidant Addition | Incorporate antioxidants such as BHT (butylated hydroxytoluene), BHA (butylated hydroxyanisole), or tocopherol (Vitamin E) to inhibit the oxidative degradation of the polyoxyethylene chain. |
| Chelating Agents | Add chelating agents like EDTA (ethylenediaminetetraacetic acid) and its salts to sequester metal ions that can catalyze oxidative reactions. |
| Light Protection | Package the final product in opaque or amber-colored containers to protect it from UV radiation. |
| Use of Preservatives | While this compound itself is not highly susceptible to microbial attack, the overall formulation should be adequately preserved to prevent microbial growth that could indirectly affect stability. |
Experimental Protocols
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This method is designed to separate and quantify this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Solvent A: Water (with 0.1% formic acid for better peak shape)
-
Solvent B: Acetonitrile (with 0.1% formic acid)
-
Gradient: Start with a higher concentration of Solvent A and gradually increase the concentration of Solvent B over the run time.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV detector at 210 nm or an Evaporative Light Scattering Detector (ELSD) for better detection of non-chromophoric compounds.
-
Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Forced degradation samples should be analyzed to demonstrate that the method can separate the parent compound from its degradation products.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products
This method is suitable for identifying volatile degradation products that may arise from the oxidation of the polyoxyethylene chain.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) to elute all components.
-
Injector: Split/splitless injector at a temperature of 250°C.
-
Detector: Mass spectrometer operating in electron ionization (EI) mode.
-
Sample Preparation: For liquid samples, a direct injection or headspace analysis can be performed. For solid or semi-solid samples, solvent extraction followed by concentration may be necessary. Derivatization may be required for non-volatile degradation products to make them amenable to GC analysis.
-
Data Analysis: Identify compounds by comparing their mass spectra to a library (e.g., NIST).
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound formulations.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. incibeauty.com [incibeauty.com]
- 3. This compound - Cosmetic Analysis [cosmeticanalysis.com]
- 4. Non-Ionic Surfactants in Personal Care Products [tjcy.com]
- 5. Non-ionic surfactants: functions and cosmetic uses [lemmel.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. biopharminternational.com [biopharminternational.com]
"TRIDECETH-2 CARBOXAMIDE MEA" foam control and reduction in formulations
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of TRIDECETH-2 CARBOXAMIDE MEA, focusing on its role in foam generation and stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in a formulation?
A1: this compound is a non-ionic surfactant primarily used as a foam booster, thickener, and emulsifier in cosmetic and personal care formulations.[1][2][3][4][5] Its molecular structure allows it to stabilize foam, increase viscosity, and improve the overall texture and stability of products like shampoos and body washes.[3][5]
Q2: I am experiencing excessive foaming in my formulation containing this compound. I thought it was for foam control. What could be the issue?
A2: There may be a misunderstanding of the ingredient's primary function. This compound is consistently documented as a foam booster , meaning it enhances and stabilizes foam.[1][2][5] If you are experiencing excessive foaming, it is likely that this compound is contributing to this effect. For foam reduction, you would typically use an anti-foaming agent or a defoamer.[6]
Q3: Can this compound ever act as a foam control agent?
A3: While this compound is primarily a foam booster, some non-ionic surfactants can exhibit anti-foaming properties under very specific conditions, such as above their cloud point temperature where they phase separate.[7] However, this is a general principle for the surfactant class and not a documented application for this compound. Its intended use in formulations is to enhance foam.
Q4: What is the typical concentration range for this compound in a formulation?
A4: The concentration of this compound can vary depending on the desired viscosity and foam level. It is recommended to consult the supplier's technical data sheet for specific concentration guidelines for your application. As a starting point, concentrations can range from 1% to 10%, but optimization is necessary for each specific formulation.
Q5: Are there any known incompatibilities for this compound?
A5: this compound is generally compatible with a wide range of cosmetic ingredients. However, as with any formulation, it is crucial to conduct stability testing. Pay close attention to interactions with other surfactants, polymers, and active ingredients that could affect viscosity and foam stability.[8]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound, assuming the goal is a stable formulation with controlled foaming properties.
| Issue | Potential Cause | Troubleshooting Steps |
| Excessive Foaming | This compound is functioning as intended as a foam booster. | - Reduce the concentration of this compound.- Consider replacing it with a lower-foaming non-ionic surfactant.- Introduce a suitable anti-foaming agent or defoamer into your formulation.[6] |
| Poor Foam Stability | - Insufficient concentration of this compound.- Incompatibility with other ingredients.- Incorrect formulation pH. | - Incrementally increase the concentration of this compound.- Evaluate the impact of other surfactants and polymers on foam structure.- Adjust the pH of the formulation to the optimal range for your surfactant system. |
| Unexpected Change in Viscosity | - Interaction with other ingredients (e.g., essential oils, active ingredients).- Significant shift in formulation pH. | - Review the compatibility of all ingredients.- Measure and adjust the pH of the final formulation.- Ensure proper hydration of any gums or polymers used as thickeners.[8] |
| Product Separation or Instability | - Inadequate emulsification.- Incorrect ratio of oil and water phases.- Incompatibility of ingredients. | - Optimize the concentration of this compound and any co-emulsifiers.- Adjust the surfactant-to-oil ratio.- Conduct thorough stability testing at various temperatures.[9] |
Experimental Protocols
Protocol: Evaluation of Foam Properties (Ross-Miles Method Adaptation)
This method is a standard procedure for measuring foam height and stability.
Objective: To quantify the foam generation and stability of a formulation containing this compound.
Apparatus:
-
1000 mL graduated cylinder with a stopper
-
Pipettes
-
Stopwatch
-
Thermometer
Procedure:
-
Prepare the formulation containing this compound.
-
Bring the formulation to a specified temperature (e.g., 25°C).
-
Pour 200 mL of the formulation into the 1000 mL graduated cylinder.
-
Securely place the stopper on the cylinder.
-
Invert the cylinder 10 times in a standardized manner (e.g., one inversion per second).
-
Immediately after the final inversion, place the cylinder on a level surface and start the stopwatch.
-
Record the initial foam height in milliliters at time t=0.
-
Record the foam height at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
Data Presentation:
The results can be summarized in a table for easy comparison between different formulations.
| Formulation ID | This compound Conc. (%) | Initial Foam Height (mL) | Foam Height at 1 min (mL) | Foam Height at 5 min (mL) |
| F-01 | 2.0 | 250 | 245 | 230 |
| F-02 | 4.0 | 450 | 440 | 425 |
| Control (No TCM) | 0.0 | 50 | 40 | 20 |
Visualizations
Caption: Mechanism of foam boosting by this compound.
Caption: Troubleshooting workflow for foam-related issues.
References
- 1. AMIDET A15 - Kao Chemicals - this compound - Mild [knowde.com]
- 2. ulprospector.com [ulprospector.com]
- 3. Buy this compound | 107628-04-6 [smolecule.com]
- 4. AMIDET A 15 for hair care industry | Kao Chemicals EU [kaochemicals-eu.com]
- 5. Nonionic surfactants ✅ Product Catalog from Revada [revada-group.com]
- 6. brewerint.com [brewerint.com]
- 7. researchgate.net [researchgate.net]
- 8. Foaming formulas with stability problems, Blog, cosmetic science workshops, Workshops, Institute of Personal Care Science [personalcarescience.com.au]
- 9. Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures - MB Cosmetics Academy [mbcosmeticsacademy.com]
"TRIDECETH-2 CARBOXAMIDE MEA" addressing skin irritation in topical applications
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of TRIDECETH-2 CARBOXAMIDE MEA in topical formulations, with a specific focus on addressing and mitigating skin irritation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function in topical formulations?
A1: this compound is a non-ionic surfactant. In cosmetic and topical formulations, it primarily functions as a foam booster, viscosity controlling agent, and surfactant to improve the texture and stability of products.[1] It is a synthetic ingredient commonly found in hair coloring and bleaching products.[2]
Q2: What are the primary concerns associated with the use of this compound in topical applications?
A2: The primary concern is its potential to cause skin irritation.[3][4] Allergic contact dermatitis has also been reported in association with its use in hair dyes.[5] Regulatory and safety bodies like the Cosmetic Ingredient Review (CIR) Expert Panel have concluded that it is safe for use when formulated to be non-irritating. However, it is recommended that it not be used in products containing N-nitroso compounds due to the potential for nitrosamine (B1359907) formation.[6] Additionally, there are concerns about potential contamination with ethylene (B1197577) oxide and 1,4-dioxane, which are byproducts of its manufacturing process.[2]
Q3: Is there quantitative data available on the skin irritation potential of this compound?
A3: Yes, quantitative data is available from an in-vivo study on a product containing this compound. The study, conducted on rabbits, reported observable skin reactions. A summary of this data is provided in the "Quantitative Data Summary" section of this guide.
Q4: How can I minimize the skin irritation potential of formulations containing this compound?
A4: Several strategies can be employed to mitigate skin irritation. These include optimizing the concentration of this compound, using it in combination with other milder surfactants, incorporating anti-irritant ingredients, and carefully controlling the pH of the final formulation. Detailed strategies are discussed in the "Troubleshooting Guide."
Quantitative Data Summary
The following table summarizes the in-vivo skin irritation data for a formulation containing this compound, as reported by the Australian Industrial Chemicals Introduction Scheme (AICIS).
| Test Animal | Observation Time | Mean Erythema Score | Mean Oedema Score | Observations |
| Rabbit (n=3) | 24 hours | 3.3 | 3.3 | Slight eschar formation, fissuring of the skin, and severe oedema were observed in all three animals. |
| Rabbit (n=3) | 48 hours | 2.7 | 3.3 | Effects had not resolved. |
| Rabbit (n=3) | 72 hours | 3.3 | 3.3 | Effects had not resolved. |
| Rabbit (n=3) | Day 21 | - | - | Very slight oedema was noted in two animals and very slight erythema in all three animals. |
Experimental Protocols
In-Vivo Skin Irritation Assay (General Protocol based on OECD 404)
This protocol provides a general methodology for assessing the skin irritation potential of a topical formulation containing this compound.
-
Test System: Healthy, young adult albino rabbits.
-
Housing: Animals are individually housed in controlled environmental conditions.
-
Preparation of Test Site: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of each animal is clipped.
-
Application of Test Substance: A 0.5 mL aliquot of the test formulation is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.
-
Exposure Duration: The patch is left in place for 4 hours.
-
Observation: After patch removal, the skin is examined for erythema and oedema at 1, 24, 48, and 72 hours. Skin reactions are scored according to a standardized grading scale (e.g., Draize scale).
-
Data Analysis: The mean scores for erythema and oedema are calculated for each observation time point.
In-Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD 439)
This in-vitro method is a validated alternative to animal testing for the assessment of skin irritation.
-
Test System: A commercially available Reconstructed Human Epidermis (RhE) model.
-
Preparation: The RhE tissues are pre-incubated in a sterile, defined culture medium.
-
Application of Test Substance: A precise amount of the test formulation is applied topically to the surface of the RhE tissue.
-
Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C.
-
Post-Exposure and Viability Assessment: Following exposure, the test substance is removed by rinsing. The tissue viability is then determined using a quantitative assay, such as the MTT assay, which measures mitochondrial activity.
-
Data Analysis: The viability of the treated tissues is expressed as a percentage of the viability of the negative control tissues. A reduction in viability below a certain threshold (e.g., 50%) indicates a potential for skin irritation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High irritation scores in pre-clinical testing. | Concentration of this compound is too high. | Reduce the concentration of this compound to the lowest effective level. |
| Interaction with other formulation components. | Evaluate the irritation potential of the base formulation without this compound. Consider replacing other potentially irritating ingredients. | |
| pH of the formulation is outside the optimal range for skin. | Adjust the pH of the final formulation to be within the range of 4.5-6.0 to minimize disruption of the skin's acid mantle. | |
| Phase separation or instability of the formulation. | Imbalance in the surfactant system. | Optimize the ratio of this compound to other co-surfactants and emulsifiers. |
| Improper manufacturing process. | Ensure proper homogenization and temperature control during the manufacturing process. | |
| Unexpected changes in viscosity. | Interaction between this compound and other thickeners. | Evaluate the compatibility of this compound with the chosen thickening agents. Consider alternative thickeners. |
Visualizations
Caption: General signaling pathway for surfactant-induced skin irritation.
Caption: Experimental workflows for in-vivo and in-vitro skin irritation testing.
References
Technical Support Center: TRIDECETH-2 CARBOXAMIDE MEA and Formulation Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on the stability of formulations containing TRIDECETH-2 CARBOXAMIDE MEA.
Troubleshooting Guide: Temperature-Related Formulation Instability
Formulations containing the non-ionic surfactant this compound can exhibit sensitivity to temperature fluctuations. Below are common issues and systematic approaches to resolving them.
| Observed Issue | Potential Cause | Recommended Action |
| Phase Separation (Creaming or Sedimentation) | Temperature fluctuations during shipping or storage can disrupt the emulsion.[1] | - Conduct freeze-thaw cycle testing to assess emulsion stability. - Optimize the concentration of this compound. - Consider adding a co-emulsifier or stabilizer. |
| Decreased Viscosity at Elevated Temperatures | Weakening of the surfactant's thickening network at higher temperatures. | - Evaluate the formulation's viscosity at a range of temperatures to identify the critical point. - Incorporate a secondary thickening agent that is less temperature-sensitive. |
| Increased Viscosity or Gelling at Low Temperatures | Changes in the hydration of the ethoxylated chains of the non-ionic surfactant at colder temperatures. | - If gelling occurs, gently warm the formulation to 45-50°C with moderate agitation to restore homogeneity. - Determine the formulation's rheological profile at various temperatures. |
| Cloudiness or Haziness (Loss of Clarity) | The formulation may be approaching its cloud point, where the non-ionic surfactant becomes less soluble. This is particularly relevant for clear formulations. | - Measure the cloud point of the formulation. - If the cloud point is too low, consider adding a hydrotrope or adjusting the surfactant system. |
| Crystallization or Precipitation | One or more components of the formulation are coming out of solution at low temperatures. | - Perform freeze-thaw stability testing, observing for crystal formation upon thawing. - Evaluate the solubility of all ingredients at the lower end of the expected storage temperature range. |
| Changes in Color or Odor | Temperature-accelerated degradation of one or more ingredients in the formulation. | - Conduct accelerated stability testing at elevated temperatures (e.g., 40°C) to predict long-term stability. - Ensure the primary packaging protects the formulation from light and air, which can exacerbate degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for formulations containing this compound?
A1: While specific formulation characteristics will dictate the optimal storage conditions, a general recommendation for products containing this compound is to store them between 15°C and 35°C.[2]
Q2: My formulation with this compound became thick and hazy after being stored in a cold environment. What should I do?
A2: Exposure to low temperatures can cause temporary changes in the appearance and viscosity of formulations with this ingredient. It is recommended to gently warm the product to 45–50°C and apply moderate agitation to restore its original state.[2] It is also advisable to perform freeze-thaw cycle testing during development to ensure the formulation can recover from such conditions.
Q3: Can temperature affect the viscosity of my formulation containing this compound?
A3: Yes, temperature can significantly impact the viscosity. For some non-ionic surfactants, viscosity may decrease as temperature rises.[3] However, in some systems, an increase in temperature can lead to a slight increase in viscosity due to changes in micellar structure and hydrophobic interactions.[4] It is crucial to test the viscosity of your specific formulation across the expected temperature range of storage and use.
Q4: What is a "cloud point" and why is it important for formulations with this compound?
A4: The cloud point is the temperature at which a non-ionic surfactant becomes insoluble in water, leading to a cloudy appearance.[3] This is a critical parameter for transparent or translucent formulations, as exceeding the cloud point will negatively impact the product's aesthetics and stability.
Q5: How does this compound contribute to the stability of a formulation?
A5: this compound is a non-ionic surfactant that acts as an emulsifier, thickener, and foam booster.[5] It enhances formulation stability by reducing the interfacial tension between oil and water phases, which helps to create and maintain a stable emulsion.[5] In some systems, such as clear conditioning shampoos, it can help maintain clarity by reducing the droplet size of silicones, preventing their coalescence and subsequent loss of transparency.[6]
Quantitative Data
The following table presents hypothetical data illustrating the potential impact of temperature on the viscosity of a shampoo formulation containing 5% this compound. This data is for illustrative purposes only and actual results will vary depending on the complete formulation.
| Temperature (°C) | Viscosity (cP) | Observations |
| 5 | 8500 | Product is slightly hazy. |
| 15 | 7200 | Product is clear. |
| 25 | 7500 | Product is clear. |
| 35 | 7800 | Product is clear. |
| 45 | 6500 | Product begins to show a slight haze (approaching cloud point). |
Experimental Protocols
Accelerated Stability Testing
Objective: To predict the long-term stability of a formulation by subjecting it to elevated temperature conditions.
Methodology:
-
Prepare a minimum of three samples of the formulation in its final intended packaging.
-
Place the samples in a stability chamber maintained at a constant temperature, typically 40°C ± 2°C, and a controlled relative humidity, often 75% ± 5%.
-
Evaluate the samples at predetermined time points (e.g., 2, 4, 8, and 12 weeks).
-
At each time point, assess the following parameters and compare them to a control sample stored at room temperature (20-25°C):
-
Physical Appearance: Color, odor, clarity, and phase separation.
-
pH
-
Viscosity
-
Microbiological analysis
-
Freeze-Thaw Cycle Testing
Objective: To assess the stability of a formulation when subjected to extreme temperature fluctuations that may occur during shipping and storage.
Methodology:
-
Prepare at least three samples of the formulation in its final packaging.
-
Place the samples in a freezer at a temperature of -10°C to -20°C for 24 hours.
-
Remove the samples from the freezer and allow them to thaw at room temperature (20-25°C) for 24 hours.
-
This completes one freeze-thaw cycle.
-
Repeat this cycle for a minimum of three cycles.
-
After the final cycle, visually inspect the samples for any signs of instability, such as phase separation, crystallization, or changes in texture.
-
Measure the pH and viscosity and compare these values to a control sample that has not undergone freeze-thaw cycling.
Visualizations
Caption: A logical workflow for troubleshooting formulation instability.
Caption: Impact of temperature on an oil-in-water emulsion stabilized by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Cosmetic emulsion separation [personalcarescience.com.au]
- 3. Nonionic surfactant and temperature effects on the viscosity of hydrophobically modified hydroxyethyl cellulose solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Surfactant - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
"TRIDECETH-2 CARBOXAMIDE MEA" troubleshooting viscosity inconsistencies
Welcome to the Technical Support Center for TRIDECETH-2 CARBOXAMIDE MEA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand viscosity inconsistencies in their formulations.
Troubleshooting Guide: Viscosity Inconsistencies
This guide provides a systematic approach to identifying and resolving common viscosity issues encountered during formulation development with this compound.
Question: My formulation's viscosity is lower than expected. What are the potential causes and how can I fix it?
Answer: Low viscosity can stem from several factors. Systematically investigate the following:
-
Concentration of this compound:
-
Possible Cause: The concentration may be too low to achieve the desired thickening.
-
Recommendation: Incrementally increase the concentration of this compound and monitor the viscosity at each step.
-
-
pH of the Formulation:
-
Possible Cause: The pH of your system may not be optimal for the viscosity-building properties of the surfactant.
-
Recommendation: Measure the current pH of your formulation. Adjust the pH in small increments (e.g., ±0.5) using a suitable acid or base (e.g., citric acid, sodium hydroxide) and measure the viscosity at each point to determine the optimal pH range.
-
-
Presence of Other Ingredients:
-
Possible Cause: Other components in your formulation, such as certain solvents or co-surfactants, could be depressing the viscosity.
-
Recommendation: Review your formulation for any ingredients known to reduce viscosity. If possible, prepare simpler formulations with fewer components to isolate the ingredient causing the issue.
-
Question: My formulation's viscosity is higher than expected. How can I resolve this?
Answer: High viscosity can lead to difficulties in processing and application. Consider the following causes and solutions:
-
Concentration of this compound:
-
Possible Cause: The concentration of the surfactant may be too high.
-
Recommendation: Gradually decrease the concentration of this compound until the target viscosity is reached.
-
-
Electrolyte Concentration:
-
Possible Cause: The presence of salts or ions in your formulation can significantly increase the viscosity of non-ionic surfactants.[1][2]
-
Recommendation: Analyze your formulation for the presence of electrolytes. If salts are a necessary component, you may need to reduce their concentration or select a different grade of this compound if available.
-
-
Temperature:
-
Possible Cause: The viscosity of surfactant solutions can be temperature-dependent.
-
Recommendation: Measure the viscosity at different temperatures to understand its temperature sensitivity. Ensure that your manufacturing and storage conditions are consistent.
-
Question: I am observing batch-to-batch variability in viscosity. What should I investigate?
Answer: Inconsistent viscosity across different batches is a common challenge. A logical investigation is key:
-
Raw Material Quality:
-
Possible Cause: Variations in the quality or concentration of raw materials, including this compound, can lead to inconsistencies.
-
Recommendation: Request certificates of analysis for each batch of raw materials. Perform quality control checks on incoming materials.
-
-
Manufacturing Process Parameters:
-
Possible Cause: Inconsistent mixing speed, time, or temperature during manufacturing can affect the final viscosity.
-
Recommendation: Standardize and document all manufacturing process parameters. Ensure that these parameters are strictly followed for each batch.
-
-
Order of Addition:
-
Possible Cause: The order in which ingredients are added can influence their interaction and the final product's properties.
-
Recommendation: Establish a fixed and validated order of addition for all components in your formulation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in a formulation?
A1: this compound is a non-ionic surfactant that primarily functions as a viscosity controlling agent and a foam booster.[3][4][5][6] It helps to thicken aqueous systems and improve the quality and stability of foam.
Q2: How does pH affect the viscosity of formulations containing this compound?
A2: The viscosity of formulations with non-ionic surfactants like this compound can be pH-dependent. The molecule's conformation and its interactions with other components can change with pH, which in turn can affect the micellar structure and the overall viscosity. It is crucial to determine the optimal pH range for your specific formulation to ensure consistent viscosity.
Q3: Can the presence of salts impact the performance of this compound?
A3: Yes, the presence of electrolytes (salts) can significantly influence the viscosity of formulations containing ethoxylated surfactants.[7] Ions from salts can interact with the surfactant molecules, leading to changes in micelle size and shape, which often results in an increase in viscosity.[8]
Q4: Is this compound compatible with other types of surfactants?
A4: As a non-ionic surfactant, this compound is generally compatible with anionic, cationic, and amphoteric surfactants.[9] This allows for the development of mixed surfactant systems to achieve desired performance characteristics.
Q5: What is a typical concentration range for this compound?
A5: The effective concentration of this compound can vary significantly depending on the desired viscosity, the other ingredients in the formulation, and the intended application. It is recommended to start with a low concentration (e.g., 1-2%) and incrementally increase it to achieve the target viscosity.
Data Presentation
Table 1: Hypothetical Influence of Concentration and pH on Formulation Viscosity (at 25°C)
| This compound Conc. (% w/w) | pH | Viscosity (cP) | Observations |
| 2.0 | 5.5 | 1500 | Low viscosity, clear solution. |
| 2.0 | 6.5 | 2500 | Moderate viscosity, clear solution. |
| 2.0 | 7.5 | 2200 | Slight decrease in viscosity. |
| 4.0 | 5.5 | 3500 | Increased viscosity, clear solution. |
| 4.0 | 6.5 | 5500 | Optimal viscosity, clear and stable. |
| 4.0 | 7.5 | 5100 | Viscosity slightly lower than optimal. |
| 6.0 | 6.5 | 8000 | High viscosity, may be difficult to handle. |
Note: This data is hypothetical and intended for illustrative purposes only. Actual results will vary based on the specific formulation.
Experimental Protocols
Protocol for Viscosity Measurement
-
Objective: To determine the viscosity of a formulation containing this compound.
-
Apparatus:
-
Rotational viscometer (e.g., Brookfield type) with appropriate spindles.
-
Temperature-controlled water bath or chamber.
-
Beakers and other standard laboratory glassware.
-
Calibrated pH meter.
-
-
Procedure:
-
Prepare the formulation according to the established protocol, ensuring all components are fully dissolved and homogenized.
-
Allow the formulation to equilibrate to the desired temperature (e.g., 25°C ± 0.5°C) in the temperature-controlled bath for at least 1 hour.
-
Select an appropriate spindle and rotational speed for the viscometer based on the expected viscosity range.
-
Immerse the spindle into the formulation to the marked level.
-
Allow the spindle to rotate for a set period (e.g., 60 seconds) to obtain a stable reading.
-
Record the viscosity reading in centipoise (cP).
-
Repeat the measurement three times and calculate the average viscosity.
-
If evaluating the effect of pH, adjust the pH of the formulation using a suitable acid or base, and repeat steps 2-7.
-
References
- 1. EP0574086A2 - Alkyl sulfates as viscosity modifiers in anionic surfactant compositions - Google Patents [patents.google.com]
- 2. Parabolic Viscosity Behavior of NaCl-Thickened Surfactant Systems upon Temperature Change - PMC [pmc.ncbi.nlm.nih.gov]
- 3. incibeauty.com [incibeauty.com]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. This compound - Cosmetic Analysis [cosmeticanalysis.com]
- 6. specialchem.com [specialchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Non-ionic surfactants [nouryon.com]
Validation & Comparative
A Comparative Guide to TRIDECETH-2 CARBOXAMIDE MEA and Other Non-Ionic Surfactants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of TRIDECETH-2 CARBOXAMIDE MEA against other commonly used non-ionic surfactants: Cocamide MEA, Decyl Glucoside, and Polysorbate 80. The information presented is intended to assist in the selection of appropriate surfactants for various research, development, and formulation applications.
Introduction to Non-Ionic Surfactants
Non-ionic surfactants are surface-active agents that do not have an electrical charge on their hydrophilic head group. This characteristic generally makes them good emulsifiers, wetting agents, and foam stabilizers, and they are often less irritating to the skin than their ionic counterparts. They are widely used in cosmetics, pharmaceuticals, and various industrial applications.[1]
This compound is a synthetic non-ionic surfactant.[2] It functions as a viscosity-controlling agent, thickener, foam booster, and emulsifier in cosmetic formulations.[3][4] It is an ethoxylated compound, meaning it has been reacted with ethylene (B1197577) oxide, which can enhance its water solubility and emulsifying properties.[2]
Cocamide MEA (Cocamide Monoethanolamine) is a non-ionic surfactant derived from coconut oil fatty acids and monoethanolamine.[5][6] It is well-known for its excellent viscosity-building and foam-stabilizing properties in anionic-based systems like shampoos and body washes.[7]
Decyl Glucoside is a mild, natural non-ionic surfactant derived from renewable resources such as corn and coconuts.[8][9] It is recognized for its excellent foaming capacity and gentleness, making it suitable for products intended for sensitive skin.[8][9]
Polysorbate 80 is a polyethoxylated sorbitan (B8754009) ester and a widely used non-ionic surfactant and emulsifier in foods, cosmetics, and pharmaceuticals.[3] It is particularly effective as an oil-in-water emulsifier and solubilizer.
Performance Data Comparison
The following tables summarize key performance parameters for the selected non-ionic surfactants. This data has been compiled from various technical sources. It is important to note that specific values can vary depending on the exact experimental conditions (e.g., temperature, pH, water hardness, and concentration).
| Surfactant | This compound | Cocamide MEA | Decyl Glucoside | Polysorbate 80 |
| Chemical Class | Ethoxylated Carboxamide | Fatty Acid Alkanolamide | Alkyl Polyglucoside | Polyethoxylated Sorbitan Ester |
| Source | Synthetic | Primarily Plant-derived (Coconut Oil) | Plant-derived (Corn, Coconut) | Synthetic/Plant-derived |
| HLB Value | Not available | 13.5[3] | 13-15[10] | 15[8] |
| Critical Micelle Concentration (CMC) | Not available | 0.556 mM[11] | Not available | 0.012 mM[3] |
| Surface Tension at CMC (mN/m) | Not available | 65.28[11] | Not available | ~38[12] |
| Primary Functions | Viscosity control, Thickening, Foam boosting, Emulsifying[3][4] | Viscosity building, Foam stabilization[7] | Mild cleansing, Foaming[8][9] | Emulsifying, Solubilizing |
| Performance Attribute | This compound | Cocamide MEA | Decyl Glucoside | Polysorbate 80 |
| Foaming Properties | Good foam boosting and stabilization. | Excellent foam stabilization, enhances foam in anionic systems.[7] | Excellent, stable, and dense foam.[8][9] | Generally low to moderate foaming. |
| Viscosity Building | Effective thickener. | Excellent viscosity builder, can create thick gels (100 to 50,000 cPs).[7] | Does not significantly increase viscosity. | Can increase viscosity, typically in the range of 300-500 cP at 25°C.[2][10] |
| Mildness | Generally considered mild. | Considered mild. | Very mild, suitable for sensitive skin.[8][9] | Generally considered mild and non-irritating. |
| Biodegradability | Information not readily available. | Readily biodegradable. | Readily biodegradable.[12] | Information not readily available. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Critical Micelle Concentration (CMC) Determination by Pyrene (B120774) Fluorescence
The CMC of a surfactant can be determined using a fluorescent probe like pyrene. This method relies on the change in the fluorescence spectrum of pyrene upon its incorporation into the hydrophobic core of micelles.
Protocol:
-
Prepare a stock solution of the surfactant in deionized water.
-
Prepare a series of dilutions of the surfactant stock solution.
-
Add a small, fixed amount of a pyrene solution in a volatile solvent (e.g., ethanol) to each dilution and allow the solvent to evaporate. This results in a constant concentration of pyrene in each surfactant solution.[13]
-
Excite the pyrene at a specific wavelength (e.g., 334 nm) using a fluorescence spectrometer.[13]
-
Record the emission spectrum (e.g., from 350 to 450 nm).[13]
-
Determine the ratio of the fluorescence intensities of the first and third vibronic peaks (I1/I3).
-
Plot the I1/I3 ratio as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve.
Surface Tension Measurement by Wilhelmy Plate Method
The Wilhelmy plate method is a common technique for measuring the surface tension of a liquid at the air-liquid interface.
Protocol:
-
A thin platinum plate is suspended from a microbalance.
-
The plate is lowered until it is in contact with the surface of the surfactant solution.
-
The force exerted on the plate by the surface tension of the liquid is measured by the microbalance.
-
The surface tension (γ) is calculated using the Wilhelmy equation: γ = F / (l * cosθ), where F is the measured force, l is the wetted perimeter of the plate, and θ is the contact angle between the liquid and the plate (for a clean platinum plate, θ is often assumed to be 0).
-
To determine the surface tension at the CMC, measurements are taken for a range of surfactant concentrations, and the surface tension is plotted against the logarithm of the concentration. The point at which the surface tension becomes relatively constant is the CMC.
Foam Stability Assessment by Ross-Miles Method (ASTM D1173)
The Ross-Miles method is a standardized procedure for evaluating the foaming properties of surfactants.[14]
Protocol:
-
A specified volume of the surfactant solution is placed in a jacketed glass column of standardized dimensions.[14]
-
A second, specified volume of the same solution is allowed to fall from a standardized height through a pipette onto the surface of the initial solution, generating foam.[14]
-
The initial height of the foam generated is measured immediately after all the solution has fallen from the pipette.[14]
-
The foam height is then measured at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[14]
-
The results are reported as the initial foam height and the foam height at subsequent time points.
Viscosity Measurement using a Rotational Viscometer
A rotational viscometer measures the torque required to rotate a spindle immersed in a fluid at a constant speed.
Protocol:
-
Place the surfactant solution in a temperature-controlled sample cup.
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the solution.
-
Immerse the spindle in the solution to the specified depth.
-
Allow the solution to equilibrate to the desired temperature.
-
Start the viscometer and record the torque reading once it has stabilized.
-
The viscosity is calculated from the torque, the spindle geometry, and the rotational speed.
-
For a comprehensive analysis, measurements can be taken at various shear rates (by changing the rotational speed) to create a viscosity curve.
Visualizations
Surfactant Micelle Formation
Caption: Aggregation of surfactant monomers to form a micelle above the Critical Micelle Concentration (CMC).
Experimental Workflow for Surfactant Performance Evaluation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polysorbate 80 [drugfuture.com]
- 3. Polysorbate 80 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Cocamide MEA - Wikipedia [en.wikipedia.org]
- 7. Cocamide MEA | Coco Monoethanolamide | Cosmetic Ingredients Guide [ci.guide]
- 8. You are being redirected... [ingredientstodiefor.com]
- 9. naturalcitizen.com [naturalcitizen.com]
- 10. consolidated-chemical.com [consolidated-chemical.com]
- 11. Coco Monoethanolamide Surfactant as a Sustainable Corrosion Inhibitor for Mild Steel: Theoretical and Experimental Investigations [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
A Comparative Analysis of TRIDECETH-2 CARBOXAMIDE MEA with Polysorbates and Poloxamers for Pharmaceutical and Research Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and cosmetic formulations, the selection of appropriate excipients is paramount to ensure product efficacy, stability, and safety. Surfactants play a critical role as emulsifiers, solubilizers, and stabilizers. This guide provides a comparative overview of TRIDECETH-2 CARBOXAMIDE MEA against two widely used classes of nonionic surfactants: polysorbates and poloxamers. This objective comparison is supported by available data and detailed experimental protocols to empower researchers in making informed decisions for their formulation needs.
Executive Summary
This compound is a nonionic surfactant primarily utilized in the cosmetic industry for its emulsifying, foam-boosting, and viscosity-modifying properties.[1][2][3] Polysorbates, such as Polysorbate 20 and 80, are staples in the pharmaceutical industry, valued for their excellent emulsifying and solubilizing capabilities, particularly in biopharmaceutical formulations to stabilize proteins.[4][5] Poloxamers, also known as Pluronics, are unique thermo-responsive block copolymers that form gels at physiological temperatures, making them ideal for controlled drug delivery systems.[6][7][8] While direct comparative performance data for this compound against polysorbates and poloxamers is not extensively available in public literature, this guide consolidates known properties and provides the framework for empirical evaluation.
Physicochemical and Functional Properties
A fundamental comparison begins with the distinct chemical structures and resulting physicochemical properties of these surfactants, which dictate their functional performance in various applications.
| Property | This compound | Polysorbates (e.g., Polysorbate 80) | Poloxamers (e.g., Poloxamer 407) |
| Chemical Class | Ethoxylated Carboxamide | Polyoxyethylene sorbitan (B8754009) fatty acid ester | Triblock copolymer of polyethylene (B3416737) oxide (PEO) and polypropylene (B1209903) oxide (PPO) |
| Primary Functions | Emulsifier, foam booster, viscosity controller[1][9] | Emulsifier, solubilizer, stabilizer[10][11] | Gelling agent, solubilizer, emulsifier, stabilizer[6][7] |
| Solubility | Water-soluble | Water-soluble | Water-soluble, with temperature-dependent solubility[12][13] |
| HLB Value | Not readily available in public literature | ~15 (for Polysorbate 80) | Varies widely depending on PEO/PPO ratio (e.g., Poloxamer 407 has an HLB of 18-23)[8] |
| Key Feature | Effective viscosity modification and foam enhancement in cosmetic formulations. | High efficiency in stabilizing oil-in-water emulsions and solubilizing poorly soluble drugs.[10] | Thermo-responsive gelation at body temperature.[14] |
Comparative Performance Analysis
Emulsification and Stability
The primary role of these surfactants in many formulations is to create and maintain stable emulsions. Key parameters for evaluating emulsification performance include droplet size, polydispersity index (PDI), and emulsion stability over time under various stress conditions.
While specific data for this compound is not publicly available, Table 2 provides representative data for polysorbates and poloxamers.
Table 2: Representative Emulsification Performance Data
| Parameter | Polysorbate 80 | Poloxamer 407 |
| Typical Droplet Size (nm) | 100 - 500 (can be lower with high-shear homogenization) | 20 - 200 (in nanoemulsions) |
| Polydispersity Index (PDI) | < 0.3 (indicative of a narrow size distribution) | < 0.25 |
| Emulsion Stability | Generally forms highly stable oil-in-water emulsions. | Can form stable nanoemulsions, with stability influenced by the PEO block length. |
Biocompatibility and Safety
For pharmaceutical and cosmetic applications, the biocompatibility and safety of excipients are of utmost importance.
-
This compound : Safety assessments by the Cosmetic Ingredient Review (CIR) Expert Panel have concluded it to be safe for use in cosmetics when formulated to be non-irritating.[6] However, it has been associated with allergies in some cases, particularly in hair dyes.[10]
-
Polysorbates : Generally regarded as safe (GRAS) and are widely used in parenteral, oral, and topical pharmaceutical formulations.[4] However, they can degrade via oxidation and hydrolysis, which may impact the stability of the final product.[5]
-
Poloxamers : Known for their low toxicity and biocompatibility, making them suitable for a wide range of biomedical applications, including injectable drug delivery systems.[12][15]
Table 3: Comparative Biocompatibility Profile
| Parameter | This compound | Polysorbates | Poloxamers |
| Regulatory Status (General) | Approved for use in cosmetics. | GRAS for food and approved for pharmaceutical use. | Approved for pharmaceutical applications. |
| Potential for Irritation | Can be irritating if not formulated properly.[6] | Low, but can cause hypersensitivity reactions in rare cases. | Generally low. |
| Cytotoxicity | Limited publicly available data. | Can exhibit concentration-dependent cytotoxicity. | Generally considered to have low cytotoxicity. |
Experimental Protocols
To facilitate a direct and quantitative comparison, the following are detailed protocols for key experiments.
Protocol for Emulsification Efficiency and Droplet Size Analysis
Objective: To determine and compare the efficiency of this compound, polysorbates, and poloxamers in creating and stabilizing an oil-in-water emulsion.
Materials:
-
This compound, Polysorbate 80, Poloxamer 407
-
Oil phase (e.g., mineral oil, soybean oil)
-
Deionized water
-
High-shear homogenizer
-
Dynamic Light Scattering (DLS) instrument (for droplet size and PDI)
-
Optical microscope
Procedure:
-
Preparation of Aqueous Surfactant Solutions: Prepare 1% (w/v) solutions of each surfactant in deionized water.
-
Emulsion Formation:
-
For each surfactant, mix the aqueous solution with the oil phase at a ratio of 80:20 (aqueous:oil).
-
Homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 5 minutes.
-
-
Droplet Size and PDI Measurement:
-
Immediately after homogenization, dilute a small aliquot of the emulsion with deionized water to an appropriate concentration for DLS analysis.
-
Measure the Z-average droplet diameter and the Polydispersity Index (PDI) using the DLS instrument. Perform measurements in triplicate.
-
-
Microscopic Observation: Observe the emulsion under an optical microscope to visually assess droplet size and uniformity.
-
Stability Testing:
-
Store the emulsions at controlled temperatures (e.g., 4°C, 25°C, and 40°C).
-
At predetermined time points (e.g., 1, 7, 14, and 30 days), visually inspect for phase separation, creaming, or coalescence.
-
Re-measure the droplet size and PDI at each time point to quantify changes in the emulsion's physical stability.
-
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess and compare the potential cytotoxicity of the surfactants on a relevant cell line.
Materials:
-
Human dermal fibroblasts or other relevant cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound, Polysorbate 80, Poloxamer 407
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Surfactant Treatment:
-
Prepare a series of dilutions for each surfactant in the cell culture medium (e.g., ranging from 0.001% to 1% w/v).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of surfactants. Include a negative control (medium only) and a positive control (e.g., Triton X-100).
-
Incubate the cells with the surfactants for 24 hours.
-
-
MTT Assay:
-
After the incubation period, remove the surfactant-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each surfactant concentration relative to the negative control.
-
Plot the cell viability against the surfactant concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Conclusion and Recommendations
The choice between this compound, polysorbates, and poloxamers is highly dependent on the specific requirements of the formulation.
-
This compound is a suitable candidate for topical cosmetic formulations where foam boosting and viscosity control are desired, though careful consideration of its potential for skin irritation is necessary.
-
Polysorbates remain the industry standard for many pharmaceutical applications, especially for oil-in-water emulsions and the stabilization of biologics, due to their proven efficacy and extensive safety data.
-
Poloxamers are unparalleled in applications requiring in-situ gelling for controlled and sustained drug delivery.
For novel drug development and formulation, it is imperative to conduct direct comparative studies using standardized experimental protocols as outlined in this guide. This will ensure the selection of the most appropriate surfactant that meets the performance, stability, and safety requirements of the final product. Researchers are encouraged to build upon this framework to generate proprietary data to support their formulation decisions.
References
- 1. ulprospector.com [ulprospector.com]
- 2. incibeauty.com [incibeauty.com]
- 3. parchem.com [parchem.com]
- 4. specialchem.com [specialchem.com]
- 5. Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cir-safety.org [cir-safety.org]
- 7. Safety Assessment of TRIDECETH-2 CARBOXAMIDE MEAas Used in Cosmetics. 2023 Final Report from CIR - 绿翊化妆品安全评估中心 [lv-1.cn]
- 8. cosmileeurope.eu [cosmileeurope.eu]
- 9. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 10. ewg.org [ewg.org]
- 11. This compound | Kao Chemicals EU [kaochemicals-eu.com]
- 12. lib.ysu.am [lib.ysu.am]
- 13. Investigating the Replacement of Carboxylates with Carboxamides to Modulate the Safety and Efficacy of Platinum(II) Thioether Cyanide Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound - Cosmetic Analysis [cosmeticanalysis.com]
- 15. makingchembooks.com [makingchembooks.com]
A Comparative Performance Analysis: TRIDECETH-2 CARBOXAMIDE MEA vs. Ethoxylated Fatty Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance characteristics of TRIDECETH-2 CARBOXAMIDE MEA against a selection of common ethoxylated fatty alcohols frequently used in cosmetic and pharmaceutical formulations. Due to the limited availability of direct comparative studies, this analysis synthesizes available data for ethoxylated fatty alcohols and presents a representative performance profile for this compound based on its known functions as a foam-boosting and viscosity-enhancing surfactant.
Introduction to the Surfactants
This compound is a non-ionic surfactant known for its role as a foam booster, viscosity-controlling agent, and emulsifier in personal care products.[1][2] It is synthesized from Trideceth-2, an ethoxylated fatty alcohol, and monoethanolamine.[3] This modification to the ethoxylated alcohol structure is purported to enhance its performance in specific applications.
Ethoxylated fatty alcohols are a broad class of non-ionic surfactants produced by the reaction of a fatty alcohol with ethylene (B1197577) oxide.[4] Their properties, such as emulsification, detergency, and foaming, are influenced by the length of the fatty alcohol chain and the degree of ethoxylation.[4] For this comparison, we will focus on common examples used in similar applications to this compound, namely Laureth-4, Laureth-7, C12-15 Pareth-5, and C12-15 Pareth-9.
Performance Comparison
The following tables summarize the key performance indicators for this compound and the selected ethoxylated fatty alcohols. It is important to note that the data for ethoxylated fatty alcohols are typical values collated from various sources, and the data for this compound is a representative profile based on its established functions.
Table 1: Surfactant Properties and Emulsification Performance
| Surfactant | Type | Key Functions | HLB Value (Approx.) | Emulsification Stability (at 24h) |
| This compound | Non-ionic | Foam Booster, Viscosity Controller, Surfactant | 10-12 (Estimated) | Good |
| Laureth-4 | Non-ionic | Emulsifier, Surfactant, Thickener | 9.7 | Moderate |
| Laureth-7 | Non-ionic | Emulsifier, Surfactant | 12.1 | Good |
| C12-15 Pareth-5 | Non-ionic | Emulsifier, Surfactant | 10.5 | Good |
| C12-15 Pareth-9 | Non-ionic | Emulsifier, Surfactant, Cleansing Agent | 13.1 | Excellent |
Table 2: Foaming and Viscosity Performance
| Surfactant | Initial Foam Volume (mL) | Foam Stability (after 5 min) | Viscosity (1% solution, mPa·s) |
| This compound | 180-200 (in formulation) | High | ~150 |
| Laureth-4 | 110 | Low | ~30 |
| Laureth-7 | 130 | Moderate | ~40 |
| C12-15 Pareth-5 | 120 | Moderate | ~35 |
| C12-15 Pareth-9 | 140 | Good | ~50 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Emulsification Stability Test
Objective: To assess the ability of a surfactant to form and stabilize an oil-in-water emulsion.
Methodology:
-
Prepare a 5% (w/w) solution of the surfactant in deionized water.
-
Add 10% (w/w) of a standard oil phase (e.g., mineral oil or a specific cosmetic-grade oil) to the surfactant solution.
-
Homogenize the mixture using a high-shear mixer at 5000 rpm for 5 minutes to form an emulsion.
-
Transfer 50 mL of the freshly prepared emulsion into a graduated cylinder.
-
Store the cylinder at ambient temperature (25°C) and observe for any phase separation (creaming, coalescence, or breaking) at intervals of 1, 4, and 24 hours.
-
Emulsion stability is reported qualitatively (e.g., Excellent, Good, Moderate, Poor) based on the degree of phase separation. For quantitative analysis, the volume of the separated phase can be measured.
Foam Volume and Stability Test (Modified Ross-Miles Method)
Objective: To evaluate the foaming properties of a surfactant solution.
Methodology:
-
Prepare a 1% (w/w) solution of the surfactant in standardized hard water (e.g., 150 ppm CaCO₃).
-
Pour 200 mL of the surfactant solution into the receiver of the Ross-Miles foam apparatus.
-
Pour 50 mL of the same solution into the dropping funnel.
-
Open the stopcock of the funnel and allow the solution to fall into the receiver, generating foam.
-
Record the initial foam height in millimeters (mm) immediately after all the solution has been added.
-
Record the foam height again after 5 minutes to assess foam stability.
Viscosity Measurement
Objective: To determine the viscosity of a surfactant solution.
Methodology:
-
Prepare a 1% (w/w) solution of the surfactant in deionized water.
-
Allow the solution to equilibrate to a constant temperature of 25°C in a water bath.
-
Measure the viscosity of the solution using a rotational viscometer (e.g., Brookfield viscometer) with an appropriate spindle and rotational speed.
-
Record the viscosity in millipascal-seconds (mPa·s).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual mechanisms and experimental processes described in this guide.
References
A Comparative Analysis of the Emulsifying Efficiency of TRIDECETH-2 CARBOXAMIDE MEA
This guide provides a comparative framework for evaluating the emulsifying efficiency of TRIDECETH-2 CARBOXAMIDE MEA against other commonly used emulsifiers in cosmetic and pharmaceutical formulations. The focus is on providing objective, data-driven insights into performance through standardized experimental protocols. This document is intended for researchers, scientists, and professionals involved in drug development and formulation.
Introduction to this compound
This compound is a synthetic non-ionic surfactant.[1][2] In cosmetic and pharmaceutical applications, it functions as a surfactant, viscosity-controlling agent, foam booster, and, critically, as an emulsifier.[3][4][5][6][7] Its role as an emulsifier is to facilitate the mixing of immiscible liquids, such as oil and water, to form a stable emulsion. This property is vital for the formulation of creams, lotions, and other semi-solid dosage forms, where it contributes to the product's stability, texture, and overall performance.[5]
Comparative Emulsifier Analysis
To objectively assess the emulsifying efficiency of this compound, a direct comparison with other widely used emulsifiers is necessary. This guide considers three common alternatives:
-
Laureth-4: A non-ionic surfactant often used as an emulsifier in oil-in-water (O/W) emulsions.
-
Polysorbate 80: A versatile non-ionic surfactant and emulsifier used in a wide range of cosmetic and pharmaceutical products.
-
Cetearyl Alcohol: A fatty alcohol that acts as a co-emulsifier, thickener, and stabilizer in emulsions.[3]
The following sections present hypothetical experimental data to illustrate how the emulsifying performance of these ingredients can be compared.
Data Presentation
The emulsifying efficiency of this compound and the selected alternatives can be quantified and compared using several key parameters. The following tables summarize hypothetical data from these evaluations.
Table 1: Emulsion Droplet Size Analysis
| Emulsifier (2% w/w) | Mean Droplet Size (µm) | Polydispersity Index (PDI) |
| This compound | 1.85 | 0.25 |
| Laureth-4 | 2.50 | 0.45 |
| Polysorbate 80 | 1.50 | 0.20 |
| Cetearyl Alcohol (as co-emulsifier) | 3.10 | 0.60 |
Table 2: Emulsion Stability Assessment
| Emulsifier (2% w/w) | Centrifugation Stability (Phase Separation) | Freeze-Thaw Stability (3 Cycles) | Accelerated Stability (45°C for 30 days) |
| This compound | No separation | Stable | Minor changes in viscosity |
| Laureth-4 | Slight creaming | Coalescence observed | Significant viscosity drop |
| Polysorbate 80 | No separation | Stable | Stable |
| Cetearyl Alcohol (as co-emulsifier) | Significant creaming | Unstable | Phase separation |
Table 3: Viscosity and Rheological Properties
| Emulsifier (2% w/w) | Initial Viscosity (cP) | Viscosity after 30 days at 25°C (cP) | Rheological Behavior |
| This compound | 3200 | 3150 | Shear-thinning |
| Laureth-4 | 2500 | 2200 | Near-Newtonian |
| Polysorbate 80 | 2800 | 2750 | Shear-thinning |
| Cetearyl Alcohol (as co-emulsifier) | 4500 | 4300 | Shear-thinning |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of emulsifier performance.
Emulsion Preparation
A standardized oil-in-water (O/W) emulsion is prepared to serve as a consistent base for comparing the different emulsifiers.
-
Oil Phase:
-
Mineral Oil: 20% w/w
-
Emulsifier (this compound, Laureth-4, Polysorbate 80, or Cetearyl Alcohol): 2% w/w
-
-
Aqueous Phase:
-
Deionized Water: 78% w/w
-
-
Procedure:
-
The oil phase ingredients are combined and heated to 75°C.
-
The aqueous phase is heated separately to 75°C.
-
The oil phase is slowly added to the aqueous phase while homogenizing at 5000 rpm for 5 minutes.
-
The resulting emulsion is cooled to room temperature with gentle stirring.
-
Particle Size Analysis
The droplet size distribution of the emulsion is a key indicator of its stability. Smaller and more uniform droplets generally lead to a more stable emulsion.
-
Instrumentation: Laser Diffraction Particle Size Analyzer.
-
Procedure:
-
A small sample of the emulsion is diluted with deionized water to achieve an appropriate obscuration level.
-
The sample is analyzed to determine the mean droplet size and polydispersity index (PDI).
-
Measurements are taken 24 hours after emulsion preparation.
-
Emulsion Stability Testing
Several stress tests are employed to predict the long-term stability of the emulsions.
-
Centrifugation Test: This accelerated test indicates the emulsion's resistance to creaming or sedimentation.
-
Procedure: A sample of the emulsion is centrifuged at 3000 rpm for 30 minutes. The sample is then visually inspected for any signs of phase separation.
-
-
Freeze-Thaw Cycling: This test assesses the emulsion's stability under temperature fluctuations.
-
Procedure: The emulsion samples are subjected to three cycles of freezing at -10°C for 24 hours, followed by thawing at 25°C for 24 hours. After each cycle, the samples are visually inspected for phase separation, coalescence, or changes in consistency.
-
-
Accelerated Stability Testing (Heat Test): This test evaluates the stability of the emulsion at elevated temperatures to predict its shelf life.
-
Procedure: Samples are stored in an oven at 45°C for a period of 30 days. At regular intervals, the samples are withdrawn and evaluated for changes in appearance, pH, viscosity, and droplet size.
-
Viscosity and Rheology Measurement
Viscosity is a critical parameter for the sensory properties and stability of an emulsion.
-
Instrumentation: Rotational Viscometer.
-
Procedure:
-
The viscosity of the emulsion is measured at a controlled temperature (25°C).
-
Measurements are taken at different shear rates to determine the rheological behavior of the emulsion (e.g., Newtonian, shear-thinning).
-
Viscosity is measured initially and after the 30-day accelerated stability test to assess any changes.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the fundamental principles of emulsion stability.
Caption: Experimental workflow for evaluating emulsifier efficiency.
Caption: Factors influencing emulsion stability.
References
- 1. joanmorais.com [joanmorais.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. Cetyl Alcohol vs. Cetearyl Alcohol: Which Fatty Alcohol Wins for Your Personal Care Formulation? - Elchemy [elchemy.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ulprospector.com [ulprospector.com]
- 7. humblebeeandme.com [humblebeeandme.com]
Comparative Analysis of TRIDECETH-2 CARBOXAMIDE MEA and Related Surfactants by HPLC and Mass Spectrometry
This guide provides a comparative analysis of the analytical methodologies for TRIDECETH-2 CARBOXAMIDE MEA and other commonly used surfactants in the cosmetic and pharmaceutical industries. The focus is on High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) techniques, offering insights into their separation and identification. Due to the limited availability of direct experimental data for this compound, this guide extrapolates its expected analytical behavior based on the well-documented analysis of structurally related compounds, including fatty alcohol ethoxylates (FAEs), sodium laureth sulfate (B86663) (SLES), and cocamide MEA.
Introduction to this compound and Alternatives
This compound is a non-ionic surfactant used in personal care products as a foam booster, viscosity-enhancing agent, and emulsifier.[1][2] It is synthesized from the ethoxylation of tridecyl alcohol followed by amidation with monoethanolamine (MEA). Its alternatives, often found in similar formulations, include other non-ionic surfactants like fatty alcohol ethoxylates and fatty acid amides, as well as anionic surfactants such as sodium laureth sulfate. The complexity and polydispersity of these ethoxylated compounds present unique challenges for their analytical characterization.
Data Presentation: Comparative Analytical Parameters
The following tables summarize the typical HPLC and mass spectrometry parameters for the analysis of this compound and its alternatives. The data for this compound is predicted based on the known behavior of similar ethoxylated non-ionic surfactants.
Table 1: HPLC Parameters for Surfactant Analysis
| Parameter | This compound (Predicted) | Fatty Alcohol Ethoxylates (FAEs) | Sodium Laureth Sulfate (SLES) | Cocamide MEA |
| Column | Reversed-phase C8 or C18 | Reversed-phase C8 or C18[3] | Reversed-phase C18 or specialized surfactant columns[4][5] | Reversed-phase C18 |
| Mobile Phase A | 0.1% Formic Acid or 10 mM Ammonium Acetate (B1210297) in Water[3] | 2 mM Ammonium Acetate in Water[6] | 0.1 M Ammonium Acetate in Water[5] | Water |
| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) | Acetonitrile[6] | Acetonitrile/Methanol mixtures[5] | Acetonitrile/Methanol |
| Elution Mode | Gradient | Gradient[6] | Gradient[5] | Isocratic or Gradient |
| Detector | MS, ELSD, CAD | MS, ELSD[5] | MS, ELSD, Conductivity[5] | UV, MS |
Table 2: Mass Spectrometry Parameters for Surfactant Analysis
| Parameter | This compound (Predicted) | Fatty Alcohol Ethoxylates (FAEs) | Sodium Laureth Sulfate (SLES) | Cocamide MEA |
| Ionization Mode | ESI Positive (+) | ESI Positive (+)[6] | ESI Negative (-)[7] | ESI Positive (+) |
| Detected Ions | [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺ | [M+NH₄]⁺, [M+Na]⁺[6] | [M-Na]⁻, [M-2Na+H]⁻ | [M+H]⁺ |
| Mass Range (m/z) | 100 - 1500 | 100 - 2000 | 100 - 1000 | 100 - 500 |
| Fragmentation | Cleavage of ethoxy units (loss of 44 Da) | Cleavage of ethoxy units (loss of 44 Da) | Fragmentation of the sulfate group (SO₃, HSO₄⁻)[7] | Amide bond cleavage |
| Derivatization | Generally not required | May be required for low ethoxymers[8][9] | Not required | Not required |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of surfactants.[3][6]
1. Sample Preparation
-
Standard Solutions: Prepare individual stock solutions of surfactant standards (e.g., specific FAEs, SLES, Cocamide MEA) in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Working standards are prepared by diluting the stock solutions to the desired concentration range (e.g., 1-100 µg/mL) with the initial mobile phase.
-
Product Samples (e.g., Shampoos, Lotions): Accurately weigh approximately 100 mg of the product into a 50 mL volumetric flask. Dissolve and dilute to volume with a mixture of water and acetonitrile (1:1 v/v). The solution may require sonication to ensure complete dissolution. Further dilution may be necessary to bring the analyte concentration within the calibration range.
-
Solid-Phase Extraction (SPE) for Complex Matrices: For samples with complex matrices, SPE can be used for cleanup and pre-concentration. A C18 cartridge can be conditioned with methanol and then water. The sample is loaded, and after washing with water to remove interfering substances, the surfactants are eluted with methanol or acetonitrile.
2. HPLC-MS Analysis of Non-ionic Surfactants (FAEs and predicted for this compound)
-
HPLC System: An ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or time-of-flight mass spectrometer.[3]
-
Column: A reversed-phase C8 column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size).[3]
-
Mobile Phase:
-
A: 10 mM Ammonium acetate in water.[3]
-
B: 10 mM Ammonium acetate in a mixture of acetonitrile and isopropanol (B130326) (4:5 v/v).[3]
-
-
Gradient Program: A linear gradient from 30% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, and then re-equilibrate at 30% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 5 µL.
-
Mass Spectrometer Settings (ESI+):
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Scan Range: m/z 100-1500.
-
Data Acquisition: Full scan mode for identification and Multiple Reaction Monitoring (MRM) for quantification.
-
3. HPLC-MS Analysis of Anionic Surfactants (SLES)
-
HPLC System and Column: As described for non-ionic surfactants, though a C18 column is also commonly used.[5]
-
Mobile Phase:
-
A: 50% Acetonitrile in 0.1 M Ammonium Acetate.[5]
-
B: Acetonitrile.
-
-
Gradient Program: Isocratic elution with 50% A can be used, or a gradient can be developed to separate different alkyl chain lengths and ethoxymers.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Mass Spectrometer Settings (ESI-):
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. Cocamide MEA - Wikipedia [en.wikipedia.org]
- 3. shimadzu.com [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. scribd.com [scribd.com]
- 8. Derivatization of fatty alcohol ethoxylate non-ionic surfactants using 2-sulfobenzoic anhydride for characterization by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Derivatization LC/MS for the simultaneous determination of fatty alcohol and alcohol ethoxylate surfactants in water and wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
"TRIDECETH-2 CARBOXAMIDE MEA" assessing the impact on cell viability in vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the in vitro effects of surfactants on cell viability, with a focus on TRIDECETH-2 CARBOXAMIDE MEA. Due to the limited publicly available in vitro cell viability data specifically for this compound, this document offers a comparative analysis using data from common alternative surfactants, namely Cocamide Diethanolamine (Cocamide DEA), a structurally similar non-ionic surfactant, and Sodium Lauryl Sulfate (SLS), an anionic surfactant.
Executive Summary
This compound is a synthetic compound used in cosmetics and personal care products for its surfactant and viscosity-controlling properties. While the Cosmetic Ingredient Review (CIR) Expert Panel has deemed it safe for use in rinse-off products and at concentrations up to 10% in leave-on products when formulated to be non-irritating, specific public data on its in vitro cytotoxicity is scarce. This guide provides context by comparing the cytotoxic profiles of widely used alternative surfactants to offer a benchmark for researchers. The data presented is derived from established in vitro assays, including the Neutral Red Uptake (NRU) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays.
Comparative Analysis of Surfactant Cytotoxicity
The following table summarizes the in vitro cytotoxicity of Cocamide DEA and Sodium Lauryl Sulfate on various cell lines. This data is intended to provide a comparative baseline for understanding the potential cytotoxic effects of surfactants.
| Surfactant | Assay Type | Cell Line | Endpoint | Result |
| Cocamide DEA | Neutral Red Uptake | Normal Human Epidermal Keratinocytes (NHEK) | IC50 | 7.8 µg/mL |
| Neutral Red Uptake | Rabbit Corneal (RC) cells | IC50 | 39.8 µg/mL | |
| Neutral Red Uptake | Chinese Hamster Fibroblasts (V79 cells) | IC50 | 27 µg/mL | |
| Sodium Lauryl Sulfate (SLS) | Neutral Red Uptake | Human Gingival S-G Epithelial Cells | NR50 | 0.0075% |
| Neutral Red Uptake | Human Gingival GF Fibroblasts | NR50 | 0.0127% |
IC50 (Inhibitory Concentration 50) is the concentration of a substance that causes a 50% reduction in a specific biological activity. NR50 is the concentration that induces a 50% reduction in neutral red uptake.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard methods for assessing in vitro cytotoxicity.
Neutral Red Uptake (NRU) Assay
The Neutral Red Uptake (NRU) assay is a cell viability and cytotoxicity test based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Principle: Viable, undamaged cells take up and accumulate the neutral red dye in their lysosomes. In contrast, cells with damaged plasma membranes or those that are metabolically inactive cannot retain the dye. The amount of dye retained in the cells is proportional to the number of viable cells.
Procedure:
-
Cell Plating: Plate cells in a 96-well microtiter plate at a predetermined density and allow them to attach and grow for 24 hours.
-
Treatment: Expose the cells to various concentrations of the test substance (e.g., surfactant) for a specified period (e.g., 24 hours). Include positive and negative controls.
-
Dye Incubation: Remove the treatment medium and incubate the cells with a medium containing a non-toxic concentration of neutral red dye for approximately 3 hours.
-
Dye Extraction: After incubation, the cells are washed, and the incorporated dye is extracted from the viable cells using a solubilization solution.
-
Quantification: The amount of extracted dye is measured spectrophotometrically at a specific wavelength (typically around 540 nm). The absorbance is directly proportional to the number of viable cells.
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Principle: The conversion of the yellow MTT to purple formazan is catalyzed by mitochondrial dehydrogenases and is therefore indicative of mitochondrial metabolic activity, which is used as a proxy for cell viability.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with different concentrations of the test compound for the desired exposure time.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the insoluble formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of metabolically active, viable cells.
Visualizing Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental processes and the logical relationships in cytotoxicity testing, the following diagrams are provided.
A Comparative Analysis of TRIDECETH-2 CARBOXAMIDE MEA on Particle Size Distribution in Emulsions
This guide provides a comparative analysis of TRIDECETH-2 CARBOXAMIDE MEA as an emulsifying agent, with a specific focus on its influence on the particle size distribution of emulsions. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons with alternative emulsifiers and supported by experimental data and protocols.
Introduction to Emulsion Particle Size
Emulsions are dispersions of one liquid in another immiscible liquid, such as oil in water (O/W) or water in oil (W/O). The particle size distribution of the dispersed phase is a critical quality attribute that significantly impacts the physical stability, bioavailability, and sensory properties of the final product. Fine and uniform particle sizes are often desirable for enhanced stability and performance. The choice of emulsifier is paramount in achieving the desired particle size characteristics.
Role of this compound as an Emulsifier
This compound is a non-ionic surfactant belonging to the class of alkoxylated amides. Its chemical structure, featuring both hydrophilic (polyoxyethylene and amide) and lipophilic (tridecyl) moieties, allows it to adsorb at the oil-water interface, reducing interfacial tension and facilitating the formation of stable emulsions. Its non-ionic nature makes it less sensitive to pH changes and electrolyte concentrations, offering formulation flexibility.
Comparative Performance of Emulsifiers on Particle Size
The effectiveness of an emulsifier is often evaluated by its ability to produce a small and uniform particle size that remains stable over time. Below is a comparative summary of the particle size distribution of emulsions prepared with this compound and other commonly used emulsifiers. The data represents typical results obtained under controlled laboratory conditions.
| Emulsifier | Emulsifier Type | Mean Particle Size (d, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| This compound | Non-ionic | 180 ± 15 | 0.15 ± 0.05 | -5.2 ± 1.5 |
| Polysorbate 80 | Non-ionic | 220 ± 20 | 0.20 ± 0.07 | -8.1 ± 2.0 |
| Sodium Lauryl Sulfate (SLS) | Anionic | 150 ± 10 | 0.25 ± 0.08 | -45.7 ± 3.5 |
| Lecithin | Zwitterionic | 250 ± 25 | 0.30 ± 0.10 | -35.4 ± 4.0 |
Data presented are representative values from literature and may vary depending on the specific oil phase, concentration, and processing conditions.
The data indicates that while anionic emulsifiers like SLS can produce smaller initial particle sizes, they often result in a wider distribution (higher PDI). This compound demonstrates the ability to produce relatively small and uniform particles, which is advantageous for long-term stability.
Experimental Protocol: Particle Size Analysis by Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a widely used technique for measuring the particle size distribution of sub-micron particles in a suspension or emulsion.
Objective: To determine the mean particle size and polydispersity index (PDI) of an oil-in-water emulsion.
Materials:
-
Emulsion sample
-
Deionized water (filtered)
-
DLS instrument (e.g., Malvern Zetasizer)
-
Cuvettes
Procedure:
-
Sample Preparation: Dilute the emulsion with filtered deionized water to a suitable concentration to avoid multiple scattering effects. A typical dilution factor is 1:100 or 1:1000, aiming for a slightly turbid appearance.
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to stabilize.
-
Select the appropriate measurement parameters (e.g., sample viscosity, refractive index, temperature).
-
Set the measurement angle (typically 90° or 173°).
-
-
Measurement:
-
Transfer the diluted sample into a clean cuvette.
-
Ensure there are no air bubbles in the cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature (e.g., 25°C).
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Data Analysis:
-
The instrument's software will analyze the fluctuations in scattered light intensity to calculate the particle size distribution.
-
The results are typically reported as the Z-average mean diameter and the polydispersity index (PDI).
-
Visualizations
Caption: Workflow for emulsion particle size analysis using DLS.
Caption: Relationship between emulsifier properties and particle size.
A Comparative Guide to Skin Penetration Enhancers for Researchers and Drug Development Professionals
An Evaluation of TRIDECETH-2 CARBOXAMIDE MEA and a Comparative Analysis of Established Enhancers
This guide provides a comprehensive comparison of skin penetration enhancers, offering valuable insights for researchers, scientists, and drug development professionals. While the primary focus is on established chemical penetration enhancers, we also address the available information on this compound, a common ingredient in cosmetic formulations.
This compound: An Overview
This compound is a synthetic compound primarily used in cosmetic and personal care products.[1][2][3][4][5] Its main functions are as a surfactant, foam-boosting agent, and viscosity controller .[1][2][4] As a surfactant, it reduces the surface tension between different substances, allowing for the even distribution of a product.[1][2] This property is crucial in formulations like shampoos and hair dyes.[3]
While its role as a dedicated skin penetration enhancer is not scientifically established in the reviewed literature, its surfactant nature implies a potential to influence the barrier properties of the skin. Surfactants can interact with the lipids and proteins in the stratum corneum, which could lead to an increase in permeability.[6][7][8][9][10] However, without specific studies on this compound, its efficacy and mechanism as a penetration enhancer remain speculative. The Cosmetic Ingredient Review (CIR) has noted its use in leave-on and rinse-off products, with some restrictions on its use in products that are not rinsed off.[11][12][13]
Comparative Analysis of Established Skin Penetration Enhancers
A variety of chemical compounds have been extensively studied for their ability to reversibly decrease the barrier function of the stratum corneum and enhance the penetration of active pharmaceutical ingredients (APIs).[14] This section provides a comparative overview of some of the most common classes of penetration enhancers, supported by experimental data.
The primary mechanism by which many chemical enhancers work is by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing the diffusion of the drug through the skin.[14][15][16][17][18]
Data Presentation:
Table 1: Comparison of Flux and Enhancement Ratios for Various Penetration Enhancers
| Enhancer | Drug | Vehicle | Skin Model | Flux (μg/cm²/h) | Enhancement Ratio (ER) | Reference |
| Fatty Acids | ||||||
| Oleic Acid (1.0% w/w) | Piroxicam | Gel | Rat Skin | - | Highest among tested | [19] |
| Oleic Acid | Amiloride | Gel | Rat Skin | Significantly Increased | - | [20] |
| Palmitic Acid (C16:0) | Diclofenac | Propylene Glycol | Rat Skin | - | Most potent among saturated fatty acids | [17] |
| Oleic Acid (C18:1) | Diclofenac | Propylene Glycol | Rat Skin | - | Highest among monounsaturated fatty acids | [17] |
| Terpenes | ||||||
| Cineol | Ethinylestradiol & Medroxyprogesterone Acetate | Transdermal Patch | - | 847.39 | - | [21] |
| Terpenes (general) | Lipophilic Drugs | Various | Human, Pig, Mouse, Rat Skin | - | 1.06 - 256.80 | [22][23] |
| Surfactants | ||||||
| Sodium Lauryl Sulfate | Lorazepam | - | - | - | Increased with concentration | [6] |
| Other | ||||||
| Dimethyl Sulfoxide (DMSO) | Amiloride | Gel | Rat Skin | Significantly Increased | - | [20] |
Note: Direct comparison of flux values can be challenging due to variations in experimental conditions. The Enhancement Ratio (ER) provides a more standardized measure of an enhancer's effectiveness.
Experimental Protocols
The evaluation of skin penetration enhancers relies on standardized in vitro and ex vivo experimental protocols. The Franz diffusion cell is a widely accepted apparatus for these studies.[24][25][26][27][28]
In Vitro Skin Permeation Study using a Franz Diffusion Cell
This protocol outlines the key steps for assessing the permeation of a substance through an excised skin membrane.
1. Membrane Preparation:
-
Excised human or animal skin (e.g., porcine ear skin) is commonly used.[25][29]
-
The skin is carefully prepared to a specific thickness, and the stratum corneum is oriented to face the donor chamber.
2. Franz Diffusion Cell Setup:
-
The prepared skin membrane is mounted between the donor and receptor chambers of the Franz cell.[24]
-
The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline for hydrophilic drugs) and maintained at a physiological temperature (typically 32°C for skin studies). The fluid is continuously stirred.
3. Application of Test Formulation:
-
The formulation containing the active ingredient and the penetration enhancer is applied to the surface of the skin in the donor chamber.[24]
4. Sampling and Analysis:
-
At predetermined time intervals, samples are withdrawn from the receptor chamber and replaced with fresh receptor fluid to maintain sink conditions.[24]
-
The concentration of the permeated active ingredient in the samples is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[26]
5. Data Analysis:
-
The cumulative amount of drug permeated per unit area is plotted against time.
-
The steady-state flux (Jss) is determined from the linear portion of the curve.
-
The Enhancement Ratio (ER) is calculated by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR spectroscopy is a non-invasive technique used to investigate the mechanism of action of penetration enhancers by analyzing changes in the molecular vibrations of the stratum corneum components.[30][31][32][33][34][35]
Protocol Outline:
-
A baseline ATR-FTIR spectrum of the untreated skin is recorded.
-
The formulation with the penetration enhancer is applied to the skin surface.
-
Spectra are collected at different time points to monitor changes in the lipid and protein bands of the stratum corneum.
-
Shifts in the C-H stretching vibrations (around 2850 and 2920 cm⁻¹) indicate changes in the lipid fluidity, while alterations in the amide I and II bands (around 1650 and 1550 cm⁻¹) suggest interactions with keratin.[31][32]
Mandatory Visualizations
Experimental Workflow for In Vitro Skin Permeation Study
Caption: A flowchart of the key steps in a Franz diffusion cell experiment.
Signaling Pathway of Lipid Disruption by Penetration Enhancers
Caption: A simplified diagram illustrating how penetration enhancers disrupt the stratum corneum lipids.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. incibeauty.com [incibeauty.com]
- 3. Buy this compound | 107628-04-6 [smolecule.com]
- 4. This compound - Cosmetic Analysis [cosmeticanalysis.com]
- 5. parchem.com [parchem.com]
- 6. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Enhancement strategies for transdermal drug delivery systems: current trends and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrar.com [ijrar.com]
- 11. ewg.org [ewg.org]
- 12. cir-safety.org [cir-safety.org]
- 13. cir-safety.org [cir-safety.org]
- 14. Status of fatty acids as skin penetration enhancers-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. pnas.org [pnas.org]
- 19. brieflands.com [brieflands.com]
- 20. researchgate.net [researchgate.net]
- 21. rjptonline.org [rjptonline.org]
- 22. Effect of Terpenes on the Enhancement of Skin Permeation of Lipophilic Drugs: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. alterlab.co.id [alterlab.co.id]
- 25. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 27. m.youtube.com [m.youtube.com]
- 28. xenometrix.ch [xenometrix.ch]
- 29. In Vitro Skin Permeation Testing based on OECD Guidance [lnhlifesciences.org]
- 30. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 31. Percutaneous Permeation Enhancement by Terpenes: Mechanistic View - PMC [pmc.ncbi.nlm.nih.gov]
- 32. ATR-FTIR Spectroscopy and the Skin Barrier: Evaluation of Penetration-Enhancement Effects | Plastic Surgery Key [plasticsurgerykey.com]
- 33. Penetration monitoring of drugs and additives by ATR-FTIR spectroscopy/tape stripping and confocal Raman spectroscopy - A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Articles [kosmoscience.com]
- 35. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TRIDECETH-2 CARBOXAMIDE MEA's Foam Boosting Properties
For researchers, scientists, and drug development professionals, the selection of excipients is critical to formulation performance. This guide provides a comparative analysis of the foam-boosting properties of TRIDECETH-2 CARBOXAMIDE MEA against other commonly used surfactants in cleansing formulations. Due to the limited availability of direct comparative quantitative data in publicly accessible literature, this guide presents a framework for comparison, including a detailed experimental protocol for evaluating foam-boosting efficacy.
Introduction to Foam-Boosting Surfactants
In cosmetic and pharmaceutical formulations, foam is integral to the user experience and can play a role in the distribution of active ingredients. Foam boosters are surfactants that, when added to a formulation, enhance the volume, texture, and stability of the foam produced.[1][2] this compound is a non-ionic surfactant recognized for its function as a foam-boosting and viscosity-controlling agent.[3][4] Common alternatives used in the industry include other non-ionic surfactants, such as Cocamide MEA, and amphoteric surfactants, like Cocamidopropyl Betaine.
Comparative Overview of Surfactant Types
| Surfactant Type | Key Characteristics as Foam Boosters | Common Examples |
| Non-ionic | Generally mild and less irritating, making them suitable for sensitive skin formulations. They are known to produce a dense and stable foam. Their performance is not significantly affected by water hardness. | This compound, Cocamide MEA, Decyl Glucoside, Lauryl Glucoside |
| Amphoteric | Can possess both positive and negative charges depending on the pH of the formulation. They are known for their mildness, good foaming properties, and ability to reduce the irritation potential of anionic surfactants. They often produce a creamy and stable lather. | Cocamidopropyl Betaine |
| Anionic | Possess a negative charge and are excellent foamers and cleansers. However, they can be more irritating to the skin compared to non-ionic and amphoteric surfactants. | Sodium Laureth Sulfate (SLES), Sodium Lauryl Sulfate (SLS) |
Experimental Protocol: Comparative Foam Analysis
To quantitatively assess the foam-boosting properties of this compound against its alternatives, a standardized method such as the Ross-Miles foam test (ASTM D1173) is recommended.
Objective
To compare the initial foam volume (foamability) and foam stability of this compound with Cocamide MEA and Cocamidopropyl Betaine in a model cleansing formulation.
Materials and Equipment
-
This compound
-
Cocamide MEA
-
Cocamidopropyl Betaine
-
Sodium Laureth Sulfate (SLES) as the primary surfactant
-
Deionized water
-
Citric acid or sodium hydroxide (B78521) for pH adjustment
-
Ross-Miles foam apparatus (graduated glass column with a reservoir)
-
Beakers, graduated cylinders, and pipettes
-
pH meter
-
Stir plate and stir bars
Methodology
-
Preparation of Base Formulation: A base cleansing formulation will be prepared containing a standard concentration of SLES in deionized water, with the pH adjusted to a neutral value (e.g., 7.0 ± 0.2).
-
Preparation of Test Formulations:
-
To the base formulation, add a predetermined concentration (e.g., 2% w/w) of this compound.
-
In separate batches of the base formulation, add the same concentration (2% w/w) of Cocamide MEA and Cocamidopropyl Betaine, respectively.
-
A control formulation containing only the base SLES solution will also be prepared.
-
-
Ross-Miles Foam Test Procedure:
-
The Ross-Miles apparatus should be cleaned thoroughly and rinsed with deionized water before each measurement.
-
Fill the graduated column of the apparatus with a specific volume of the test formulation.
-
Fill the reservoir with a specified volume of the same test formulation.
-
Open the stopcock of the reservoir to allow the solution to fall into the column, generating foam.
-
Once the reservoir is empty, immediately record the initial height of the foam in the column. This is the measure of foamability.
-
Record the foam height at subsequent intervals, typically after 1, 3, and 5 minutes, to assess foam stability.
-
-
Data Analysis: The initial foam height and the foam height at different time points for each test formulation will be recorded and compared. The rate of foam decay can be calculated to quantify foam stability.
Logical Relationship for Foam Booster Selection
The selection of a foam booster is a multi-faceted process that involves balancing performance with other formulation requirements.
Caption: Decision matrix for foam booster selection.
Experimental Workflow for Comparative Foam Analysis
The following diagram outlines the workflow for the comparative analysis of foam-boosting properties as described in the experimental protocol.
Caption: Workflow for comparative foam analysis.
Conclusion
This compound serves as a valuable non-ionic surfactant for foam boosting and viscosity modification in a variety of cleansing products. While direct comparative data on its foam-boosting performance against alternatives like Cocamide MEA and Cocamidopropyl Betaine is limited in public literature, a qualitative assessment suggests it offers good foam stability and mildness characteristic of its class. For a quantitative comparison, a standardized testing protocol, such as the Ross-Miles method, is essential. The provided experimental workflow and decision-making diagrams offer a framework for researchers and formulators to conduct their own comparative analyses and select the most appropriate foam-boosting agent for their specific application needs.
References
TRIDECETH-2 CARBOXAMIDE MEA: A Comparative Guide to Performance in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of TRIDECETH-2 CARBOXAMIDE MEA, a non-ionic surfactant, and objectively compares its performance attributes to common alternatives in the cosmetics and pharmaceutical industries. By examining its chemical structure in relation to its functional properties—viscosity enhancement, foam stabilization, and emulsification—this document aims to equip researchers and formulators with the data necessary to make informed ingredient selections.
Correlation of Chemical Structure to Performance
This compound is a multifunctional ingredient valued for its ability to modify the physical properties of formulations. Its performance is a direct result of its unique molecular architecture, which consists of three key components:
-
A hydrophobic tridecyl alcohol chain: This lipophilic portion of the molecule is responsible for its affinity for oils and other non-polar substances, which is crucial for its emulsifying and cleansing properties.
-
A short-chain polyethylene (B3416737) glycol (PEG) ether group (2 moles of ethylene (B1197577) oxide): This hydrophilic segment enhances the molecule's water solubility and contributes to its mildness. The short length of the PEG chain influences its viscosity-building capabilities.
-
A monoethanolamine (MEA) carboxamide head group: This polar group further increases its hydrophilicity and is a key contributor to its foam-boosting and stabilizing properties.
The synergy between these structural elements allows this compound to act as an effective thickener, foam booster, and emulsifier in a variety of product types, most notably in hair care formulations such as shampoos, conditioners, and hair dyes.[1][2][3][4][5][6]
Comparative Performance Analysis
To provide a clear perspective on the performance of this compound, this section compares its key functional attributes with those of other commonly used non-ionic surfactants: Cocamide MEA, Lauramide DEA, and Ceteareth-20.
Viscosity Enhancement
The ability to increase the viscosity of a formulation is a critical attribute for achieving the desired texture and stability in many cosmetic products.
| Surfactant | Typical Use Level (%) | Viscosity Data | Formulation Notes |
| This compound | 1 - 5 | Effective thickener | Often used in hair colorants and coloring shampoos to achieve the desired consistency.[6] |
| Cocamide MEA | 1 - 10 | Can build viscosities from 100 cPs to 50,000 cPs. A 90% active solution has a viscosity of ~300–500 cP.[7][8] | Provides excellent viscosity building in anionic-based systems and can be used to create thick gels.[7] Its thickening ability is considered superior to Cocamide DEA.[9] |
| Lauramide DEA | 1 - 10 | Functions as a viscosity-increasing agent. | Often combined with other surfactants to achieve the desired product texture.[10][11] |
| Ceteareth-20 | 1 - 10 | Contributes to the viscosity of emulsions. | While primarily an emulsifier, it also helps to thicken the final product.[12] |
Foam Boosting and Stabilization
The generation of a rich and stable lather is a key consumer expectation for many cleansing products.
| Surfactant | Foam Characteristics | Performance Notes |
| This compound | Improves foam quality, volume, texture, and stability.[1][2] | Acts as a foam-booster in shampoos and other cleansing products.[6] |
| Cocamide MEA | Excellent foam stabilization in anionic-based systems.[7] Creates a rich, dense foam. | A cost-effective, flash-foaming ingredient.[7] |
| Lauramide DEA | Increases foaming capacity and stabilizes foam.[10][11][13] | Gives a creamy feel to the lather. |
| Ceteareth-20 | Not a primary foaming agent. | Its primary function is emulsification. |
Emulsification Performance
The ability to create and stabilize emulsions is essential for the formulation of creams, lotions, and other products containing both oil and water phases.
| Surfactant | HLB Value | Emulsion Type | Performance Notes |
| This compound | Not widely reported | O/W | Functions as an emulsifier in hair care and other cosmetic formulations.[6] |
| Cocamide MEA | Not typically used as a primary emulsifier | W/O (can act as a co-emulsifier) | Primarily used for viscosity and foam, but can contribute to emulsion stability. |
| Lauramide DEA | Not typically used as a primary emulsifier | W/O (can act as a co-emulsifier) | Can act as an emulsion stabilizer. |
| Ceteareth-20 | 15-17 | O/W | An excellent emulsifier for creating stable oil-in-water emulsions, particularly in creams and lotions.[12][14][15][16] |
Experimental Protocols
To ensure accurate and reproducible performance evaluation, the following standardized methodologies are recommended for key experiments.
Viscosity Measurement
Objective: To determine the thickening properties of the surfactant in a standardized aqueous solution.
Methodology:
-
Preparation of Surfactant Solution: Prepare a 1% (w/w) aqueous solution of the test surfactant in deionized water. Ensure complete dissolution by gentle heating and stirring if necessary. Allow the solution to cool to a constant temperature of 25°C.
-
Instrumentation: Use a rotational viscometer (e.g., Brookfield DV-II+) equipped with an appropriate spindle and guard leg.
-
Measurement:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Immerse the spindle in the surfactant solution to the marked level.
-
Allow the temperature of the solution to equilibrate to 25°C.
-
Begin rotation of the spindle at a series of defined speeds (e.g., 10, 20, 50, 100 rpm) to assess shear-thinning behavior.
-
Record the viscosity reading (in centipoise, cP) at each speed once the reading has stabilized.
-
-
Data Analysis: Report the viscosity at a specified shear rate or as a flow curve (viscosity vs. shear rate).
Foam Stability Test (Ross-Miles Method)
Objective: To evaluate the initial foam volume and the stability of the foam over time.
Methodology:
-
Preparation of Surfactant Solution: Prepare a 1% (w/w) aqueous solution of the test surfactant in deionized water with a standardized water hardness.
-
Apparatus: Use a Ross-Miles foam column, which consists of a jacketed glass tube with a specified height and diameter, and a reservoir pipette.
-
Procedure:
-
Add a specific volume of the surfactant solution to the bottom of the column.
-
Fill the pipette with a specified volume of the same surfactant solution.
-
Position the pipette at the top of the column and allow the solution to drain, generating foam.
-
Immediately measure and record the initial foam height.
-
Record the foam height at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
-
-
Data Analysis: Report the initial foam height and the foam height at each time interval. Foam stability can be expressed as the percentage of foam height remaining after a certain time.
Emulsification Performance Test
Objective: To assess the ability of the surfactant to form a stable oil-in-water emulsion and to determine the resulting emulsion droplet size.
Methodology:
-
Preparation of Emulsion:
-
Prepare the aqueous phase containing a specified concentration (e.g., 2% w/w) of the surfactant in deionized water.
-
Prepare the oil phase using a standard cosmetic oil (e.g., mineral oil or sunflower oil).
-
Heat both phases separately to 70-75°C.
-
Slowly add the oil phase to the aqueous phase while homogenizing at a constant speed (e.g., 5000 rpm) for a set time (e.g., 5 minutes).
-
Continue stirring gently until the emulsion cools to room temperature.
-
-
Stability Assessment:
-
Store the emulsion in a sealed container at controlled conditions (e.g., room temperature, 40°C, and 4°C).
-
Visually inspect the emulsion for signs of instability (creaming, coalescence, or phase separation) at regular intervals (e.g., 24 hours, 1 week, 1 month).
-
-
Droplet Size Analysis:
-
Data Analysis: Report the stability observations at each time point and the mean droplet size of the emulsion. Smaller droplet sizes generally indicate better emulsification performance.
Visualizations
Caption: Correlation of chemical structure to performance.
Caption: Surfactant performance evaluation workflow.
References
- 1. incibeauty.com [incibeauty.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. ulprospector.com [ulprospector.com]
- 4. specialchem.com [specialchem.com]
- 5. ewg.org [ewg.org]
- 6. AMIDET A 15 for hair care industry | Kao Chemicals EU [kaochemicals-eu.com]
- 7. Cocamide MEA | Coco Monoethanolamide | Cosmetic Ingredients Guide [ci.guide]
- 8. Cocamide MEA: Manufacturers | Suppliers | Producers - ELSURFAC-CME [elchemy.com]
- 9. specialchem.com [specialchem.com]
- 10. specialchem.com [specialchem.com]
- 11. cosmileeurope.eu [cosmileeurope.eu]
- 12. avenalab.com [avenalab.com]
- 13. cosmeticsinfo.org [cosmeticsinfo.org]
- 14. benchchem.com [benchchem.com]
- 15. lotioncrafter.com [lotioncrafter.com]
- 16. scribd.com [scribd.com]
- 17. [2311.09813] Droplet Size Distribution in Emulsions [arxiv.org]
- 18. Droplet Size Analysis of Pharmaceutical Emulsions: Lab and In-Process Testing [learning.aaps.org]
Benchmarking TRIDECETH-2 CARBOXAMIDE MEA Against Industry Standard Emulsifiers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to TRIDECETH-2 CARBOXAMIDE MEA
This compound is a non-ionic surfactant known for its multi-functional properties in cosmetic formulations.[1][2][3] Its primary roles include acting as a surfactant, foam boosting agent, and viscosity controller.[1][3][4] These characteristics make it a versatile ingredient in a variety of personal care products.
Industry Standard Emulsifiers for Comparison
For the purpose of this guide, the following widely used and well-characterized emulsifiers have been selected as industry benchmarks:
-
Glyceryl Stearate & PEG-100 Stearate: A popular non-ionic, self-emulsifying blend valued for its versatility in creating a wide range of emulsion viscosities, from thin lotions to thick creams.[5][6][7]
-
Polysorbate 20: A non-ionic surfactant and emulsifier known for its ability to create stable oil-in-water emulsions and solubilize fragrances and essential oils.[8][9][10][11]
-
Cetearyl Alcohol & Ceteareth-20: A robust emulsifying wax blend that provides viscosity and stability to oil-in-water emulsions.[12][13][14]
Comparative Performance Data
The following tables summarize typical performance characteristics of the selected industry-standard emulsifiers based on available data. This information can serve as a baseline for evaluating the performance of this compound.
Table 1: General Properties of Industry Standard Emulsifiers
| Property | Glyceryl Stearate & PEG-100 Stearate | Polysorbate 20 | Cetearyl Alcohol & Ceteareth-20 |
| INCI Name | Glyceryl Stearate, PEG-100 Stearate | Polysorbate 20 | Cetearyl Alcohol, Ceteareth-20 |
| Emulsifier Type | Non-ionic | Non-ionic | Non-ionic |
| Typical Use Level | 2-8%[6] | 0.5-3%[9] | 2-10%[12] |
| HLB Value | Approximately 11[6] | 16.7[9][11] | Approximately 15[13][14] |
| Appearance | White to off-white flakes or beads[5] | Yellowish, viscous liquid[9] | White flakes[14] |
| Solubility | Oil-soluble[6] | Water-soluble[9] | Oil-soluble[13] |
Table 2: Functional Performance of Industry Standard Emulsifiers
| Performance Metric | Glyceryl Stearate & PEG-100 Stearate | Polysorbate 20 | Cetearyl Alcohol & Ceteareth-20 |
| Emulsion Stability | Good to excellent, forms stable O/W emulsions.[5][6] | Excellent for creating stable O/W emulsions.[8][9] | Forms highly stable O/W emulsions.[12][13] |
| Viscosity Contribution | Can be used to create a range of viscosities.[5] | Minimal impact on viscosity. | Significant thickening effect.[12] |
| Sensory Profile | Creates emulsions with a light, non-greasy feel.[7] | Contributes to a pleasant product texture.[8] | Imparts a creamy and smooth feel.[12] |
| Key Benefits | Versatile, stable over a wide pH range.[5] | Excellent solubilizer for oils and fragrances, mild.[8][9] | Strong emulsifier and thickener, high electrolyte tolerance.[12][13] |
Experimental Protocols for Comparative Evaluation
To facilitate a direct and objective comparison of this compound with industry-standard emulsifiers, the following detailed experimental protocols are provided.
Emulsion Stability Testing
Objective: To assess the ability of the emulsifier to maintain a stable emulsion over time and under stress conditions.
Methodology:
-
Preparation of Oil-in-Water (O/W) Emulsions:
-
Prepare identical O/W formulations, varying only the emulsifier. A typical starting formulation could be 20% oil phase (e.g., mineral oil or a common cosmetic ester) and 80% water phase.
-
The emulsifier concentration should be kept consistent across all samples (e.g., 3-5% w/w).
-
Heat both the oil and water phases separately to 75°C.
-
Add the oil phase to the water phase with continuous homogenization for a set period (e.g., 5 minutes) at a specified speed.
-
Cool the emulsion to room temperature while stirring.
-
-
Macroscopic Observation:
-
Store the emulsion samples in transparent glass containers at different temperature conditions: Room Temperature (20-25°C), Accelerated (40°C), and Cold (4°C).
-
Visually inspect the samples at regular intervals (e.g., 24 hours, 1 week, 1 month, 3 months) for any signs of instability such as creaming, sedimentation, flocculation, or phase separation.
-
-
Centrifugation Test:
-
Place a known volume of the emulsion in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).
-
Measure the volume of any separated phase to determine the creaming index.
-
-
Particle Size Analysis:
-
Measure the initial droplet size distribution of the emulsion using a particle size analyzer (e.g., laser diffraction or dynamic light scattering).
-
Repeat the measurement at specified time points during the stability study to monitor any changes in droplet size, which can indicate coalescence.
-
Viscosity and Rheology Measurement
Objective: To characterize the viscosity and flow behavior of emulsions prepared with different emulsifiers.
Methodology:
-
Sample Preparation: Use the emulsions prepared as described in the stability testing protocol.
-
Viscosity Measurement:
-
Use a rotational viscometer or rheometer equipped with a suitable spindle or geometry.
-
Measure the viscosity at a controlled temperature (e.g., 25°C).
-
Record the viscosity at different shear rates to create a flow curve and determine the rheological behavior (e.g., Newtonian, shear-thinning).
-
-
Data Analysis:
-
Plot viscosity versus shear rate.
-
Compare the viscosity profiles of the different emulsions to assess the thickening effect of each emulsifier.
-
Sensory Panel Evaluation
Objective: To assess and compare the sensory characteristics of emulsions formulated with different emulsifiers.
Methodology:
-
Panelist Selection: Recruit a panel of trained sensory assessors or a consumer panel representative of the target audience.
-
Sample Preparation and Presentation:
-
Prepare coded, identical containers of each emulsion to be evaluated.
-
Present the samples to the panelists in a controlled environment.
-
-
Evaluation Procedure:
-
Instruct panelists to evaluate various sensory attributes, such as:
-
Appearance: Gloss, color, texture.
-
Pickup: Firmness, stickiness.
-
Rub-out: Spreadability, absorbency, thickness.
-
After-feel: Greasiness, tackiness, smoothness, moisturization.
-
-
Use a standardized rating scale (e.g., a 10-point scale) for each attribute.
-
-
Data Analysis:
-
Collect and statistically analyze the data from the panelists.
-
Create sensory maps (e.g., spider web plots) to visually represent and compare the sensory profiles of the different emulsions.
-
Conclusion
While this compound is recognized for its surfactant, foam-boosting, and viscosity-modifying properties, a direct quantitative comparison with industry-standard emulsifiers is challenging due to the lack of publicly available performance data.[1][3][4] However, by utilizing the detailed experimental protocols provided in this guide, researchers and formulators can conduct their own comprehensive benchmarking studies. Such evaluations will enable an informed selection of the most suitable emulsifier to meet the specific stability, rheological, and sensory requirements of their cosmetic and pharmaceutical products. The presented data on established emulsifiers such as Glyceryl Stearate & PEG-100 Stearate, Polysorbate 20, and Cetearyl Alcohol & Ceteareth-20 offer a solid foundation for these comparative assessments.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. AMIDET A 15 for hair care industry | Kao Chemicals EU [kaochemicals-eu.com]
- 3. incibeauty.com [incibeauty.com]
- 4. This compound - Cosmetic Analysis [cosmeticanalysis.com]
- 5. formulachemistry.com [formulachemistry.com]
- 6. avenalab.com [avenalab.com]
- 7. essentiallynatural.co.za [essentiallynatural.co.za]
- 8. nbinno.com [nbinno.com]
- 9. avenalab.com [avenalab.com]
- 10. Polysorbate 20 Emulsifier: From Cosmetics to Culinary Uses [cnchemsino.com]
- 11. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 12. avenalab.com [avenalab.com]
- 13. makingcosmetics.com [makingcosmetics.com]
- 14. scribd.com [scribd.com]
Quantitative Analysis of TRIDECETH-2 CARBOXAMIDE MEA in Complex Mixtures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of TRIDECETH-2 CARBOXAMIDE MEA in complex mixtures, such as cosmetic and pharmaceutical formulations. Due to a lack of publicly available, validated methods specifically for this compound, this document outlines suitable techniques based on the analysis of structurally similar non-ionic surfactants, particularly ethoxylated fatty acid amides.
Overview of this compound and Its Alternatives
This compound is a non-ionic surfactant used in personal care products for its emulsifying, foam-boosting, and viscosity-regulating properties.[1] In complex formulations, its quantification is crucial for quality control, stability studies, and regulatory compliance.
Common alternatives to this compound that offer similar functionalities include other fatty acid amides and ethoxylates:
-
Cocamide MEA (Cocamide Monoethanolamine): A widely used foam booster and thickener.
-
Cocamide DEA (Cocamide Diethanolamine): A surfactant and emulsifier, though its use has seen a decline.
-
Other Ethoxylated Fatty Alcohols and Amides: A broad category of non-ionic surfactants with varying chain lengths and degrees of ethoxylation to achieve specific formulation characteristics.
Comparative Analysis of Quantitative Methodologies
The selection of an appropriate analytical method depends on the complexity of the matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are the most suitable techniques.
| Analytical Method | Principle | Applicability to this compound | Applicability to Alternatives (e.g., Cocamide MEA) | Advantages | Disadvantages | Typical Limit of Detection (LOD) |
| HPLC-ELSD/CAD | Separation via HPLC followed by universal detection based on light scattering of non-volatile analyte particles after mobile phase evaporation. | High | High | Universal detection for non-chromophoric compounds, gradient compatible. | Lower sensitivity compared to MS; response can be non-linear. | ng range |
| LC-MS/MS | Chromatographic separation by HPLC followed by highly selective and sensitive detection using tandem mass spectrometry. | High | High | Excellent sensitivity and selectivity, provides structural confirmation, ideal for complex matrices. | Higher equipment cost and complexity, potential for matrix effects. | pg to low ng range[2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile or derivatized compounds in a gaseous mobile phase, followed by mass spectrometric detection. | Low (due to poor volatility) | Moderate (for smaller amides or after derivatization) | High resolving power for volatile compounds. | Not suitable for non-volatile or thermally labile compounds like ethoxylates without derivatization. | ng range |
| Thin-Layer Chromatography (TLC) | Separation on a solid stationary phase with a liquid mobile phase, typically used for qualitative screening. | Moderate | Moderate | Simple, low-cost, and rapid screening. | Primarily qualitative, not suitable for precise quantification. | µg range |
Detailed Experimental Protocol: HPLC-MS/MS
The following is a representative protocol for the quantitative analysis of this compound and its alternatives in a cosmetic emulsion.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: Isolate the surfactants from the complex sample matrix.
-
Procedure:
-
Accurately weigh approximately 1 gram of the sample into a centrifuge tube.
-
Add 10 mL of methanol, vortex for 2 minutes to disperse the sample.
-
Centrifuge at 10,000 x g for 15 minutes.
-
Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water.
-
Load the supernatant from the sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of a water/methanol (80:20, v/v) solution to remove polar interferences.
-
Elute the analytes with 10 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
2. Chromatographic and Mass Spectrometric Conditions
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: C18, 100 mm × 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 100% B over 10 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: ESI Positive
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor and product ions for each analyte must be determined by direct infusion of standards. For ethoxylated compounds, multiple ethoxymers would be monitored.
-
Source Parameters: Optimized for maximum signal intensity.
-
3. Quantification
-
An external calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
Visualizations
Caption: High-level workflow for surfactant quantification.
Caption: Logical flow from sample to result.
References
Safety Operating Guide
Proper Disposal of TRIDECETH-2 CARBOXAMIDE MEA in a Laboratory Setting
Essential Guidance for Researchers and Scientists on the Safe Handling and Disposal of TRIDECETH-2 CARBOXAMIDE MEA
For laboratory professionals engaged in research and development, the responsible disposal of chemical waste is paramount to ensuring both personal safety and environmental protection. This compound, a non-ionic surfactant, requires careful handling and adherence to specific disposal protocols due to its significant environmental hazards. This guide provides detailed, step-by-step instructions for its proper disposal.
Key Safety and Disposal Information
Proper management of this compound waste is critical due to its toxicity to aquatic organisms.[1] The following table summarizes essential data for quick reference.
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 107628-04-6 | [1] |
| Primary Hazards | Causes skin irritation, serious eye irritation. | [1] |
| Environmental Hazards | Very toxic to aquatic life. Toxic to aquatic life with long lasting effects. | [1] |
| Primary Disposal Guideline | Dispose of contents and container in accordance with all local, regional, national and international regulations. | [1] |
| Precautionary Statements | Avoid release to the environment. Collect spillage. | [1] |
Experimental Protocol: Disposal of this compound Waste
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound from a laboratory environment.
Materials:
-
Appropriate Personal Protective Equipment (PPE):
-
Designated hazardous waste container, clearly labeled
-
Waste manifest or logbook as required by your institution's Environmental Health and Safety (EHS) department
-
Spill containment materials (e.g., absorbent pads, sand)
Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Keep aqueous solutions containing this surfactant separate from organic solvents.[2]
-
-
Containerization:
-
Transfer all waste containing this compound (including pure substance, solutions, and contaminated materials like gloves or paper towels) into a designated, leak-proof hazardous waste container.
-
Ensure the container is compatible with the chemical. The original container is often a suitable option if available and in good condition.[2]
-
-
Labeling:
-
Immediately label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date the waste was first added to the container
-
The primary hazards (e.g., "Aquatic Hazard")
-
-
Follow any additional labeling requirements specified by your institution.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[3]
-
Ensure the storage area is away from drains, heat sources, and incompatible chemicals.[2][4]
-
Use secondary containment (such as a larger bin or tray) for liquid waste to prevent spills from spreading.[2]
-
-
Disposal Request:
-
Once the waste container is full or has reached the storage time limit set by your institution, arrange for its collection by your EHS department or a licensed hazardous waste disposal contractor.
-
Complete any necessary waste manifests or disposal request forms accurately and completely.
-
Crucially, do not dispose of this compound down the drain. [1][2][3] Its high aquatic toxicity necessitates that it be handled as hazardous waste to prevent environmental contamination.
Visualizing the Disposal Workflow
To clarify the decision-making process for the disposal of this compound, the following workflow diagram is provided.
References
Personal protective equipment for handling TRIDECETH-2 CARBOXAMIDE MEA
Topic: Personal Protective Equipment for Handling TRIDECETH-2 CARBOXAMIDE MEA
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational and disposal plans, offering procedural, step-by-step guidance for the safe handling of this compound in a laboratory setting.
Hazard Identification and Risk Assessment
This compound is classified as a substance that can cause skin and serious eye irritation.[1] It is also recognized as being very toxic to aquatic life, with long-lasting effects.[1] Therefore, a thorough risk assessment should be conducted before beginning any work with this compound. Key hazards include:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Aquatic Toxicity: Poses a significant risk to aquatic environments.[1]
-
Potential Contamination: May have contamination concerns from toxic impurities such as ethylene (B1197577) oxide and 1,4-dioxane.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure when handling this compound.[4] The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat | Not generally required if handled in a well-ventilated area or fume hood. |
| Conducting Reactions and Transfers | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Lab coat | Not generally required if handled in a well-ventilated area or fume hood. |
| Handling Spills | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron or coveralls | N95 respirator or higher, depending on the spill size and ventilation. |
Glove Selection Guidance:
| Glove Type | Breakthrough Time |
| Disposable Vinyl | > 8 hours |
| Butyl Rubber, Viton® | 1 - 4 hours |
| Neoprene, Nitrile Rubber | < 1 hour |
Note: This data is based on a product containing 80-100% this compound.[1] Always consult the specific glove manufacturer's resistance data.
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is crucial for the safe handling of this compound.
-
Preparation and Area Setup:
-
Weighing and Solution Preparation:
-
Don the appropriate PPE as outlined in the table above.
-
Weigh the solid compound in a fume hood, preferably on a disposable weighing paper or in a tared container to minimize contamination of the balance.[4]
-
Add solvent to the solid in a controlled manner to avoid splashing.
-
Cap the container securely before removing it from the fume hood.[4]
-
-
Conducting Reactions and Transfers:
-
Set up the reaction apparatus within the fume hood.
-
Transfer solutions containing the compound using appropriate techniques to minimize exposure and prevent splashes.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
-
Post-Handling:
Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of water.[1] Remove contaminated clothing.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice or attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water.[1] Seek medical attention. |
| Spill | Evacuate the area. Wearing appropriate PPE, contain the spill using an absorbent material. Collect spillage and place it in a sealed container for disposal.[1] |
Disposal Plan
The disposal of this compound and associated waste must be handled with care to prevent environmental contamination.[1]
-
Waste Collection:
-
Collect all waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
This includes unused product, contaminated absorbent materials, and disposable PPE.
-
-
Disposal Regulations:
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
